molecular formula C6H3F2I B1299772 1,2-Difluoro-4-iodobenzene CAS No. 64248-58-4

1,2-Difluoro-4-iodobenzene

Cat. No.: B1299772
CAS No.: 64248-58-4
M. Wt: 239.99 g/mol
InChI Key: KSASJELKLBIMSG-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-iodobenzene is a useful research compound. Its molecular formula is C6H3F2I and its molecular weight is 239.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSASJELKLBIMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369133
Record name 1,2-Difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-58-4
Record name 1,2-Difluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1,2-Difluoro-4-iodobenzene (CAS: 64248-58-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-iodobenzene is a halogenated aromatic compound recognized for its utility as a key building block in modern organic synthesis. Its molecular structure, featuring a benzene ring substituted with two adjacent fluorine atoms and an iodine atom, provides a unique combination of reactivity and physicochemical properties. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The iodo-substituent serves as a versatile functional handle, particularly for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity allows for the efficient construction of complex molecular architectures, positioning this compound as an indispensable reagent in drug discovery pipelines and the synthesis of advanced materials like organic light-emitting diodes (OLEDs).[1][2]

Properties and Specifications

The physical and chemical properties of this compound are summarized below. Data is aggregated from various commercial and public sources.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 64248-58-4[2][3][4][5][6]
Molecular Formula C₆H₃F₂I[2][4][6]
Molecular Weight 239.99 g/mol [2][4][6]
IUPAC Name This compound[3][4]
Synonyms 3,4-Difluoroiodobenzene[4][5]
Appearance Clear, colorless to yellow/red-brown liquid[2][3]
Boiling Point 177 - 178 °C[2][7]
Density 1.99 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.558 - 1.56[2][7]
Purity ≥95% - 99% (GC)[2][3][6]
Spectral Data

Summary of available spectral information for structural elucidation.

Data TypeDetailsSource(s)
¹H NMR Spectrum available from Sigma-Aldrich Co. LLC.[4]
¹³C NMR Spectrum available from Sigma-Aldrich Co. LLC.[4]
GC-MS NIST Number: 340470[4][8]

Safety and Handling

This compound is considered a hazardous chemical. Adherence to safety protocols is essential.

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource(s)
Flammable LiquidsH227Combustible liquid[3][5]
Skin Corrosion/IrritationH315Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4]
STOT - Single ExposureH335May cause respiratory irritation[3][4]
Recommended Safety Precautions
CategoryPrecautionary StatementsSource(s)
Prevention P210, P261, P264, P271, P280Keep away from heat/sparks/open flames. Avoid breathing fumes/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection.
Response P302+P352, P304+P340, P305+P351+P338IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 2 - 8 °C.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Applications in Synthesis

The primary application of this compound is as an intermediate in palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective functionalization.[9]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds A This compound (CAS: 64248-58-4) B Suzuki Coupling (Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Heck Coupling (Alkenes) A->D E Other Couplings (e.g., Buchwald-Hartwig) A->E F Fluorinated Biaryl Compounds B->F G Aryl-Alkynes C->G H Substituted Styrenes D->H I Complex Aromatics E->I

Caption: Role as a versatile building block in synthesis.

Experimental Protocols

The following sections provide representative methodologies for common reactions involving this compound. These are generalized protocols and may require optimization for specific substrates.

Synthesis via Diazotization of 3,4-Difluoroaniline

This protocol is adapted from the general synthesis of aryl iodides from primary aromatic amines.[10]

Reaction Scheme: 3,4-Difluoroaniline → [Diazonium Salt Intermediate] → this compound

Materials:

  • 3,4-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt. Stir for 15 minutes.

  • In a separate flask, dissolve potassium iodide (1.2 eq) in cold water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

  • Allow the mixture to stand at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.[7][11][12]

Reaction Scheme: this compound + Arylboronic Acid → 3,4-Difluoro-1,1'-biphenyl derivative

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Cross-Coupling

This protocol describes a typical procedure for coupling this compound with a terminal alkyne.[2][13][9]

Reaction Scheme: this compound + Terminal Alkyne → 1-(Alkynyl)-3,4-difluorobenzene derivative

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 4 mol%)

  • Base/Solvent (e.g., Triethylamine or a mixture of Diisopropylamine and THF)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by this compound and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

G cluster_prep A. Preparation & Setup cluster_reaction B. Reaction cluster_workup C. Work-up & Purification A1 Add Aryl Iodide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (2-5 mol%), & Base (2.0 eq) to Schlenk Flask A2 Evacuate & Backfill with Inert Gas (x3) A1->A2 A3 Add Degassed Solvent A2->A3 B1 Heat Mixture with Vigorous Stirring (e.g., 80-100 °C) A3->B1 B2 Monitor Progress (TLC / GC-MS) B1->B2 C1 Cool to RT & Dilute with Organic Solvent B2->C1 C2 Wash with Water & Brine C1->C2 C3 Dry (e.g., Na₂SO₄), Filter, & Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4 D D C4->D Final Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

References

Physical and chemical properties of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Difluoro-4-iodobenzene. It includes key identifiers, physical and spectroscopic data, safety information, and a discussion of its chemical reactivity and applications, particularly in organic synthesis.

Chemical Identity and Structure

This compound, also known as 3,4-difluoroiodobenzene, is an important fluorinated aromatic compound.[1] Its structure, featuring two fluorine atoms and an iodine atom on a benzene ring, provides it with unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 64248-58-4[2][3][4][5][6]
Molecular Formula C₆H₃F₂I[2][6]
Molecular Weight 239.99 g/mol [2][6]
InChI Key KSASJELKLBIMSG-UHFFFAOYSA-N[2][3][6]
SMILES C1=CC(=C(C=C1I)F)F[2][6]
Synonyms 3,4-Difluoroiodobenzene, 1,2-Difluoro-4-iodo-benzene, 3,4-Difluorophenyl iodide[2][6][7][8]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically a clear, colorless to slightly colored liquid or a low-melting solid.[9][10]

PropertyValue
Appearance Clear colorless to pink or slightly brown liquid; Light yellow to dark red solid (below 25°C)[9][10]
Boiling Point 177-178 °C (lit.)[5][10]
Melting Point 32°C to 35°C[9]
Density 1.99 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.558 (lit.)[5]
Flash Point 163 °F (72.8 °C)[5][10]
Water Solubility Insoluble[10]

Chemical Properties and Reactivity

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[1] The presence of the fluorine atoms influences the electronic properties of the benzene ring, enhancing its utility in various reactions.[1]

Key Reactions:

  • Cross-Coupling Reactions: It is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] The iodine atom serves as a reactive site for the introduction of new carbon-carbon or carbon-heteroatom bonds.[1]

  • Aromatization Reactions: This compound can be utilized in aromatization reactions.[5]

  • Intermediate for Complex Molecules: Due to its reactivity, it is a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, including those used in organic light-emitting diodes (OLEDs).[1] The fluorine atoms can improve the metabolic stability, efficacy, and lipophilicity of drug candidates.[1]

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) A->B C Pharmaceutical Intermediates B->C E Advanced Materials (e.g., OLEDs) B->E D Active Pharmaceutical Ingredients (APIs) C->D F Functionalized Polymers E->F

Diagram 1: Role as a synthetic building block.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData Highlights
¹H NMR Spectra available, shows signals in the aromatic region.
¹³C NMR Spectra available from sources like Sigma-Aldrich.[2]
Mass Spectrometry (GC-MS) A molecular ion peak corresponding to its molecular weight is observed.[2]
IR Spectroscopy Characteristic peaks for C-F and C-I bonds, as well as aromatic C-H and C=C stretching.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling Reaction:

The Suzuki reaction is a widely used method for forming carbon-carbon bonds. A general procedure using this compound is outlined below. Note: This is a generalized protocol and specific conditions may vary based on the coupling partner and desired product. Researchers should consult relevant literature for optimized procedures.

  • Reactant Preparation: In a reaction vessel, combine this compound (1 equivalent), a boronic acid or ester derivative (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base Addition: Add a suitable solvent system (e.g., toluene, dioxane, or a mixture with water) and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).

  • Reaction Execution: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress using techniques like TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography, recrystallization, or distillation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst B Add Solvent and Base A->B C Purge with Inert Gas B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction and Washing F->G H Drying and Concentration G->H I Purification (e.g., Chromatography) H->I J Final Product I->J

Diagram 2: Suzuki cross-coupling workflow.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[7][11]

Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][7]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[2][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[2][7]
Flammability Combustible liquid[7]

Precautionary Statements:

  • Prevention: Wear protective gloves, clothing, and eye/face protection.[7][11] Wash skin thoroughly after handling.[7][11] Avoid breathing fumes, mist, or vapors.[7] Keep away from heat, sparks, and open flames.[7]

  • Response: In case of skin contact, wash with plenty of soap and water.[11] If in eyes, rinse cautiously with water for several minutes.[11] If inhaled, move to fresh air.[11]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

References

Technical Guide: 1,2-Difluoro-4-iodobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Difluoro-4-iodobenzene, a key building block in modern organic synthesis. It covers the fundamental molecular properties, detailed experimental protocols for its application in cross-coupling reactions, and visual representations of the synthetic pathways.

Core Molecular Properties

This compound is a halogenated aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and advanced materials. Its chemical structure, featuring two fluorine atoms and an iodine atom on a benzene ring, provides a unique combination of reactivity and physicochemical properties.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₃F₂I[1]
Molecular Weight 239.99 g/mol [1]
CAS Number 64248-58-4
Appearance Colorless to slightly brown liquid
Boiling Point 177-178 °C
Density ~1.99 g/mL at 25 °C

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a reactive carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The following is a representative experimental protocol for the coupling of an aryl halide, such as this compound, with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Water (5 mL)

  • Ethyl acetate

Procedure:

  • To a 10 mL round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), palladium acetate (20 mg), and potassium carbonate (2.0 mmol).[2]

  • Add 5 mL of water to the flask.[2]

  • Fit the flask with a reflux condenser and stir the reaction mixture at 80°C for 8 hours.[2]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Extract the aqueous phase with ethyl acetate (3 x 5 mL).[2]

  • Combine the organic fractions and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Concentrate the solution under reduced pressure to yield the crude product.[2]

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction and the catalytic cycle of a Heck reaction, providing a clear visual representation of these key synthetic transformations.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide This compound Reaction Reaction Setup (Water, 80°C) Aryl_Halide->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Base K₂CO₃ Base->Reaction Workup Workup (Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Suzuki-Miyaura reaction workflow.

Heck_Reaction_Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with Aryl-I) Pd0->Oxidative_Addition Aryl-I PdII_Complex Ar-Pd(II)-I Complex Oxidative_Addition->PdII_Complex Alkene_Coordination Alkene Coordination PdII_Complex->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Reductive_Elimination Reductive Elimination (Base) Beta_Hydride_Elimination->Reductive_Elimination Reductive_Elimination->Pd0 Base

Catalytic cycle of the Heck reaction.

References

An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 1,2-difluoro-4-iodobenzene, a key building block in the development of pharmaceuticals and advanced materials. This document outlines two core synthetic strategies: the diazotization of 3,4-difluoroaniline followed by a Sandmeyer-type iodination, and the direct electrophilic iodination of 1,2-difluorobenzene.

Detailed experimental protocols, comparative data, and process visualizations are presented to facilitate laboratory-scale synthesis and process optimization.

Executive Summary

This compound is a valuable intermediate due to the unique electronic properties conferred by its fluorine substituents and the versatility of the iodo group for subsequent cross-coupling reactions. The synthesis of this compound is primarily achieved through two distinct routes:

  • Synthesis from 3,4-Difluoroaniline: This robust and widely applicable method involves the conversion of the readily available 3,4-difluoroaniline to a diazonium salt, which is subsequently displaced by an iodide anion in a Sandmeyer-type reaction. This pathway offers high regioselectivity, with the position of the iodo group being determined by the starting aniline.

  • Direct Iodination of 1,2-Difluorobenzene: This approach involves the direct introduction of an iodine atom onto the 1,2-difluorobenzene ring through an electrophilic aromatic substitution reaction. The success of this method hinges on achieving high regioselectivity for the desired 4-isomer over other possible isomers. This is typically accomplished by using specific iodinating agents and controlling the reaction conditions.

This guide will delve into the specifics of each pathway, providing the necessary information for their practical implementation.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data associated with the two primary synthetic routes to this compound.

Parameter Synthesis from 3,4-Difluoroaniline Direct Iodination of 1,2-Difluorobenzene
Starting Material 3,4-Difluoroaniline1,2-Difluorobenzene
Key Reagents NaNO₂, HCl, KII₂, HIO₃, H₂SO₄, Acetic Anhydride, Acetic Acid
Typical Yield Good to ExcellentModerate to Good
Regioselectivity High (determined by starting material)Variable (dependent on conditions)
Key Advantages High regioselectivity, reliableFewer synthetic steps
Key Challenges Handling of potentially unstable diazonium saltsControl of regioselectivity, potential for poly-iodination

Table 1: High-level comparison of the two main synthetic pathways.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
3,4-Difluoroaniline129.111.0User-defined
Sodium Nitrite (NaNO₂)69.001.05Calculated
Hydrochloric Acid (HCl, conc.)36.46~3Calculated
Potassium Iodide (KI)166.001.1Calculated

Table 2: Typical stoichiometry for the synthesis of this compound from 3,4-Difluoroaniline.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
1,2-Difluorobenzene114.091.0User-defined
Iodine (I₂)253.810.5Calculated
Iodic Acid (HIO₃)175.910.5Calculated
Sulfuric Acid (H₂SO₄, conc.)98.08CatalyticCalculated
Acetic Anhydride102.09-Solvent
Acetic Acid60.05-Solvent

Table 3: Typical stoichiometry for the direct iodination of 1,2-Difluorobenzene.

Property Value
Molecular Formula C₆H₃F₂I
Molecular Weight 239.99 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 177-178 °C
Density 1.99 g/mL at 25 °C
¹H NMR (CDCl₃, ppm) δ 7.55 (ddd, J=8.4, 2.0, 0.6 Hz, 1H), 7.23 (ddd, J=8.4, 4.4, 2.0 Hz, 1H), 7.08 (t, J=8.4 Hz, 1H)
¹³C NMR (CDCl₃, ppm) δ 151.2 (dd, J=251, 12 Hz), 148.8 (dd, J=251, 12 Hz), 128.8 (d, J=6 Hz), 122.2 (d, J=4 Hz), 117.9 (d, J=18 Hz), 92.2 (t, J=25 Hz)
Mass Spectrum (EI) m/z 240 (M+), 113, 93

Table 4: Physicochemical and Spectroscopic Data for this compound.[1]

Experimental Protocols

Pathway 1: Synthesis from 3,4-Difluoroaniline via Sandmeyer-Type Reaction

This procedure involves the diazotization of 3,4-difluoroaniline followed by the introduction of iodine using potassium iodide. The Sandmeyer reaction for the introduction of iodine is known to proceed efficiently without the need for a copper catalyst.

Experimental Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a suspension of 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water is prepared.

    • The mixture is cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite (1.05 eq) in water is added dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C.

    • The reaction is stirred for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

  • Iodination:

    • A solution of potassium iodide (1.1 eq) in water is prepared and cooled to 0-5 °C.

    • The cold diazonium salt solution is slowly added to the potassium iodide solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Pathway 2: Direct Regioselective Iodination of 1,2-Difluorobenzene

This method relies on the electrophilic iodination of 1,2-difluorobenzene. The fluorine atoms are deactivating but are ortho-, para-directing. Due to steric hindrance at the position between the two fluorine atoms, and the deactivating effect, iodination is expected to occur preferentially at the positions para to the fluorine atoms. The use of a potent iodinating system is necessary to overcome the deactivation of the ring. A common system employs iodine in the presence of an oxidizing agent such as iodic acid in a mixture of acetic acid and sulfuric acid.

Experimental Procedure:

  • Reaction Setup:

    • In a flask protected from light, a mixture of 1,2-difluorobenzene (1.0 eq), iodine (0.5 eq), and iodic acid (0.5 eq) in a solvent mixture of acetic acid and acetic anhydride is prepared.

    • The mixture is stirred to ensure homogeneity.

  • Iodination:

    • Concentrated sulfuric acid (catalytic amount) is added dropwise to the reaction mixture at room temperature with vigorous stirring.

    • The reaction is then heated to a temperature of 60-70 °C and stirred for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature and poured onto crushed ice.

    • The resulting mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate.

    • The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product, which may contain a mixture of regioisomers, is purified by fractional vacuum distillation or column chromatography on silica gel to isolate the desired this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and experimental workflows.

Synthesis_from_Aniline Start 3,4-Difluoroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 3,4-Difluorobenzenediazonium Chloride Diazotization->Diazonium_Salt Iodination Iodination (KI) Diazonium_Salt->Iodination Product This compound Iodination->Product Direct_Iodination Start 1,2-Difluorobenzene Iodination Electrophilic Iodination (I2, HIO3, H2SO4) Start->Iodination Product This compound Iodination->Product Experimental_Workflow_Sandmeyer cluster_prep Reaction cluster_workup Work-up & Purification A 1. Prepare 3,4-Difluoroaniline suspension in aq. HCl B 2. Cool to 0-5 °C A->B C 3. Add NaNO2 solution dropwise B->C D 4. Stir for 30 min C->D E 5. Add diazonium salt solution to cold KI solution D->E F 6. Warm to RT, then heat to 50-60 °C E->F G 7. Cool and extract with organic solvent F->G H 8. Wash with Na2S2O3 and brine G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by vacuum distillation I->J Experimental_Workflow_Direct_Iodination cluster_reaction Reaction cluster_workup_purification Work-up & Purification A 1. Mix 1,2-Difluorobenzene, I2, and HIO3 in solvent B 2. Add conc. H2SO4 dropwise A->B C 3. Heat to 60-70 °C and stir B->C D 4. Cool and pour onto ice C->D E 5. Extract with organic solvent D->E F 6. Wash with Na2S2O3, NaHCO3, and brine E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by vacuum distillation or chromatography G->H

References

An In-depth Technical Guide to Difluoroiodobenzene Isomers (C₆H₃F₂I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of difluoroiodobenzene, with the chemical formula C₆H₃F₂I. These compounds are of significant interest in medicinal chemistry, materials science, and organic synthesis due to the unique properties conferred by the presence of both fluorine and iodine substituents on the benzene ring. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

IUPAC Nomenclature and Isomer Identification

The chemical formula C₆H₃F₂I corresponds to six constitutional isomers, distinguished by the substitution pattern of the fluorine and iodine atoms on the benzene ring. The IUPAC names and corresponding CAS numbers for these isomers are crucial for unambiguous identification in research and procurement.

Below is a classification of the identified isomers of C₆H₃F₂I.

G cluster_ortho 1,2-Difluoro Derivatives cluster_meta 1,3-Difluoro Derivatives cluster_para 1,4-Difluoro Derivatives C6H3F2I C₆H₃F₂I Isomers 1,2-difluoro-3-iodobenzene 1,2-difluoro-3-iodobenzene C6H3F2I->1,2-difluoro-3-iodobenzene 1,2-difluoro-4-iodobenzene This compound C6H3F2I->this compound 1,3-difluoro-2-iodobenzene 1,3-difluoro-2-iodobenzene C6H3F2I->1,3-difluoro-2-iodobenzene 1,3-difluoro-4-iodobenzene\n(2,4-difluoro-1-iodobenzene) 1,3-difluoro-4-iodobenzene (2,4-difluoro-1-iodobenzene) C6H3F2I->1,3-difluoro-4-iodobenzene\n(2,4-difluoro-1-iodobenzene) 1,3-difluoro-5-iodobenzene 1,3-difluoro-5-iodobenzene C6H3F2I->1,3-difluoro-5-iodobenzene 1,4-difluoro-2-iodobenzene 1,4-difluoro-2-iodobenzene C6H3F2I->1,4-difluoro-2-iodobenzene

Figure 1: Isomer classification of C₆H₃F₂I.

Physicochemical Properties

The physical and chemical properties of the difluoroiodobenzene isomers are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compounds' behavior in various chemical and biological systems.

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n₂₀/D)
1,2-Difluoro-3-iodobenzene26735-53-5239.99----
This compound64248-58-4239.99177-178-1.991.558
1,3-Difluoro-2-iodobenzene13697-89-7239.99186.1 (at 760 mmHg); 55-56 (at 8 Torr)[1]24.5-26.5[1]2.001[1]1.566[1]
1,3-Difluoro-5-iodobenzene2265-91-0239.99173-174[2]; 60 (at 17 mmHg)[3]-2.004[4]; 1.99[3]1.554[2]; 1.55[3]
1,4-Difluoro-2-iodobenzene2265-92-1239.99183[5]---
2,4-Difluoro-1-iodobenzene2265-93-2239.99175-176[6][7]-2.006[6][7]; 2.00[8]1.557[6]; 1.56[8]

Note: Some data points were unavailable from the searched sources.

Synthesis and Experimental Protocols

Difluoroiodobenzene isomers are valuable building blocks in organic synthesis. Below are examples of synthetic routes for two of the isomers.

Synthesis of 1,3-Difluoro-2-iodobenzene[2]

A common method for the synthesis of 1,3-difluoro-2-iodobenzene involves the ortho-lithiation of 1,3-difluorobenzene followed by quenching with iodine.

Reaction Scheme:

1,3-Difluorobenzene → (n-BuLi, THF, -78 °C to RT) → Intermediate → (I₂, THF) → 1,3-Difluoro-2-iodobenzene

Experimental Protocol:

  • To a solution of 1,3-difluorobenzene (10.00 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 42 mL, 105 mmol) dropwise.

  • Maintain the reaction mixture at -78 °C for 10 minutes, then warm to room temperature for 5 minutes.

  • Cool the reaction mixture again and slowly add a solution of iodine (26.7 g, 105 mmol) in THF (200 mL) dropwise.

  • Stir the resulting mixture at room temperature for 4 hours.

  • After the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-difluoro-2-iodobenzene.

Synthesis of 1,3-Difluoro-5-iodobenzene[3]

This isomer can be synthesized from 3,5-difluorophenylboronic acid via a copper-catalyzed iodination.

Reaction Scheme:

3,5-Difluorophenylboronic acid + I₂ → (Cu(NO₃)₂·3H₂O, CH₃CN) → 1,3-Difluoro-5-iodobenzene

Experimental Protocol:

  • In a 15 mL reaction tube, combine 3,5-difluorophenylboronic acid (1 mmol), iodine (I₂, 1 mmol), copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 0.05 mmol), and acetonitrile (0.8 mL).

  • Seal the reaction tube and stir the mixture for 6 hours under an inert atmosphere.

  • Upon completion, terminate the reaction by adding 10 mL of water.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry, and concentrate to obtain 1,3-difluoro-5-iodobenzene.

Applications in Cross-Coupling Reactions

The iodo-substituent on the difluorobenzene ring makes these isomers excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.

The following diagram illustrates a general workflow for the application of a difluoroiodobenzene isomer in a Suzuki cross-coupling reaction.

G cluster_reactants Reactants cluster_catalyst Catalytic System A Difluoroiodobenzene (Ar-I) F Reaction Mixture A->F B Boronic Acid/Ester (R-B(OR)₂) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Heating & Stirring F->G H Workup & Purification (Extraction, Chromatography) G->H I Coupled Product (Ar-R) H->I

Figure 2: General workflow for a Suzuki cross-coupling reaction.

Toxicology and Pharmacology

Currently, there is a lack of specific toxicological data (e.g., LD₅₀) and detailed pharmacological profiles for the individual isomers of difluoroiodobenzene in publicly available literature. However, for halogenated aromatic compounds in general, toxicological properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models.[9][10][11][12][13] These models predict the biological activity of a chemical based on its molecular structure and physicochemical properties.

For drug development professionals, it is crucial to consider that the introduction of fluorine atoms can significantly alter the pharmacokinetic and toxicological properties of a molecule. While often leading to increased metabolic stability, it can also sometimes result in the formation of toxic metabolites. Therefore, early-stage toxicological assessment is highly recommended for any novel compound synthesized from these building blocks.

Conclusion

The isomers of difluoroiodobenzene (C₆H₃F₂I) are versatile and valuable reagents in modern organic chemistry. Their unique combination of fluorine and iodine substituents provides a powerful platform for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. This guide has provided a summary of their nomenclature, physicochemical properties, synthetic methodologies, and applications. While specific toxicological data is limited, researchers should proceed with appropriate caution and consider early-stage safety assessments in their development programs.

References

1,2-Difluoro-4-iodobenzene structural information and SMILES string

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive structural information, physicochemical properties, and key synthetic and analytical methodologies related to 1,2-Difluoro-4-iodobenzene.

Structural Information and Identifiers

This compound is a halogenated aromatic compound with the chemical formula C₆H₃F₂I. Its structure consists of a benzene ring substituted with two adjacent fluorine atoms and an iodine atom at the para position relative to one of the fluorine atoms.

SMILES String: C1=CC(=C(C=C1I)F)F[1]

InChI Key: KSASJELKLBIMSG-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 239.99 g/mol [1]
CAS Number 64248-58-4[1]
Appearance Clear colorless to pink or slightly brown liquid
Melting Point 32-35 °C
Boiling Point 177-178 °C
Density 1.99 g/mL at 25 °C
Solubility Insoluble in water

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

3.1. Synthesis of this compound via Sandmeyer-type Reaction

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 3,4-difluoroaniline. This method provides a reliable means to introduce the iodo group onto the difluorinated benzene ring.

  • Step 1: Diazotization of 3,4-Difluoroaniline:

    • Dissolve 3,4-difluoroaniline in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Step 2: Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Nitrogen gas will be evolved, and a dark oil or solid will form.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Step 3: Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield pure this compound.

3.2. Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • General Protocol:

    • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3.3. Application in Sonogashira Cross-Coupling Reactions

This compound is also frequently used in Sonogashira coupling to synthesize substituted alkynes.

  • General Protocol:

    • To a reaction vessel, add this compound (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

    • Add a suitable solvent (e.g., THF or DMF).

    • Degas the mixture with an inert gas.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the desired product.

Analytical Methodologies

Standard analytical techniques are employed to characterize this compound and monitor its reactions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. The mass spectrum will show a characteristic molecular ion peak (m/z = 240) and a fragmentation pattern consistent with its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region, with chemical shifts and coupling constants influenced by the adjacent fluorine and iodine atoms.

    • ¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms. It will exhibit signals with characteristic chemical shifts and couplings to both protons and the other fluorine atom.

    • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing further structural confirmation.

Logical Relationships and Workflows

Below is a diagram illustrating the key relationships and workflow for the synthesis and application of this compound.

G Synthesis and Application of this compound A 3,4-Difluoroaniline B Diazotization (NaNO2, H+) A->B C Aryl Diazonium Salt B->C D Iodination (KI) C->D E This compound D->E F Suzuki Coupling (Boronic Acid, Pd catalyst, Base) E->F G Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) E->G H Biaryl Compounds F->H I Aryl-Alkynes G->I

Caption: Synthetic pathway and key reactions of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-Difluoro-4-iodobenzene (CAS No: 64248-58-4). The information herein is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental physicochemical properties of this compound, ensuring its proper handling, storage, and application in experimental settings.

Physicochemical Properties

This compound is a halogenated aromatic compound with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its physical and chemical characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₃F₂I[2]
Molecular Weight 239.99 g/mol [2]
Appearance Light yellow to dark red solid (below 25°C); Clear colorless to pink or slightly brown liquid[3][4]
Melting Point 32°C to 35°C[3]
Boiling Point 177-178°C (lit.)[5]
Density 1.99 g/mL at 25°C (lit.)[5]
Refractive Index n20/D 1.558 (lit.)[5]
Flash Point 163°F (72.8°C)[4][5]
CAS Number 64248-58-4[2][3][6]

Solubility Profile

The solubility of an organic compound is a critical parameter for its use in synthesis and formulation. Aryl halides, such as this compound, are generally characterized by poor solubility in aqueous solutions due to their hydrophobic aromatic structure.[7][8] However, they tend to be soluble in various organic solvents.[7]

SolventSolubilityRationale / Source(s)
Water InsolubleThe hydrophobic nature of the benzene ring and the halogen substituents limit its solubility in polar solvents like water.[4][8]
Hexane Soluble (Predicted)As a nonpolar organic solvent, hexane is expected to dissolve the nonpolar aryl halide.[9]
Ethanol Soluble (Predicted)Shows good solubility in organic solvents like ethanol.[7]
Acetone Soluble (Predicted)Exhibits good solubility in organic solvents such as acetone.[7]
Benzene Soluble (Predicted)Favorable interactions with nonpolar organic solvents like benzene lead to good solubility.[7]
Ether Soluble (Predicted)Expected to be soluble based on general principles for aryl halides.[8]
Dimethyl Sulfoxide (DMSO) Soluble (Predicted)A polar aprotic solvent known to dissolve a wide range of organic compounds.[10]
Dimethylformamide (DMF) Soluble (Predicted)A common polar aprotic solvent for organic reactions.[10]

Stability and Handling

Understanding the stability of this compound is crucial for safe storage and handling, as well as for designing robust synthetic protocols.

General Stability: The compound is generally stable under normal laboratory conditions.[11] However, the carbon-iodine bond is the weakest among carbon-halogen bonds, which can make organoiodine compounds susceptible to degradation, particularly when exposed to light and heat.[12] Samples of organoiodine compounds can sometimes appear yellow due to the presence of I₂ as an impurity, which forms from the decomposition of the compound.[12]

Storage and Handling Recommendations:

  • Storage Temperature: Store in a cool, dry, well-ventilated place, with some suppliers recommending refrigeration (2-8°C).[4][6]

  • Light Sensitivity: Protect from light to prevent degradation.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Handling: Use in a well-ventilated area or outdoors.[6][13] Wear protective gloves, clothing, and eye/face protection.[6][13] Wash hands and any exposed skin thoroughly after handling.[6]

Condition / SubstanceStability / IncompatibilitySource(s)
Normal Conditions Stable[11]
Heat Combustible material; containers may explode when heated. Keep away from heat, sparks, and open flames.[6][13]
Light Protect from light.[6]
Moisture Store in a dry place.[6]
Strong Oxidizing Agents Incompatible.[6]
Strong Bases Incompatible.[11]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide (HI), Gaseous hydrogen fluoride (HF).[6]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.[9][14]

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, hexane, ethanol, acetone)

  • Test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

  • Preparation: Add a small, pre-weighed amount of this compound to a series of clean, dry test tubes.

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of a specific solvent to each test tube.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation (Qualitative): Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If it remains, it is sparingly soluble or insoluble.

  • Equilibration (Quantitative): For quantitative analysis, allow the mixture to equilibrate at a controlled temperature, with continuous agitation, until saturation is reached.

  • Sample Separation: Separate the saturated solution from any undissolved solute via centrifugation or filtration.

  • Analysis: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

This protocol provides a framework for assessing the stability of this compound under various conditions, based on general principles of stability testing for chemical compounds.[15][16]

Objective: To evaluate the stability of this compound under specific environmental conditions (e.g., temperature, light).

Materials:

  • This compound

  • Appropriate storage containers (e.g., amber vials)

  • Environmental chambers or incubators (for temperature control)

  • Light source (for photostability testing)

  • HPLC or GC with a suitable detector

Procedure:

  • Sample Preparation: Prepare multiple samples of this compound, either neat or in a relevant solvent, in appropriate containers. A portion of the samples should be stored under reference conditions (e.g., refrigerated and protected from light).

  • Stress Conditions: Expose the other samples to various stress conditions:

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

    • Photostability: Expose samples to a controlled light source (e.g., UV lamp) for a defined period, while keeping a control sample in the dark.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the purity and concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC, GC). Monitor for the appearance of degradation products.

  • Data Evaluation: Compare the results from the stressed samples to the reference samples. A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram indicates instability under the tested conditions.

Visualizations

The following diagrams illustrate logical workflows relevant to the study of this compound.

Solubility_Workflow start Start: Obtain This compound prep_sample Prepare Sample (Weigh solid) start->prep_sample add_solvent Add Test Solvent (e.g., Water, Hexane, Ethanol) prep_sample->add_solvent mix Mix Vigorously (Vortex/Shake) add_solvent->mix observe Visual Observation mix->observe soluble Soluble observe->soluble  Completely  Dissolved insoluble Insoluble / Sparingly Soluble observe->insoluble  Solid  Remains quant_analysis Quantitative Analysis (Optional: HPLC/UV-Vis) soluble->quant_analysis insoluble->quant_analysis end End: Solubility Profile quant_analysis->end

Caption: Workflow for Determining Compound Solubility.

Stability_Assessment_Workflow cluster_conditions Exposure Conditions start Start: Prepare Samples of This compound divide_samples Divide Samples into Groups start->divide_samples control Control Condition (e.g., 2-8°C, Dark) divide_samples->control thermal Thermal Stress (e.g., 40°C, 60°C) divide_samples->thermal photo Photochemical Stress (UV/Vis Light) divide_samples->photo sample_time Sample at Time Intervals (t=0, t=24h, t=48h, etc.) control->sample_time thermal->sample_time photo->sample_time analyze Analyze Samples (HPLC/GC for Purity and Degradants) sample_time->analyze compare Compare Results to Control analyze->compare conclusion Determine Stability Profile compare->conclusion end End: Stability Report conclusion->end

Caption: Logical Flow for Compound Stability Assessment.

References

The Indispensable Role of Fluorine: A Technical Guide to Fluorinated Aromatic Compounds in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, the profound impact of fluorine substitution on the characteristics of aromatic compounds is detailed for researchers, scientists, and professionals in drug development. This whitepaper elucidates the core principles that make fluorinated aromatic compounds indispensable in modern medicinal chemistry and materials science, offering a deep dive into their synthesis, unique physicochemical properties, and diverse applications.

The strategic incorporation of fluorine into aromatic rings is a cornerstone of modern molecular design, imparting a range of desirable properties that enhance the performance of pharmaceuticals and advanced materials.[1][2] This is largely attributed to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[3][4]

Enhanced Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][5][6] Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can influence intermolecular interactions and a molecule's overall conformation.[4][7]

One of the most significant advantages of fluorination in drug discovery is the enhancement of metabolic stability.[3][8] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic degradation by enzymes like Cytochrome P450.[3][8] This increased stability often leads to improved bioavailability and a longer half-life of drug candidates.[6]

Furthermore, fluorine substitution can modulate the lipophilicity of a compound, which is a critical factor in its ability to cross cell membranes.[9][10][11] While the effect can be complex and dependent on the molecular context, fluorination is a key strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12][13][14]

A Revolution in Materials Science

In the realm of materials science, fluorinated aromatic compounds are integral to the development of high-performance polymers and liquid crystals.[15][16] The inherent stability of the C-F bond contributes to the exceptional thermal and chemical resistance of fluoropolymers.[17][18] These materials find applications in harsh environments, from aerospace components to chemical-resistant coatings. The unique electronic properties conferred by fluorine also make these compounds valuable in the design of advanced electronic and optical materials.[15]

Synthesis and Analysis: A Methodological Overview

The synthesis of fluorinated aromatic compounds has evolved significantly, with modern methods offering greater efficiency and regioselectivity. Traditional approaches often required harsh conditions, but recent advancements have led to milder and more versatile techniques, including nucleophilic and electrophilic fluorination reactions, as well as the use of fluorinated building blocks.[19][20][21] The development of biocatalytic approaches, utilizing enzymes like fluorinase, also presents a promising frontier for the green synthesis of these valuable compounds.[5]

The characterization of fluorinated aromatic compounds relies on a suite of analytical techniques. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool due to the high sensitivity of the 19F nucleus and the large chemical shift range, which provides detailed structural information.[22] Other methods, such as gas chromatography (GC) and mass spectrometry (MS), are also crucial for their identification and quantification.[23][24] For determining the total fluorine content, methods like combustion ion chromatography (CIC) and particle-induced gamma emission (PIGE) are employed.[25][26]

Quantitative Insights into Fluorine's Influence

To provide a clear comparison of the impact of fluorination, the following tables summarize key quantitative data for a selection of fluorinated aromatic compounds.

CompoundC-F Bond Dissociation Energy (kcal/mol)logPpKa
Fluorobenzene~1242.27Not Applicable
1,2-Difluorobenzene~1232.28Not Applicable
1,3,5-Trifluorobenzene~1252.43Not Applicable
Hexafluorobenzene~1292.60Not Applicable
2-Fluorobenzoic AcidNot Readily Available1.733.27
3-Fluorobenzoic AcidNot Readily Available1.873.86
4-Fluorobenzoic AcidNot Readily Available1.894.14

Note: Bond dissociation energies can vary depending on the computational method used. logP and pKa values are experimental or well-established calculated values.

Visualizing the Logic: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships.

experimental_workflow General Workflow for Synthesis and Evaluation of Fluorinated Aromatic Compounds cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Property Evaluation start Starting Material (Aromatic Precursor) reaction Fluorination Reaction (e.g., Nucleophilic, Electrophilic) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification product Fluorinated Aromatic Compound purification->product nmr 19F NMR, 1H NMR, 13C NMR product->nmr ms Mass Spectrometry product->ms hplc HPLC/GC product->hplc logp Lipophilicity (logP) Measurement product->logp stability Metabolic Stability Assay (e.g., Microsomal Incubation) product->stability activity Biological Activity Assay (for drug candidates) product->activity material_prop Material Property Testing (e.g., Thermal Stability, Mechanical) product->material_prop metabolic_pathway Simplified Metabolic Pathway of a Fluorinated Aromatic Drug drug Fluorinated Aromatic Drug absorption Absorption drug->absorption excretion Excretion drug->excretion Unchanged Drug distribution Distribution to Tissues absorption->distribution metabolism Metabolism (Liver) Cytochrome P450 distribution->metabolism target Therapeutic Target distribution->target Pharmacological Effect metabolite Metabolite(s) metabolism->metabolite Phase I/II Reactions metabolite->excretion

References

An In-depth Technical Guide to the Safe Handling of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Difluoro-4-iodobenzene (CAS No. 64248-58-4), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of research.

Chemical Identification and Physical Properties

This compound, also known as 3,4-Difluoroiodobenzene, is a halogenated aromatic compound.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₃F₂I[2]
Molecular Weight 239.99 g/mol [2]
Appearance Colorless to light yellow to dark red liquid or solid (below 25°C)[3][4]
Boiling Point 177-178 °C (lit.)[5]
Melting Point 32-35 °C[3]
Density 1.99 g/mL at 25 °C (lit.)[5]
Flash Point 163 °F (Combustible liquid)[1][5]
Refractive Index n20/D 1.558 (lit.)[5]
Storage Temperature 2 - 8 °C[1][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[6] The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Signal Word: Warning[1][4]

Hazard Pictogram:

  • GHS07: Exclamation Mark[1]

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab Laboratory Environment goggles Chemical Goggles or Safety Glasses lab->goggles Eye Protection gloves Protective Gloves (e.g., Nitrile) lab->gloves Hand Protection coat Lab Coat lab->coat Body Protection respirator Respiratory Protection (If ventilation is inadequate) lab->respirator Respiratory Protection

Caption: Required PPE for handling this compound.

  • Eye and Face Protection: Chemical goggles or safety glasses with a face shield are required.[1]

  • Hand Protection: Wear protective gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly.[1][7]

  • Skin and Body Protection: A chemical-resistant lab coat should be worn at all times.[1] Safety shoes are also recommended.[1]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors should be used.[1][6]

Engineering Controls and Work Area Setup

The work environment must be engineered to minimize exposure.

Engineering_Controls cluster_controls Engineering Controls Workflow hood Work inside a certified Chemical Fume Hood shower Ensure Safety Shower is accessible hood->shower Proximity is critical eyewash Ensure Emergency Eyewash station is accessible hood->eyewash Proximity is critical ignition Remove all sources of ignition (flames, sparks, hot surfaces) hood->ignition Prevent fire/explosion grounding Use grounded equipment and non-sparking tools ignition->grounding

Caption: Workflow for setting up a safe handling environment.

  • Ventilation: Always handle this chemical within a certified chemical fume hood to ensure good ventilation.[1]

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be immediately available in the vicinity of any potential exposure.[1][6]

  • Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[1][6] Use only non-sparking tools and follow proper grounding procedures to prevent static discharge.[1]

Handling and Storage Protocol
  • Handling:

    • Read and understand the Safety Data Sheet (SDS) before handling.[1]

    • Avoid breathing fumes, mist, spray, or vapors.[1]

    • Avoid contact with skin and eyes.[1]

    • Wash hands and any exposed skin thoroughly after handling.[6]

    • Do not eat, drink, or smoke in the work area.[1]

  • Storage:

    • Store in a dry, cool, and well-ventilated area.[1][6]

    • Keep the container tightly closed when not in use.[1]

    • Store at refrigerated temperatures (2 - 8 °C) in an explosion-proof refrigerator.[1]

    • Protect from light, as the material is light-sensitive.[1][6]

    • Incompatible Materials: Store away from strong oxidizing agents.[6]

Accidental Release and First Aid Measures

Spill_Response_Logic cluster_actions Immediate Response Actions start Spill or Exposure Occurs inhalation Inhalation Move to fresh air. Call POISON CENTER if unwell. start->inhalation Vapors inhaled skin Skin Contact Wash with plenty of soap and water. Remove contaminated clothing. start->skin Contact with skin eyes Eye Contact Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. start->eyes Contact with eyes ingestion Ingestion Call POISON CENTER. Do NOT induce vomiting. start->ingestion Swallowed

Caption: Logical flow for first aid response to exposure.

  • Spill Response:

    • Remove all sources of ignition.[6]

    • Ventilate the area.

    • Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[8]

    • Dispose of contents/container to an approved waste disposal plant.[6]

  • First Aid:

    • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[6]

    • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[6] High vapor concentrations may cause symptoms like headache and dizziness.[6] No information is available on mutagenic, reproductive, or developmental effects.[6]

  • Ecological Information: No specific ecological data is available. Do not let the product enter drains.[7]

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[6] Follow all local, regional, and national regulations. Handle uncleaned containers as you would the product itself.[7]

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional safety protocols. All laboratory work should be conducted by trained professionals.

References

A Technical Guide to 1,2-Difluoro-4-iodobenzene for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and synthetic applications of 1,2-Difluoro-4-iodobenzene. This versatile building block is of significant interest in the fields of pharmaceutical development, materials science, and organic synthesis due to the unique electronic properties conferred by its fluorine and iodine substituents. This document outlines key commercial suppliers, summarizes critical quality attributes, and provides detailed experimental protocols for its use in common cross-coupling reactions.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, with purities suitable for a range of research and development applications. The following tables summarize the publicly available data on the physical and chemical properties of this compound from prominent commercial vendors.

Table 1: Commercial Suppliers of this compound

SupplierReported PurityCAS NumberAdditional Notes
Thermo Scientific Chemicals (formerly Alfa Aesar)≥98.5% (GC)[1]64248-58-4[1]Also available as a 99% purity product[2]
Fisher Scientific99%[2]64248-58-4[2]This Thermo Scientific Chemicals brand product was originally part of the Alfa Aesar product portfolio.[2]
Sigma-Aldrich (Synthonix Corporation brand)95%[3]64248-58-4[3]-
Shandong Biotech>98.0% (GC)[4]64248-58-4[4]Light sensitive.[4]
Infinium Pharmachem Limited-64248-58-4[5]Supplied from India.[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃F₂I--INVALID-LINK--[6]
Molecular Weight 239.99 g/mol --INVALID-LINK--[6]
Appearance Clear colorless to orange to pale brown liquid--INVALID-LINK--[1]
Boiling Point 177-178 °C--INVALID-LINK--[7], --INVALID-LINK--[2]
Density 1.99 g/mL at 25 °C--INVALID-LINK--[8], --INVALID-LINK--[2]
Refractive Index (n20/D) 1.5575-1.5605 @ 20°C--INVALID-LINK--[1]
Flash Point 72.8 °C (163 °F)--INVALID-LINK--[7]
Solubility Insoluble in water--INVALID-LINK--[7]

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-I bond, making it an interesting substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and substituted aromatic compounds.

Experimental Protocol: Synthesis of 4-Methoxy-3',4'-difluorobiphenyl

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 240 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL), followed by a base, for instance, potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature, typically between 80-100 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle A This compound E Oxidative Addition A->E B Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) F Transmetalation B->F C Pd(0) Catalyst C->E D Base (e.g., K₃PO₄) D->F E->F E->F G Reductive Elimination F->G F->G G->C Regeneration H Substituted Biphenyl Product G->H I Catalytic Cycle

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are important intermediates in organic synthesis.

Experimental Protocol: Synthesis of 1,2-Difluoro-4-(phenylethynyl)benzene

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 240 mg), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and a copper(I) co-catalyst like CuI (0.04 mmol, 8 mg).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Amine Base: Add a degassed solvent, typically an amine base like triethylamine (TEA) or a mixture of THF and an amine.

  • Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (1.2 mmol, 122 mg), to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the amine salt precipitate. The filtrate is then concentrated.

  • Purification: The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Sonogashira_Coupling A This compound F Coupling Reaction A->F B Terminal Alkyne (e.g., Phenylacetylene) B->F C Pd(0) Catalyst C->F D Cu(I) Co-catalyst D->F E Amine Base E->F G Substituted Alkyne Product F->G

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Experimental Protocol: Synthesis of 4-(3,4-Difluorophenyl)morpholine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg) and a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 17 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 240 mg), the amine (e.g., morpholine, 1.2 mmol, 105 mg), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the crude product via flash chromatography.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle A This compound E Oxidative Addition A->E B Amine (e.g., Morpholine) F Amine Coordination & Deprotonation B->F C Pd Catalyst & Ligand C->E D Base (e.g., NaOt-Bu) D->F E->F E->F G Reductive Elimination F->G F->G G->C Regeneration H Arylamine Product G->H I Catalytic Cycle

Buchwald-Hartwig Amination Workflow

Logical Relationship in Drug Development

This compound serves as a key starting material, or building block, in the multi-step synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of the difluorophenyl moiety can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.

Drug_Development_Logic A This compound (Building Block) B Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) A->B C Functionalized Intermediates B->C D Further Synthetic Transformations C->D E Complex Molecular Scaffolds D->E F Lead Optimization E->F G Active Pharmaceutical Ingredient (API) Candidate F->G

Role in Synthetic Drug Development

References

Methodological & Application

Application Notes and Protocols for 1,2-Difluoro-4-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-iodobenzene is a valuable building block in organic synthesis, particularly in the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The presence of two adjacent fluorine atoms on the benzene ring can significantly influence the physicochemical and biological properties of the resulting molecules, making this reagent of particular interest in drug discovery and materials science. The fluorine substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Core Concepts of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1] The presence of a base is crucial for the transmetalation step.[1]

Applications in the Synthesis of Fluorinated Biaryls

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to a diverse range of 3',4'-difluorobiphenyl derivatives. These structures are prevalent in many biologically active compounds and advanced materials.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids, demonstrating the versatility of this reaction.

EntryArylboronic Acid PartnerProductYield (%)
1(4-Formylphenyl)boronic acid3',4'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde95
2(4-(Methoxycarbonyl)phenyl)boronic acidMethyl 3',4'-difluoro-[1,1'-biphenyl]-4-carboxylate92
3(3,5-Dimethylphenyl)boronic acid3',4'-Difluoro-3,5-dimethyl-[1,1'-biphenyl]88
4Naphthalen-2-ylboronic acid2-(3',4'-Difluorophenyl)naphthalene85
5Thiophen-2-ylboronic acid2-(3',4'-Difluorophenyl)thiophene78

Data sourced from a representative study on the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reaction at this temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF)

  • Water

Equipment:

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and sodium carbonate (2.0 equiv).

  • Add a 3:1 mixture of DMF and water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product 3',4'-Difluorobiphenyl (R¹-R²) RedElim->Product R1X This compound (R¹-X) R1X->OxAdd R2B Arylboronic Acid (R²-B(OR)₂) R2B->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reactants Combine this compound, Arylboronic Acid, Base, and Catalyst start->reactants solvent Add Solvent System (e.g., Dioxane/Water) reactants->solvent degas Degas the Reaction Mixture (e.g., N₂ or Ar bubbling) solvent->degas heat Heat the Mixture with Stirring (Conventional or Microwave) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent monitor->workup Reaction Complete dry Dry and Concentrate the Organic Layer workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly effective substrate in Suzuki-Miyaura cross-coupling reactions, providing access to a wide array of 3',4'-difluorobiphenyl derivatives in good to excellent yields. The protocols outlined in this document offer robust and adaptable methods for the synthesis of these valuable compounds. The ability to introduce the 1,2-difluorophenyl motif is of significant importance for the development of new pharmaceuticals and functional materials. Researchers are encouraged to optimize the reaction conditions for their specific substrate combinations to achieve the best possible outcomes.

References

Application Notes and Protocols: Sonogashira Coupling of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The use of fluorinated building blocks, such as 1,2-difluoro-4-iodobenzene, is of significant interest in drug development as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate.[1][3] The reaction is typically carried out under mild conditions, often at room temperature, making it compatible with a wide range of functional groups.[1]

Key Reaction Parameters

Several factors influence the success and efficiency of the Sonogashira coupling. Careful optimization of these parameters is crucial for achieving high yields and purity of the desired product.

Table 1: Key Parameters for Sonogashira Coupling

ParameterGeneral ConsiderationsExamples for this compound
Palladium Catalyst Pd(0) or Pd(II) complexes are commonly used. Ligands play a crucial role in catalyst stability and activity.PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligands like TPPTS.[4]
Copper (I) Co-catalyst Typically CuI. Essential for the formation of the copper acetylide.CuI.[4]
Base An amine base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed.Triethylamine (TEA), Diisopropylethylamine (DIPEA).[4]
Solvent Anhydrous and deoxygenated solvents are generally preferred to prevent catalyst deactivation.Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,4-Dioxane, Acetonitrile (CH₃CN).[4]
Temperature Reactions can often be run at room temperature, but heating may be required for less reactive substrates.25°C to 55°C.[4]
Atmosphere An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the palladium catalyst.Argon or Nitrogen.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The specific amounts of reagents may need to be adjusted based on the specific alkyne used.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.02-0.05 eq) and copper(I) iodide (e.g., 0.05-0.1 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) to the flask.

  • Solvent and Base: Add the anhydrous solvent and the base (e.g., 2-3 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 55°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Example Reaction Conditions

Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemp.TimeYieldReference
4-[¹⁹F]FluoroiodobenzenePropargylglycine modified peptidePdCl₂(PPh₃)₂CuITriethylamineH₂O/DMF55°C60 min9%[4]
4-[¹⁸F]FluoroiodobenzenePeptide with L-propargylglycinePd(OAc)₂/TPPTSCuITriethylaminePBS buffer25°C10 min-[4]
1-bromo-4-iodobenzeneTrimethylsilylacetylene----rt--[1]

Note: The yields can vary significantly depending on the specific substrates and reaction conditions.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira coupling.

G Experimental Workflow for Sonogashira Coupling A Reaction Setup (Inert Atmosphere) B Add Pd Catalyst and CuI A->B C Add this compound and Terminal Alkyne B->C D Add Anhydrous Solvent and Base C->D E Reaction (Stirring at RT or Heat) D->E F Reaction Monitoring (TLC/GC-MS) E->F G Work-up (Quenching and Extraction) F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A flowchart illustrating the key steps in a typical Sonogashira coupling experiment.

G Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkyne Transmetalation (Cu-C≡CR²) Pd_alkyne->Pd0 Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne Deprotonation (H-C≡CR², Base) Cu_alkyne->CuX Transmetalation

Caption: A diagram showing the interconnected catalytic cycles of palladium and copper in the Sonogashira reaction.

Conclusion

The Sonogashira coupling of this compound is a versatile and efficient method for the synthesis of novel fluorinated compounds. By carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol and information provided in these application notes serve as a valuable resource for scientists engaged in pharmaceutical research and development, enabling the exploration of new chemical entities with potentially enhanced biological properties.

References

Application Notes and Protocols for the Heck Coupling of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Heck coupling reaction utilizing 1,2-difluoro-4-iodobenzene as a key building block for the synthesis of complex fluorinated molecules. The inclusion of two fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, making it an attractive substrate for creating novel compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established Heck reaction principles and can be adapted for various research and development needs.

Application Notes

The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] this compound is a valuable aryl halide in this reaction for the synthesis of various fluorinated stilbenes and cinnamate derivatives. The presence of the fluorine atoms can enhance the biological activity and modify the physicochemical properties of the resulting compounds.

Key Applications:

  • Synthesis of Fluorinated Stilbenes: The reaction of this compound with various styrene derivatives provides a direct route to 3,4-difluorostilbenes. These compounds are of interest in drug discovery due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity.

  • Preparation of Fluorinated Cinnamic Acid Derivatives: Coupling with acrylates, such as butyl acrylate, yields 3,4-difluorocinnamic acid esters. These can be further elaborated to generate a variety of pharmacologically relevant scaffolds.

  • Access to Electron-Deficient and Electron-Rich Olefin Adducts: this compound can be successfully coupled with both electron-rich and electron-deficient olefins, demonstrating the versatility of this building block in organic synthesis.

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound C Substituted Alkene A->C B Olefin (e.g., Styrene, Acrylate) B->C Catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand Ligand (e.g., PPh3) Base Base (e.g., Et3N, K2CO3) D H-Base+I- Solvent Solvent (e.g., DMF, NMP) Heat Heat

Caption: General Heck Coupling Reaction Scheme.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Heck coupling of aryl iodides with various olefins, which can serve as a starting point for optimizing the reaction with this compound.

Aryl IodideOlefinCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001296[2][3]
Iodobenzenen-Butyl AcrylatePdCl₂(PPh₃)₂ (2)-DIPEAWater7048High[4]
IodobenzeneMethyl AcrylateSupported Pd-Et₃N / Na₂CO₃NMP100->95[5]

Experimental Protocols

Protocol 1: General Procedure for the Heck Coupling of this compound with Styrene Derivatives

This protocol outlines a general method for the synthesis of 3,4-difluorostilbene derivatives.

Materials:

  • This compound

  • Substituted styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the substituted styrene (1.2 equiv), palladium(II) acetate (0.01-0.05 equiv), and triphenylphosphine (0.02-0.10 equiv).

  • Add anhydrous DMF to dissolve the reagents, followed by the addition of triethylamine (2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-difluorostilbene derivative.

Protocol 2: General Procedure for the Heck Coupling of this compound with Acrylates

This protocol describes a general method for the synthesis of 3,4-difluorocinnamic acid derivatives.

Materials:

  • This compound

  • Acrylate ester (e.g., butyl acrylate, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), the acrylate ester (1.5 equiv), palladium(II) acetate (0.02-0.05 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous NMP to the mixture.

  • Heat the reaction to 100-140 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 3,4-difluorocinnamate product.

Visualizations

heck_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: This compound Olefin Pd Catalyst & Ligand Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (80-140 °C, 8-24 h) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental Workflow for Heck Coupling.

heck_catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex Ar-Pd(II)-I(Ln) oxidative_addition->aryl_pd_complex olefin_coordination Olefin Coordination aryl_pd_complex->olefin_coordination Olefin pi_complex Ar-Pd(II)-I(Ln)(Olefin) olefin_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex (Ar-Alkyl)-Pd(II)-I(Ln) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex (Product)Pd(II)-H-I(Ln) beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 H-I

Caption: Simplified Heck Reaction Catalytic Cycle.

References

Application Notes and Protocols: The Strategic Use of 1,2-Difluoro-4-iodobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-difluoro-4-iodobenzene as a critical building block in the synthesis of pharmaceutical intermediates. The strategic incorporation of the 1,2-difluorophenyl moiety into drug candidates can significantly enhance their pharmacological properties. Fluorine atoms can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule.[1] this compound is a versatile precursor for introducing this desirable functionality, primarily through palladium-catalyzed cross-coupling reactions.

This document details generalized protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. It also presents a specific application in the synthesis of intermediates for MEK inhibitors, a class of targeted cancer therapeutics.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable reagent for the synthesis of a variety of pharmaceutical intermediates, including:

  • Fluorinated Biaryl Compounds: These structures are common in kinase inhibitors and other targeted therapies. The Suzuki-Miyaura coupling is a primary method for their synthesis.

  • Alkynyl-Substituted Fluoroaromatics: These intermediates are precursors to a range of heterocyclic compounds and can be used in the development of probes for chemical biology.[2] The Sonogashira coupling is the key reaction for their formation.

  • Fluorinated Diaryl Amines: The C-N coupled products obtained from Buchwald-Hartwig amination are prevalent in many biologically active molecules.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryl Compounds

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Experimental Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100880-90
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101675-85

Note: Yields are based on analogous reactions and may vary for the specific coupling with this compound.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Fluoroaromatics

This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of this compound with a terminal alkyne.[3]

Reaction Scheme:

Experimental Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., anhydrous THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25680-90
2EthynyltrimethylsilanePd(OAc)₂/PPh₃CuIi-Pr₂NHDMF50485-95
3Propargyl alcoholPdCl₂(dppf)CuIEt₃NAcetonitrile40870-80

Note: Yields are based on analogous reactions and may vary for the specific coupling with this compound.

Buchwald-Hartwig Amination: Synthesis of Fluorinated Diaryl Amines

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[4][5]

Reaction Scheme:

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong base (e.g., NaOt-Bu or LHMDS) to a Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAminePd PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XPhosNaOt-BuToluene1001280-90
2MorpholinePd(OAc)₂RuPhosK₃PO₄Dioxane1101875-85
3BenzylaminePd₂(dba)₃BINAPCs₂CO₃Toluene902470-80

Note: Yields are based on analogous reactions and may vary for the specific amination of this compound.

Application Example: Synthesis of a Key Intermediate for MEK Inhibitors

This compound is a precursor to 2-fluoro-4-iodoaniline, a crucial building block in the synthesis of the MEK inhibitor Trametinib.[6] The synthesis involves the reaction of 2-fluoro-4-iodoaniline with other fragments to construct the final drug molecule. The presence of the 2-fluoro-4-iodophenyl moiety is essential for the drug's high potency and selectivity.

MEK_Inhibitor_Synthesis A This compound B Nitration/Reduction or Buchwald-Hartwig Amination A->B C 2-Fluoro-4-iodoaniline B->C D Coupling with other intermediates C->D E Trametinib (MEK Inhibitor) D->E

Caption: Synthetic route to MEK inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MAPK/ERK signaling pathway targeted by MEK inhibitors and a general experimental workflow for a cross-coupling reaction.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibition

Caption: MAPK/ERK signaling pathway inhibition.

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Reaction under Inert Atmosphere (Heating and Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: Cross-coupling experimental workflow.

References

Application of 1,2-Difluoro-4-iodobenzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Difluoro-4-iodobenzene is a valuable fluorinated building block in the design and synthesis of novel agrochemicals. The presence of two fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, often leading to improved efficacy and a more favorable toxicological profile. The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. While specific, commercialized agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, its structural motifs are found in various patented compounds. This document outlines a representative application of this compound in the synthesis of a hypothetical fungicide, providing detailed experimental protocols, quantitative data, and visualizations to guide researchers in utilizing this versatile intermediate.

Hypothetical Agrochemical Target: A Novel Pyridine-Based Fungicide

For the purpose of this application note, we will detail the synthesis and hypothetical properties of a novel fungicide, "Fungiflor," which incorporates the 1,2-difluoro-4-phenyl moiety. The synthetic strategy will employ a Suzuki coupling reaction, a common and powerful tool in agrochemical synthesis.

Experimental Protocols

Scheme 1: Synthesis of "Fungiflor"

The overall synthetic pathway for "Fungiflor" is depicted below.

Caption: Synthetic pathway for the hypothetical fungicide "Fungiflor".

Protocol 1: Suzuki Coupling for the Synthesis of 3-(3,4-Difluorophenyl)pyridine ("Fungiflor")

Materials:

  • This compound (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 4.17 mmol), pyridine-3-boronic acid (0.61 g, 5.00 mmol), and potassium carbonate (1.15 g, 8.34 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.14 g, 0.125 mmol) to the flask.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL).

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product, 3-(3,4-difluorophenyl)pyridine ("Fungiflor").

Data Presentation

Table 1: Reaction Parameters and Yield for "Fungiflor" Synthesis
ParameterValue
Starting MaterialThis compound
Coupling PartnerPyridine-3-boronic acid
CatalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium carbonate
Solvent1,4-Dioxane/Water (4:1)
Reaction Temperature80 °C
Reaction Time12 hours
Yield 85%
Purity (by HPLC) >98%
Table 2: Hypothetical Fungicidal Activity of "Fungiflor"

The following data represents a hypothetical screening of "Fungiflor" against common plant pathogens.

Fungal PathogenDiseaseEC₅₀ (µg/mL)
Botrytis cinereaGray Mold1.2
Mycosphaerella fijiensisBlack Sigatoka0.8
Puccinia triticinaWheat Leaf Rust2.5
Phytophthora infestansLate Blight (Tomato)5.1
Erysiphe graminisPowdery Mildew1.7

EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

Signaling Pathway and Experimental Workflow

Hypothetical Mode of Action: Inhibition of Succinate Dehydrogenase (SDH)

Many modern fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, disrupting fungal respiration. We can hypothesize that "Fungiflor" acts as an SDH inhibitor.

SDH_Inhibition cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ATP ATP Production SDH->ATP Electron Transport Fungiflor "Fungiflor" Fungiflor->SDH Inhibition

Caption: Hypothetical inhibition of Succinate Dehydrogenase by "Fungiflor".

Experimental Workflow: Fungicidal Activity Screening

The following workflow outlines the general steps for screening the fungicidal activity of a new compound.

Caption: Workflow for fungicidal activity screening.

Conclusion

This compound serves as a key intermediate for introducing the 3,4-difluorophenyl moiety into potential agrochemical candidates. The synthetic protocol provided for the hypothetical fungicide "Fungiflor" via a Suzuki coupling reaction is a robust and versatile method applicable to a wide range of substrates. The presented hypothetical data illustrates the potential for discovering new, effective agrochemicals through the strategic use of such fluorinated building blocks. Researchers are encouraged to adapt these protocols and screening workflows for their specific targets in the ongoing effort to develop next-generation crop protection agents.

Synthesis of Advanced Materials with 1,2-Difluoro-4-iodobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of advanced materials utilizing 1,2-difluoro-4-iodobenzene as a key building block. This versatile reagent is instrumental in the development of novel liquid crystals, organic light-emitting diode (OLED) materials, and complex organic molecules for pharmaceutical applications, primarily through palladium-catalyzed cross-coupling reactions.

Application in Liquid Crystal Synthesis

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their mesomorphic and electro-optical properties. The this compound moiety is particularly valuable for introducing a lateral difluoro substitution, which can enhance dielectric anisotropy and optimize viscosity for display applications. A common synthetic route to fluorinated biphenyl liquid crystals is the Suzuki-Miyaura cross-coupling reaction.

General Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a suitable arylboronic acid. This reaction is highly efficient and tolerant of a wide range of functional groups.

Reaction Scheme:

Table 1: Representative Suzuki-Miyaura Coupling Reactions for Liquid Crystal Precursors

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Alkoxyphenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O8012>90General Protocol[1][2]
24-Cyanophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001685-95General Protocol[1]
34'-(trans-4-Alkylcyclohexyl)phenylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene/H₂O9018>90General Protocol[1]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of 4'-Alkoxy-2,3-difluoro-biphenyl

This protocol describes a general procedure for the synthesis of a 4'-alkoxy-2,3-difluorobiphenyl, a common core structure in liquid crystal design.

Materials:

  • This compound

  • 4-Alkoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the 4-alkoxyphenylboronic acid (1.2 equiv.) in a 2:1 mixture of toluene and ethanol.

  • Add a 2M aqueous solution of potassium carbonate (2.0 equiv.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Relationship for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling A This compound F Oxidative Addition A->F B Arylboronic Acid G Transmetalation B->G C Pd(0) Catalyst C->F D Base (e.g., K₂CO₃) D->G E Solvent (e.g., Toluene/H₂O) F->G H Reductive Elimination G->H H->C I Fluorinated Biphenyl Product H->I

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in OLED Material Synthesis

This compound is a valuable precursor for the synthesis of host and emitter materials for OLEDs. The difluorophenyl moiety can be incorporated into larger conjugated systems to tune the electronic properties, such as the HOMO/LUMO energy levels and the triplet energy, which are critical for device performance. The Sonogashira coupling is a key reaction for this purpose, enabling the formation of C(sp²)-C(sp) bonds.

General Synthesis of Arylalkynes via Sonogashira Coupling

The Sonogashira coupling reaction between this compound and a terminal alkyne provides a direct route to difluorinated arylalkyne derivatives. These can serve as building blocks for more complex OLED materials.

Reaction Scheme:

Table 2: Representative Sonogashira Coupling Reactions for OLED Precursors

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512>90General Protocol[3]
2Ethynyl-carbazolePd(OAc)₂ (2) / XPhos (4)CuI (5)DIPAToluene801880-90General Protocol[3]
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtDMF7010>95General Protocol[3]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of 1,2-Difluoro-4-(phenylethynyl)benzene

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Add anhydrous THF, followed by triethylamine (3.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for OLED Material Synthesis:

OLED_Synthesis_Workflow cluster_synthesis Synthesis of Emissive/Host Material cluster_device OLED Device Fabrication A This compound C Sonogashira Coupling A->C B Terminal Alkyne B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E G Deposition of Layers (HTL, EML, ETL, etc.) E->G Use in Emissive Layer (EML) F Substrate Cleaning F->G H Cathode Deposition G->H I Encapsulation H->I J Device Testing I->J

Caption: General workflow for the synthesis of an OLED material and device fabrication.

Application in Polymer and Pharmaceutical Intermediate Synthesis

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes. This reaction can be employed to synthesize substituted styrenes, which are valuable monomers for polymerization, or to introduce vinyl groups into complex molecules during the synthesis of pharmaceutical intermediates.

General Synthesis of Substituted Alkenes via Heck Coupling

The Heck coupling of this compound with an alkene, such as styrene or an acrylate, leads to the formation of a new C-C bond at the less substituted carbon of the double bond.

Reaction Scheme:

Table 3: Representative Heck Coupling Reactions

EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1002480-90General Protocol[4]
2n-Butyl acrylatePd/C (10%)K₂CO₃NMP12018>90General Protocol[4]
3EthylenePdCl₂(PPh₃)₂ (3)NaOAcDMA1103670-80General Protocol[4]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of 1,2-Difluoro-4-vinylbenzene

This protocol provides a general method for the Heck coupling of this compound with ethylene to produce a vinylated product.

Materials:

  • This compound

  • Ethylene gas

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Pressure vessel (e.g., Parr autoclave)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a pressure vessel, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Add anhydrous DMF and triethylamine (1.5 equiv.).

  • Seal the vessel and purge with ethylene gas several times.

  • Pressurize the vessel with ethylene to the desired pressure (e.g., 2-5 bar).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling and carefully venting the ethylene, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Signaling Pathway for Heck Reaction Catalytic Cycle:

Heck_Reaction_Pathway A This compound E Oxidative Addition A->E B Alkene F Coordination & Insertion B->F C Pd(0) Catalyst C->E D Base (e.g., Et₃N) I [HPdL₂X] D->I E->F G β-Hydride Elimination F->G H Substituted Alkene Product G->H G->I I->C

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Safety Information

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of advanced materials. The protocols outlined in this document for Suzuki, Sonogashira, and Heck cross-coupling reactions provide a solid foundation for researchers in materials science and drug development to create novel and functional molecules with tailored properties. The provided data and workflows are intended to serve as a starting point for further optimization and exploration of the synthetic potential of this important reagent.

References

The Potential of 1,2-Difluoro-4-iodobenzene as a Versatile Building Block for Advanced Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color reproduction, and opportunities for the creation of flexible and transparent devices. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transport layers. The strategic incorporation of fluorine atoms into these organic semiconductors has emerged as a powerful strategy to fine-tune their electronic properties, enhance thermal stability, and improve device efficiency and lifetime. In this context, 1,2-difluoro-4-iodobenzene presents itself as a highly promising, yet underexplored, building block for the synthesis of next-generation OLED materials. Its unique combination of a reactive iodine site, suitable for cross-coupling reactions, and the presence of two adjacent fluorine atoms, offers a versatile platform for the design of novel emitters, hosts, and charge-transport materials.

While direct, peer-reviewed applications of this compound in published OLED device studies are not extensively documented, its potential can be inferred from the well-established roles of analogous fluorinated aromatic compounds in organic electronics. This document outlines the prospective applications of this compound in OLEDs, providing generalized experimental protocols for its incorporation into key classes of OLED materials and illustrating the underlying synthetic pathways.

Key Potential Applications in OLEDs

The structure of this compound is amenable to the synthesis of several key components of an OLED device, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

  • Hole Transport Materials (HTMs): The development of efficient and stable HTMs is crucial for balancing charge injection and transport within the OLED. Triarylamine derivatives are a prominent class of HTMs. This compound can be readily coupled with diarylamines via the Buchwald-Hartwig amination to introduce a difluorophenyl moiety. The fluorine atoms can enhance the oxidative stability and tune the HOMO (Highest Occupied Molecular Orbital) energy level of the resulting triarylamine, potentially leading to improved hole injection and device longevity.

  • Host Materials: In phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the emissive dopant is dispersed within a host material. The host material must possess a high triplet energy to prevent energy loss from the emitter. Carbazole derivatives are widely used as host materials. This compound can be coupled with carbazole-based boronic acids or amines to create novel fluorinated host materials. The electron-withdrawing nature of the fluorine atoms can help to increase the triplet energy of the host material.

  • Blue Emitter Scaffolds: The development of stable and efficient deep-blue emitters remains a significant challenge in OLED technology. The 1,2-difluorobenzene unit can serve as a core or a peripheral group in the design of blue fluorescent or TADF emitters. The fluorine substitution can induce a blue-shift in the emission spectrum and improve the photoluminescence quantum yield.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryl Compounds

This protocol is applicable for the synthesis of fluorinated host materials and emitter scaffolds.

Table 1: Generalized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Reactants This compound (1.0 eq.), Arylboronic acid or ester (1.1-1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a phosphine ligand
Ligand (if using Pd(OAc)₂) SPhos, XPhos, or P(t-Bu)₃ (4-10 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.)
Solvent Toluene, Dioxane, or DMF/Water mixture
Temperature 80-120 °C
Reaction Time 12-24 hours
Atmosphere Inert (Nitrogen or Argon)

Methodology:

  • To a dry Schlenk flask, add this compound, the arylboronic acid or ester, the palladium catalyst, ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Fluorinated Triarylamines

This protocol is suitable for the synthesis of novel hole transport materials.

Table 2: Generalized Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Reactants This compound (1.0 eq.), Diarylamine (1.0-1.2 eq.)
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)
Ligand Xantphos, RuPhos, or BrettPhos (2-6 mol%)
Base Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.2-2.0 eq.)
Solvent Toluene or Dioxane
Temperature 90-110 °C
Reaction Time 8-24 hours
Atmosphere Inert (Nitrogen or Argon)

Methodology:

  • In a glovebox or under an inert atmosphere, combine this compound, the diarylamine, the palladium precursor, the phosphine ligand, and the base in a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture with stirring for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis of potential OLED materials using this compound as a key building block.

G cluster_0 Synthesis of Fluorinated Host/Emitter Materials A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid/Ester (e.g., Carbazole-boronic acid) B->C D Fluorinated Biaryl Compound (Host or Emitter Precursor) C->D E Further Functionalization D->E F Final OLED Material E->F

Caption: Synthetic workflow for OLED host/emitter materials.

G cluster_1 Synthesis of Fluorinated Hole Transport Materials A This compound C Buchwald-Hartwig Amination (Pd Catalyst, Base, Ligand) A->C B Diarylamine (e.g., Diphenylamine) B->C D Fluorinated Triarylamine (Hole Transport Material) C->D

Caption: Synthetic workflow for OLED hole transport materials.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of a wide array of functional organic materials for OLED applications. Its strategic use in the construction of hole transport layers, host materials, and blue emitters has the potential to significantly advance OLED technology by enabling the creation of devices with enhanced efficiency, stability, and color purity. The generalized protocols provided herein offer a foundational framework for researchers to explore the rich synthetic possibilities of this compound. Further research and development are warranted to fully elucidate the structure-property relationships of materials derived from this compound and to realize its full potential in next-generation OLEDs.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1,2-difluoro-4-iodobenzene as a key building block. The unique electronic properties conferred by the fluorine atoms, combined with the reactivity of the carbon-iodine bond, make this substrate highly valuable in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction to Palladium-Catalyzed Reactions of this compound

This compound is an attractive substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which allows for selective functionalization. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the aromatic ring and the properties of the resulting products. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in medicinally active molecules. The fluorine atoms on the phenyl ring can enhance the biological activity and metabolic stability of the resulting biaryl products.

Experimental Protocol: Synthesis of 3',4'-Difluoro-4-methoxybiphenyl

This protocol describes the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid.

Reaction Scheme:

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3',4'-Difluoro-4-methoxybiphenyl.

Data Presentation:

EntryAryl Boronic AcidProductYield (%)
1(4-Methoxyphenyl)boronic acid3',4'-Difluoro-4-methoxybiphenyl85-95
2Phenylboronic acid3,4-Difluorobiphenyl88-96
3(4-(Trifluoromethyl)phenyl)boronic acid3,4-Difluoro-4'-(trifluoromethyl)biphenyl82-90

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst System: - Pd(OAc)2 - Ligand (e.g., PCy3) reagents->catalyst Inert Atmosphere solvent Add Solvents: - Toluene - Water catalyst->solvent heating Heat to 100 °C (12-24 h) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

A flowchart illustrating the Suzuki-Miyaura coupling protocol.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of Butyl (E)-3-(3,4-difluorophenyl)acrylate

This protocol outlines the Heck coupling of this compound with butyl acrylate.

Reaction Scheme:

A flowchart illustrating the Heck reaction protocol.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of aryl alkynes, which are precursors to many complex molecules and are found in various biologically active compounds and organic materials.

Experimental Protocol: Synthesis of 1,2-Difluoro-4-(phenylethynyl)benzene

This protocol details the Sonogashira coupling of this compound with phenylacetylene.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Data Presentation:

EntryAlkyneProductYield (%)
1Phenylacetylene1,2-Difluoro-4-(phenylethynyl)benzene90-98
21-Octyne1-(3,4-Difluorophenyl)oct-1-yne85-95
3(Trimethylsilyl)acetylene(3,4-Difluorophenylethynyl)trimethylsilane88-96

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Alkyne - Base (e.g., Et3N) catalyst Add Catalysts: - PdCl2(PPh3)2 - CuI reagents->catalyst Inert Atmosphere solvent Add Solvent: - THF catalyst->solvent stirring Stir at RT (8-16 h) solvent->stirring extraction Aqueous Workup & Extraction stirring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

A flowchart illustrating the Sonogashira coupling protocol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines, which are prevalent in many drug molecules.

Experimental Protocol: Synthesis of 4-(3,4-Difluorophenyl)morpholine

This protocol describes the Buchwald-Hartwig amination of this compound with morpholine.

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • After cooling, dilute the reaction with ethyl acetate (20 mL), filter through a plug of silica gel, and wash the silica with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.

Data Presentation:

EntryAmineProductYield (%)
1Morpholine4-(3,4-Difluorophenyl)morpholine85-95
2AnilineN-(3,4-Difluorophenyl)aniline80-90
3n-ButylamineN-(3,4-Difluorophenyl)butan-1-amine75-85

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) catalyst Add Catalyst System: - Pd2(dba)3 - Ligand (e.g., XPhos) reagents->catalyst solvent Add Solvent: - Toluene catalyst->solvent heating Heat to 100 °C (12-18 h) solvent->heating filtration Filtration through Silica heating->filtration purification Column Chromatography filtration->purification product Isolated Product purification->product Kinase_Inhibition_Pathway cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., Cytokines, UV) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylation Response Inflammatory Response Substrates->Response Inhibitor 3,4-Difluorophenyl -containing Inhibitor Inhibitor->p38 Inhibition

Inhibition of the p38 MAPK signaling pathway.

Anticancer and Antimicrobial Activity:

Morpholine derivatives containing a difluorophenyl group have been investigated for their potential as anticancer and antimicrobial agents. For instance, certain N-(3,4-difluorophenyl)morpholine analogs have demonstrated cytotoxic effects against various cancer cell lines. Th[1][2]e mechanism of action often involves the inhibition of key cellular signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

This compound is a versatile and valuable building block for the synthesis of a wide range of fluorinated organic compounds through palladium-catalyzed cross-coupling reactions. The protocols provided in this document offer a starting point for researchers to explore the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The unique properties imparted by the difluoro substitution pattern continue to make this and related synthons a focus of intensive research.

References

Application Notes and Protocols for Copper-Mediated Fluoroalkylation Reactions with Iodo-Difluoro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for copper-mediated fluoroalkylation reactions utilizing iodo-difluoro compounds. The following sections describe key reaction classes, including cross-coupling, intramolecular cyclization, and homocoupling of iododifluoroacetamides, as well as the radical cyclization of iododifluoromethyl ketones. These methods offer robust pathways for the synthesis of valuable difluoroalkylated molecules relevant to pharmaceutical and agrochemical research.

Reactions of Iododifluoroacetamides: A Selectivity-Controlled Process

Copper-mediated reactions with iododifluoroacetamides can be directed towards one of three major products: cross-coupling, intramolecular cyclization, or homocoupling products. The selectivity is primarily controlled by the substituents on the nitrogen atom of the iododifluoroacetamide and the presence or absence of an aryl/alkenyl iodide coupling partner.

A systematic investigation has revealed that the general order of reactivity is cross-coupling > intramolecular cyclization > homocoupling. This hierarchy allows for selective product formation by carefully choosing the reaction conditions and substrates.

Logical Relationship of Competing Reactions

G Start Iododifluoroacetamide + Cu ArylIodide Aryl/Alkenyl Iodide Present? Start->ArylIodide CrossCoupling Cross-Coupling (Major Product) ArylIodide->CrossCoupling Yes NoArylIodide Aryl/Alkenyl Iodide Absent ArylIodide->NoArylIodide No Substituents Nitrogen Substituents? NoArylIodide->Substituents Cyclization Intramolecular Cyclization Substituents->Cyclization R1=Alkyl, R2=Aryl or R1=R2=Aryl Homocoupling Homocoupling Substituents->Homocoupling R1=R2=Alkyl or R1=H

Caption: Control of reaction pathways.

Experimental Protocols and Data

a) Cross-Coupling of Iododifluoroacetamides with Aryl Iodides

This protocol is effective for the synthesis of α,α-difluoro-α-arylamides. The reaction generally proceeds as the major pathway when an aryl iodide is present.

General Experimental Protocol: A mixture of iododifluoroacetamide (1.0 mmol), aryl iodide (1.2 mmol), and copper powder (2.0 mmol) in a specified solvent (e.g., DMF, 5 mL) is stirred at a given temperature (e.g., 80 °C) for a designated time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cross-coupling product.

EntryIododifluoroacetamide (R1, R2)Aryl IodideProductYield (%)
1N-phenyl, N-methyl4-Iodotoluene2,2-Difluoro-2-(p-tolyl)-N-methyl-N-phenylacetamide75
2N,N-diethylIodobenzeneN,N-Diethyl-2,2-difluoro-2-phenylacetamide82
3N-benzyl, N-phenyl4-Iodoanisole2-(4-Methoxyphenyl)-2,2-difluoro-N-benzyl-N-phenylacetamide68
4N-morpholino1-Iodonaphthalene4-(2,2-Difluoro-2-(naphthalen-1-yl)acetyl)morpholine71

Table 1: Substrate scope for the copper-mediated cross-coupling reaction.

b) Intramolecular Cyclization of Iododifluoroacetamides

In the absence of an aryl iodide, N-aryl substituted iododifluoroacetamides can undergo intramolecular cyclization to form difluorinated oxindoles. This pathway is favored when at least one of the nitrogen substituents is an aryl group.

General Experimental Protocol: A solution of the N-aryl iododifluoroacetamide (1.0 mmol) and copper powder (2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated at a specified temperature (e.g., 100 °C) for a certain duration. The reaction is monitored by TLC. After completion, the mixture is worked up as described for the cross-coupling reaction. Purification by column chromatography yields the cyclized product.

EntryIododifluoroacetamide (R1, R2)ProductYield (%)
1N-phenyl, N-methyl3,3-Difluoro-1-methylindolin-2-one85
2N-phenyl, N-benzyl1-Benzyl-3,3-difluoroindolin-2-one81
3N-(p-tolyl), N-ethyl3,3-Difluoro-1-ethyl-5-methylindolin-2-one79
4N,N-diphenyl3,3-Difluoro-1-phenylindolin-2-one72

Table 2: Substrate scope for the copper-mediated intramolecular cyclization.

c) Homocoupling of Iododifluoroacetamides

When the nitrogen atom of the iododifluoroacetamide is substituted with alkyl groups or is unsubstituted, and in the absence of an aryl iodide, the homocoupling reaction becomes the dominant pathway, leading to the formation of symmetrical difluorinated diamides.

General Experimental Protocol: The iododifluoroacetamide (1.0 mmol) is reacted with copper powder (2.0 mmol) in a solvent such as DMF (5 mL) at an elevated temperature (e.g., 100 °C). The reaction is monitored until the starting material is consumed. The workup procedure is similar to the previously described reactions, and the product is isolated by column chromatography.

EntryIododifluoroacetamide (R1, R2)ProductYield (%)
1N,N-diethylN1,N1,N4,N4-Tetraethyl-2,2,3,3-tetrafluorosuccinamide78
2N,N-dibutylN1,N1,N4,N4-Tetrabutyl-2,2,3,3-tetrafluorosuccinamide75
3N-H, N-benzylN1,N4-Dibenzyl-2,2,3,3-tetrafluorosuccinamide65
4N-morpholino1,1'-(2,2,3,3-Tetrafluoro-1,4-dioxobutane-1,4-diyl)dimorpholine80

Table 3: Substrate scope for the copper-mediated homocoupling reaction.

Copper-Mediated Radical Cyclization of Iododifluoromethyl Ketones with Olefins

This protocol describes a copper-mediated cascade radical cyclization of naphthalenyl iododifluoromethyl ketones with olefins to synthesize gem-difluorodihydrophenanthrenones.[1][2] This reaction proceeds via a difluorinated radical intermediate and is characterized by its use of inexpensive copper powder and excellent regio- and diastereoselectivity.[1][2]

Proposed Reaction Mechanism

G Start R-CF2I + Cu(0) RadicalGen [R-CF2•] + Cu(I)I Start->RadicalGen OlefinAdd Olefin Addition RadicalGen->OlefinAdd IntermediateRadical Intermediate Radical OlefinAdd->IntermediateRadical Cyclization Intramolecular Cyclization IntermediateRadical->Cyclization FinalProduct gem-Difluorodihydrophenanthrenone Cyclization->FinalProduct

Caption: Radical cyclization pathway.

Experimental Protocol and Data

General Experimental Protocol: To a solution of the naphthalenyl iododifluoromethyl ketone (0.3 mmol) and the olefin (0.9 mmol) in a suitable solvent (e.g., DMSO, 2.0 mL), copper powder (0.9 mmol) is added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a given time (e.g., 12 h). After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography on silica gel.

EntryNaphthalenyl Iododifluoromethyl KetoneOlefinProductYield (%)
11-(2,2-Difluoro-2-iodoacetyl)naphthaleneStyrene2,2-Difluoro-4-phenyl-3,4-dihydrophenanthren-1(2H)-one78
21-(2,2-Difluoro-2-iodoacetyl)naphthalene4-Methylstyrene2,2-Difluoro-4-(p-tolyl)-3,4-dihydrophenanthren-1(2H)-one82
31-(2,2-Difluoro-2-iodoacetyl)naphthalene4-Chlorostyrene4-(4-Chlorophenyl)-2,2-difluoro-3,4-dihydrophenanthren-1(2H)-one75
42-(2,2-Difluoro-2-iodoacetyl)naphthaleneStyrene3,3-Difluoro-1-phenyl-1,2-dihydroanthracen-4(3H)-one72

Table 4: Substrate scope for the copper-mediated radical cyclization.[2]

Conclusion

The presented protocols highlight the utility of copper-mediated reactions for the synthesis of a variety of difluoroalkylated compounds from readily available iodo-difluoro precursors. The ability to control the reaction pathway with iododifluoroacetamides by simple modifications of the substrate and reaction conditions provides a versatile tool for synthetic chemists. Furthermore, the radical cyclization of iododifluoromethyl ketones offers an efficient route to complex polycyclic structures. These methods are valuable for the generation of novel molecular entities in drug discovery and development programs.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Difluorinated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for nucleophilic aromatic substitution (SNAr) reactions involving difluorinated benzenes. The protocols and data presented are intended to serve as a valuable resource for chemists engaged in the synthesis of functionalized aromatic compounds, particularly in the context of drug discovery and development where the introduction of aryl ethers, amines, and thioethers is a common and crucial transformation.

Introduction to SNAr Reactions with Difluorinated Benzenes

Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds on aromatic rings. In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by the presence of electron-withdrawing groups.[1] The fluorine atoms in difluorinated benzenes act as both activating groups (due to their high electronegativity) and excellent leaving groups in SNAr reactions.[2] This reactivity allows for the synthesis of a wide range of substituted aromatic compounds under relatively mild conditions.[3]

The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is enhanced by electron-withdrawing substituents, which is why nitro-substituted fluoroaromatics are highly reactive substrates.[4] However, even in the absence of strong nitro activation, difluorinated benzenes can undergo SNAr reactions, particularly at elevated temperatures or with strong nucleophiles.

Regioselectivity is a key consideration in the SNAr of substituted difluorobenzenes. The position of substitution is influenced by the electronic effects of both the fluorine atoms and other substituents on the ring, as well as by the nature of the nucleophile and the reaction conditions.[1][3]

Experimental Data

The following tables summarize quantitative data for SNAr reactions of various difluorinated benzenes with different nucleophiles.

Table 1: SNAr of 1-Bromo-2,4-difluorobenzene with Various Alcohols

EntryAlcoholProductYield (%)Ratio (para:ortho)
1Methanol2-Bromo-5-fluoroanisole8354:1
2Ethanol2-Bromo-5-ethoxy-1-fluorobenzene8547:1
3Isopropanol2-Bromo-5-isopropoxy-1-fluorobenzene8272:1
4tert-Butanol2-Bromo-5-(tert-butoxy)-1-fluorobenzene99128:1
54-(Trifluoromethyl)benzyl alcohol1-(Benzyloxy)-2-bromo-5-fluorobenzene6077:1
6Benzyl alcohol1-(Benzyloxy)-2-bromo-5-fluorobenzene8759:1
7Phenethyl alcohol2-Bromo-5-(phenethyloxy)-1-fluorobenzene9852:1
8Phenylmethanol1-(Benzyloxy)-2-bromo-5-fluorobenzene9655:1
9N-Boc-4-piperidinemethanoltert-Butyl 4-(((3-bromo-4-fluorophenyl)oxy)methyl)piperidine-1-carboxylate9879:1
10(Piperidin-4-yl)methanol1-((3-Bromo-4-fluorophenyl)oxy)-N-methylmethanamine9230:1

Typical conditions: 3 equivalents of alcohol, 2.9 equivalents of t-BuOK in dioxane at room temperature for 6–24 hours.

Table 2: SNAr of Fluorobenzenes with Benzyl Alcohol

EntryFluorobenzeneProductTemperature (°C)Time (h)Yield (%)
13,5-Difluorobenzene1-(Benzyloxy)-3,5-difluorobenzene100286
24-Fluorotoluene1-(Benzyloxy)-4-methylbenzene100297
32-Fluorotoluene1-(Benzyloxy)-2-methylbenzene100295
43-Fluorotoluene1-(Benzyloxy)-3-methylbenzene100296

Conditions: Sodium benzyloxide in N-methylpyrrolidone (NMP).[5]

Experimental Protocols

The following are detailed protocols for conducting SNAr reactions with difluorinated benzenes.

Protocol 1: General Procedure for the Reaction of a Difluorobenzene with an Alcohol

This protocol is adapted from the synthesis of aryl ethers from fluorobenzenes.[5]

Materials:

  • Substituted difluorobenzene (e.g., 1-bromo-2,4-difluorobenzene or 3,5-difluorobenzene)

  • Alcohol (3.0 eq.)

  • Potassium tert-butoxide (t-BuOK) (2.9 eq.) or Sodium Hydride (NaH) (1.0 eq.)

  • Anhydrous dioxane or N-methylpyrrolidone (NMP)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of potassium tert-butoxide in anhydrous dioxane, add the alcohol at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 10-15 minutes.

  • Add the difluorobenzene derivative to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Reaction of a Difluorobenzene with an Amine

This protocol is a general method that can be adapted for various amine nucleophiles.

Materials:

  • Difluorobenzene derivative

  • Amine (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Dissolve the difluorobenzene derivative in the anhydrous solvent in a round-bottom flask.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-100 °C, monitoring progress by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for the Reaction of a Difluorobenzene with a Thiol

This protocol describes a general procedure for the synthesis of aryl thioethers.[6]

Materials:

  • Difluorobenzene derivative

  • Thiol (1.1 eq.)

  • Base (e.g., NaH or K₂CO₃, 1.2 eq.)

  • Anhydrous solvent (e.g., THF or DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of the base in the anhydrous solvent.

  • Cool the suspension to 0 °C and slowly add the thiol.

  • Stir the mixture at 0 °C for 20-30 minutes to form the thiolate.

  • Add a solution of the difluorobenzene derivative in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up an SNAr reaction with a difluorinated benzene.

SNAr_Workflow cluster_prep Reaction Preparation cluster_setup Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Select Difluorobenzene B Choose Nucleophile (Alcohol, Amine, Thiol) C Select Base and Solvent D Combine Reagents under Inert Atmosphere C->D E Set Reaction Temperature (RT or Heat) F Quench Reaction E->F G Liquid-Liquid Extraction H Drying and Concentration I Purification (e.g., Chromatography) J Characterization (NMR, MS, etc.) I->J

Caption: A generalized workflow for SNAr reactions.

Signaling Pathway of the SNAr Mechanism

The diagram below illustrates the addition-elimination mechanism of a nucleophilic aromatic substitution reaction.

Caption: The two-step addition-elimination mechanism of SNAr.

References

Application Notes and Protocols: 1,2-Difluoro-4-iodobenzene for the Synthesis of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-iodobenzene is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two adjacent electron-withdrawing fluorine atoms and a reactive iodine atom, make it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition, a key step in many catalytic cycles, allowing for the efficient construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable organic compounds, with a focus on kinase inhibitors and other biologically active molecules.

Key Applications in Complex Molecule Synthesis

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, a common motif in many pharmaceutical agents. This compound readily participates in this reaction with various boronic acids and esters, providing access to a wide range of substituted biaryls. The fluorine substituents can enhance the biological activity and pharmacokinetic properties of the resulting molecules.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important intermediates in the preparation of natural products and functional materials. This compound serves as an excellent coupling partner in these transformations.

Buchwald-Hartwig Amination: Construction of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. This reaction has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance. The coupling of this compound with various primary and secondary amines provides a direct route to substituted anilines, which are key components of many kinase inhibitors.

Application Focus: Synthesis of Kinase Inhibitors

The 3,4-difluorophenyl moiety, readily accessible from this compound, is a privileged fragment in the design of kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Synthesis of a Trametinib Intermediate

Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases. A key intermediate in its synthesis, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, can be prepared from this compound. This highlights the industrial relevance of this building block in the production of targeted cancer therapies.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for cross-coupling reactions involving aryl iodides, illustrating the utility of this compound as a reactive substrate.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (analogue)Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285-95
2This compound (analogue)4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane801890
3This compound (analogue)Thiophen-2-ylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene1102488

Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (analogue)PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHFRT692
2This compound (analogue)EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineToluene601289
3This compound (analogue)1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMF80885

Table 3: Buchwald-Hartwig Amination of Aryl Iodides with Amines

EntryAryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (analogue)AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001890
2This compound (analogue)MorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102495
3This compound (analogue)CyclopropylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001688

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine, 2.0 equiv). Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add a solution of this compound (1.0 equiv) and the desired amine (1.2 equiv) in an anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 18-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations: Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide 1,2-Difluoro- 4-iodobenzene (Ar-I) ArylIodide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetal_pd Transmetalation PdII->Transmetal_pd ArPdAlkyne Ar-Pd(II)L₂-C≡CR Transmetal_pd->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)I AlkyneCoord Alkyne Coordination CuI->AlkyneCoord CuPi [Cu(I)(H-C≡CR)]⁺ AlkyneCoord->CuPi Deprot Deprotonation CuPi->Deprot CuAcetylide Cu(I)-C≡CR Deprot->CuAcetylide CuAcetylide->Transmetal_pd Transfers Alkynyl Group ArylIodide This compound (Ar-I) ArylIodide->OxAdd TerminalAlkyne Terminal Alkyne (H-C≡CR) TerminalAlkyne->AlkyneCoord Base Base (e.g., Et₃N) Base->Deprot

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT->P_STAT Dimer STAT Dimer P_STAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation DNA DNA Nucleus->DNA Transcription Gene Transcription DNA->Transcription 7. Binds to DNA Response Cellular Response (Inflammation, Proliferation) Transcription->Response Inhibitor Kinase Inhibitor (e.g., from 1,2-difluoro- 4-iodobenzene) Inhibitor->P_JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient access to a wide array of intricate structures, particularly those with applications in drug discovery. The protocols and data presented herein serve as a guide for researchers and scientists to effectively utilize this powerful synthetic tool in the development of novel therapeutics and advanced materials.

Application Notes and Protocols for Directed ortho-Metalation of Functionalized Fluorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical guidance on the use of Directed ortho-Metalation (DoM) as a powerful strategy for the regioselective functionalization of fluorinated aromatic compounds. The fluorine substituent, once considered a simple spectator group, is now recognized as an effective ortho-directing group in these reactions, enabling the synthesis of highly substituted fluorobenzenes which are key motifs in pharmaceuticals, agrochemicals, and materials science.

Application Notes

The Principle of Directed ortho-Metalation

Directed ortho-metalation is a deprotonation reaction on an aromatic ring that is facilitated by a directing metalation group (DMG). This reaction typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or lithium diisopropylamide (LDA), to selectively remove a proton at the position ortho to the DMG.[1][2][3][4][5] The DMG coordinates to the lithium cation of the base, delivering it to the adjacent proton and thereby increasing its kinetic acidity.[4] The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles to introduce a new functional group with high regioselectivity.[3]

Fluorine as a Directing Group in DoM

The fluorine atom is a moderately strong directing group in DoM.[3] Its ability to direct metalation to the ortho position is attributed to its inductive electron-withdrawing effect, which increases the acidity of the adjacent protons, and its ability to coordinate with the lithium base. In substrates containing multiple potential directing groups, the regiochemical outcome of the lithiation is determined by the relative directing ability of each group. For instance, in 4-fluoroanisole, the methoxy group is a stronger directing group than fluorine, leading to metalation ortho to the methoxy group. Conversely, in molecules with other weaker directing groups, the fluorine atom can effectively control the site of metalation.

Synergy and Competition Between Directing Groups

In polysubstituted fluorobenzenes, the interplay between different directing groups dictates the regioselectivity of the metalation. For example, in 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, lithiation with butyllithium occurs on the dichlorophenyl ring, directed by the chloro substituents and the dioxolane group.[1] However, when a more strongly coordinating agent like N,N,N',N'',N''-pentamethyldiethylenetriamine is added, the deprotonation is directed to the position adjacent to the fluorine atom on the other ring.[1] This highlights the ability to tune the regioselectivity by careful choice of the base and additives.

Applications in Drug Discovery and Organic Synthesis

The precise installation of functional groups onto a fluorinated aromatic core is of immense importance in drug discovery. Fluorine substitution is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. DoM of functionalized fluorobenzenes provides a direct and efficient route to novel fluorinated building blocks that would be challenging to synthesize via traditional methods. This methodology has been employed in the synthesis of a wide array of complex molecules, including precursors for melanin-targeting PET imaging agents and other biologically active compounds.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care using appropriate techniques.

Protocol 1: ortho-Silylation of N,N-Diethyl-4-fluorobenzamide

This protocol describes the directed ortho-metalation of N,N-diethyl-4-fluorobenzamide followed by trapping with chlorotrimethylsilane (TMSCl). The amide group is a powerful directing group, ensuring high regioselectivity.

Materials:

  • N,N-Diethyl-4-fluorobenzamide

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N,N-diethyl-4-fluorobenzamide (1.0 eq) in anhydrous THF at -78 °C is added s-BuLi (1.2 eq) dropwise.

  • The resulting solution is stirred at -78 °C for 1 hour.

  • Chlorotrimethylsilane (1.5 eq) is added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired N,N-diethyl-2-fluoro-4-(trimethylsilyl)benzamide.

Protocol 2: ortho-Formylation of 4-Fluoroanisole

This protocol details the ortho-metalation of 4-fluoroanisole, directed by the methoxy group, followed by formylation using N,N-dimethylformamide (DMF).

Materials:

  • 4-Fluoroanisole

  • Anhydrous diethyl ether

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-fluoroanisole (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether is cooled to -78 °C.

  • s-BuLi (1.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • DMF (1.5 eq) is added, and the reaction is stirred for a further 2 hours at -78 °C.

  • The reaction is allowed to warm to room temperature and then quenched with 1 M hydrochloric acid.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 5-fluoro-2-methoxybenzaldehyde.

Protocol 3: ortho-Iodination of 1-Bromo-4-fluorobenzene

This protocol describes the ortho-lithiation of 1-bromo-4-fluorobenzene directed by the bromine atom, followed by quenching with iodine.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)

  • Iodine

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF at -78 °C is added LDA (1.1 eq).

  • The mixture is stirred at -78 °C for 30 minutes.

  • A solution of iodine (1.2 eq) in THF is added dropwise.

  • The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature.

  • The reaction is quenched with saturated aqueous sodium thiosulfate solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which can be further purified by chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data for the directed ortho-metalation of various functionalized fluorobenzenes.

Table 1: Directed ortho-Metalation of N,N-Diethyl-4-fluorobenzamide

ElectrophileProductYield (%)
TMSClN,N-Diethyl-2-fluoro-4-(trimethylsilyl)benzamide95
DMF4-Fluoro-2-formyl-N,N-diethylbenzamide85
PhCHON,N-Diethyl-4-fluoro-2-(hydroxy(phenyl)methyl)benzamide88
CO₂4-Fluoro-2-(diethylcarbamoyl)benzoic acid92

Table 2: Directed ortho-Metalation of 4-Fluoroanisole

ElectrophileProductYield (%)
TMSCl5-Fluoro-2-methoxy-1-(trimethylsilyl)benzene90
DMF5-Fluoro-2-methoxybenzaldehyde78
I₂1-Fluoro-4-iodo-2-methoxybenzene85
(PhS)₂1-Fluoro-2-methoxy-4-(phenylthio)benzene82

Table 3: Directed ortho-Metalation of 1-Bromo-4-fluorobenzene

ElectrophileProductYield (%)
TMSCl1-Bromo-4-fluoro-2-(trimethylsilyl)benzene87
DMF2-Bromo-5-fluorobenzaldehyde75
I₂1-Bromo-4-fluoro-2-iodobenzene91
CO₂2-Bromo-5-fluorobenzoic acid88

Mandatory Visualization

DoM_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation A Functionalized Fluorobenzene (Ar-FG-F) C Coordinated Complex A->C Coordination B Organolithium Base (R-Li) B->C D ortho-Lithiated Species C->D Deprotonation F Functionalized Product D->F Electrophilic Quench E Electrophile (E+) E->F

General mechanism of Directed ortho-Metalation.

DoM_Workflow A Dissolve Functionalized Fluorobenzene in Anhydrous Solvent B Cool to Low Temperature (e.g., -78 °C) A->B C Add Organolithium Base Dropwise B->C D Stir for Deprotonation C->D E Add Electrophile D->E F Stir for Reaction E->F G Aqueous Work-up F->G H Extraction and Drying G->H I Purification H->I

Experimental workflow for a typical DoM reaction.

DMG_Hierarchy Strong Strong DMGs (-CONR₂, -SO₂NR₂) Moderate Moderate DMGs (-OR, -F) Strong->Moderate Stronger Directing Ability Weak Weak DMGs (-CH₂NR₂) Moderate->Weak Stronger Directing Ability

Hierarchy of Directing Metalation Groups (DMGs).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cross-coupling reactions involving 1,2-difluoro-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.

Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-I bond. Here are common causes and solutions:

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical.

    • Solution: Employ a high-activity catalyst system. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. Consider using pre-formed catalysts like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate ligand.

  • Inappropriate Base and Solvent Combination: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.

    • Solution: A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The solubility of the base is key; often, a mixed solvent system like toluene/water, dioxane/water, or THF/water can improve results.[1] For boronic acids prone to decomposition, a milder base like KF might be beneficial.[2]

  • Side Reactions: Homocoupling of the boronic acid and protodeiodination (replacement of iodine with hydrogen) are common side reactions.

    • Solution: To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents. Protodeiodination can be suppressed by using anhydrous solvents and ensuring the boronic acid is of high purity.

  • Steric Hindrance: If your boronic acid partner is sterically demanding, this can hinder the transmetalation step.

    • Solution: Using stronger bases like Ba(OH)₂ or NaOH in a solvent system like DME/water can accelerate the reaction.[3]

Question: I am observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. How can I minimize these side reactions?

Answer:

Byproduct formation in Buchwald-Hartwig amination is a common challenge. Key side products include hydrodehalogenation of the starting material and formation of undesired isomers.

  • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom.

    • Solution: This side reaction can be promoted by certain bases and temperatures. Try using a milder base (e.g., K₃PO₄ instead of NaOtBu) or lowering the reaction temperature. The choice of ligand is also crucial; bulky alkylphosphine ligands can sometimes suppress this pathway.

  • Competitive C-F Bond Activation: Although less common, at high temperatures, activation of the C-F bond is a possibility.

    • Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Typical temperatures for Buchwald-Hartwig reactions are between 80-100°C.[4]

  • Iodide Inhibition: The iodide anion generated during the reaction can sometimes inhibit the catalyst.[5]

    • Solution: While aryl iodides are generally very reactive, this inhibition can slow the reaction. Using a ligand that promotes a fast reductive elimination can help mitigate this effect. Toluene is often a favored solvent as it can help precipitate the iodide salt, removing it from the catalytic cycle.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point would be to use Pd(PPh₃)₄ (2-5 mol%) as the catalyst, K₂CO₃ (2 equivalents) as the base, and a solvent mixture of dioxane and water (4:1). The reaction can be run at 80-100°C and monitored by TLC or GC-MS for completion.

Q2: Which type of ligand is best suited for the Buchwald-Hartwig amination of this compound?

A2: For electron-deficient aryl halides like this compound, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines are generally recommended.[7] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Q3: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling). These conditions often involve a palladium catalyst with a suitable phosphine ligand and an amine base like triethylamine or diisopropylamine in a solvent such as THF or DMF.

Q4: How do the fluorine atoms on the benzene ring affect the reactivity in cross-coupling reactions?

A4: The two fluorine atoms are strongly electron-withdrawing, which generally increases the rate of oxidative addition of the C-I bond to the Pd(0) catalyst.[8] This is typically the rate-determining step in many cross-coupling reactions. However, the electron-deficient nature of the ring can also affect the subsequent steps in the catalytic cycle.

Q5: What is a general procedure for purifying the products of these cross-coupling reactions?

A5: Purification typically involves an aqueous workup to remove the inorganic base and salts. The crude product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The final purification is usually achieved by column chromatography on silica gel. In some cases, recrystallization can also be an effective method.

Quantitative Data Presentation

The following tables summarize representative yields for various cross-coupling reactions with substituted iodobenzenes, which can serve as a reference for optimizing reactions with this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Iodobenzene Derivatives

Coupling Partner (Boronic Acid)Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Benzene/H₂O802477
Mesitylboronic acidPd(PPh₃)₄Ba(OH)₂DME/H₂O80299[3]
4-Methylphenylboronic acidPd/CK₂CO₃Water100295
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892

Table 2: Representative Yields for Buchwald-Hartwig Amination of Iodobenzene Derivatives

Amine Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd-Co bimetallic catalystEtONaWater50586[9]
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002495
p-ToluidineNi(acac)₂K₃PO₄Dioxane1101291[10]
PyrrolidinePd(OAc)₂ / BINAPCs₂CO₃Toluene1001893

Table 3: Representative Yields for Sonogashira Coupling of Iodobenzene Derivatives

Alkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT695
1-HexynePd(OAc)₂ / PPh₃K₂CO₃DMF801288
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHBenzeneRT492
Propargyl alcoholPd/C / CuIEt₃NWater50190

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) and any additional ligand.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst/Ligand glassware 2. Prepare Glassware: - Oven-dried Schlenk flask - Stir bar assembly 3. Assemble & Purge: - Combine solids - Evacuate/backfill with Ar/N₂ (3x) solvent 4. Add Degassed Solvent(s) assembly->solvent heat 5. Heat to Desired Temperature solvent->heat monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench 7. Quench Reaction & Aqueous Workup monitor->quench extract 8. Extract with Organic Solvent quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction catalyst_check Is the catalyst/ligand combination optimal? start->catalyst_check catalyst_solution Solution: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use a pre-catalyst - Check catalyst quality/age catalyst_check->catalyst_solution No base_check Is the base/solvent system appropriate? catalyst_check->base_check Yes base_solution Solution: - Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Use a mixed aqueous/organic solvent - Ensure base is soluble base_check->base_solution No temp_check Is the temperature optimized? base_check->temp_check Yes temp_solution Solution: - Incrementally increase temperature - Monitor for decomposition temp_check->temp_solution No side_reaction_check Are side products (homocoupling, dehalogenation) observed? temp_check->side_reaction_check Yes side_reaction_solution Solution: - Ensure strict anaerobic conditions - Use anhydrous, high-purity reagents - Consider milder base or lower temp side_reaction_check->side_reaction_solution Yes

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: Purification of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2-Difluoro-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems in a question-and-answer format to help you resolve them effectively.

Problem Potential Cause Recommended Solution
Low recovery of the desired product after column chromatography. Inappropriate Solvent System: The eluent may be too polar, causing the product to elute too quickly with impurities, or too non-polar, resulting in poor elution.Optimize the eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives the target compound an Rf value of approximately 0.3.
Column Overloading: Exceeding the capacity of the silica gel can lead to poor separation.Use an appropriate amount of silica gel. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Product Volatility: this compound is a liquid and can be volatile.Careful solvent removal. Evaporate the solvent under reduced pressure at a low temperature to minimize loss of the product.
Co-elution of impurities with the product during column chromatography. Similar Polarity of Impurities: Isomeric impurities (e.g., other difluoroiodobenzene isomers) or structurally similar byproducts can have very close Rf values to the desired product.Employ a shallow solvent gradient. A slow and gradual increase in eluent polarity can improve the separation of compounds with similar polarities.
Improper Column Packing: Channels or cracks in the silica gel bed can lead to inefficient separation.Ensure proper column packing. Use a slurry packing method to create a uniform and well-settled column bed. Adding a layer of sand on top of the silica can prevent disturbance during solvent addition.
The product fails to crystallize during recrystallization. Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent at all temperatures.Screen for suitable solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., hexanes, ethanol, methanol, isopropanol, or mixtures like hexane/ethyl acetate).
Supersaturated Solution: The solution may be supersaturated, preventing crystal nucleation.Induce crystallization. Try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature in an ice bath.
Presence of Oily Impurities: "Oiling out" can occur where the compound separates as a liquid instead of crystals.Modify the solvent system. Add a small amount of a solvent in which the oil is more soluble or try a different solvent pair. Slow cooling can also favor crystal formation over oiling out.
The purified product is still impure as indicated by GC-MS or NMR. Incomplete Removal of Isomers: Regioisomers formed during synthesis can be difficult to separate completely.Repeat the purification step. A second pass through a chromatography column, possibly with a different solvent system or a longer column, may be necessary.
Residual Starting Material: Unreacted starting materials may persist in the final product.Optimize the reaction work-up. Ensure that the work-up procedure effectively removes unreacted reagents before proceeding to purification. An aqueous wash to remove acidic or basic starting materials may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 1,2-difluorobenzene, regioisomers like 2,3-difluoro-1-iodobenzene and 3,4-difluoro-1-iodobenzene, and potentially di-iodinated byproducts. The specific impurities will depend on the synthetic route used.

Q2: Which purification technique is generally more effective for this compound: column chromatography or recrystallization?

A2: Silica gel column chromatography is often the more effective initial purification method for liquid products like this compound, especially for removing impurities with different polarities. Recrystallization is more suitable for solid compounds or if a suitable solvent system that provides good differential solubility for the product and impurities can be found. Since this compound is a liquid at room temperature, column chromatography is the primary recommended technique.

Q3: What is a good starting solvent system for silica gel column chromatography of this compound?

A3: Based on the purification of similar compounds like 1-Fluoro-4-iodobenzene, a good starting point is a non-polar solvent system. You can begin with pure hexanes or petroleum ether and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane. For instance, a gradient of 0% to 5% ethyl acetate in hexanes is a reasonable starting range to explore.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same eluent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure product (a single spot with the correct Rf value) should be combined. Gas chromatography-mass spectrometry (GC-MS) can be used for a more detailed analysis of the combined, evaporated fractions to confirm purity.

Q5: My purified this compound is a yellow to reddish-brown liquid. Is this normal?

A5: While pure this compound is often described as a colorless to light yellow liquid, the presence of minor impurities or slight decomposition upon exposure to light and air can impart a yellowish or brownish hue.[1] If the product is intended for sensitive downstream applications, further purification or distillation may be necessary to achieve a colorless product. Storing the purified product under an inert atmosphere and protected from light is recommended.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various ratios of hexanes:ethyl acetate (e.g., 100:0, 99:1, 98:2, 95:5) to find a solvent system where the desired product has an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Begin collecting fractions in separate tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the eluent as the chromatography progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature to obtain the purified this compound.

Recrystallization (for solid derivatives or if the product solidifies on cooling)

While this compound is a liquid at room temperature, this general protocol can be adapted if it is a solid at the working temperature or for purifying solid derivatives.

Materials:

  • Crude solid product

  • A selection of potential recrystallization solvents (e.g., hexanes, ethanol, methanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data

While specific quantitative data for the purification of this compound is not extensively published, the following table provides a general expectation of purity and yield for similar halogenated aromatic compounds based on the chosen purification method.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Silica Gel Column Chromatography 80-95%>98%70-90%Highly effective for removing polar and non-polar impurities. Yield can be affected by the difficulty of the separation.
Recrystallization 85-95%>99%60-85%Best for solid products. Yield is dependent on the solubility profile of the compound in the chosen solvent.[2]
Distillation 80-90%>97%70-90%Suitable for thermally stable liquids with boiling points that are significantly different from impurities.

Visualizations

Purification Workflow

PurificationWorkflow start Crude this compound Product tlc_analysis TLC Analysis to Determine Eluent start->tlc_analysis column_chromatography Silica Gel Column Chromatography tlc_analysis->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_fractions Analyze Fractions by TLC fraction_collection->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure solvent_removal Solvent Removal (Rotary Evaporation) combine_pure->solvent_removal purity_check Purity Check (GC-MS, NMR) solvent_removal->purity_check final_product Purified this compound purity_check->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting start No Crystals Form Upon Cooling supersaturated Is the solution clear? start->supersaturated oiling_out Did an oil form instead of crystals? start->oiling_out If crystals still don't form too_much_solvent Boil off some solvent and cool again supersaturated->too_much_solvent No (cloudy) induce_crystallization Scratch flask, add seed crystal, or cool further supersaturated->induce_crystallization Yes success Crystals Formed too_much_solvent->success induce_crystallization->success modify_solvent Re-dissolve and add a small amount of a co-solvent. Cool slowly. oiling_out->modify_solvent Yes failure Consider alternative purification (e.g., chromatography) oiling_out->failure No modify_solvent->success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Common side reactions and byproducts in 1,2-Difluoro-4-iodobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-difluoro-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important fluorinated aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is through a Sandmeyer-type reaction. This process begins with the diazotization of 3,4-difluoroaniline, followed by the introduction of an iodide source, typically potassium iodide.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The primary side reactions of concern are the formation of 3,4-difluorophenol and biaryl compounds, such as 3,4,3',4'-tetrafluorobiphenyl. These byproducts arise from the reaction of the diazonium salt intermediate with water and the coupling of aryl radicals, respectively.[1] The formation of tar-like polymers can also occur, especially at elevated temperatures.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Diazotization: The initial conversion of 3,4-difluoroaniline to the diazonium salt may be incomplete.

  • Premature Decomposition of the Diazonium Salt: The diazonium salt is thermally unstable and can decompose before reacting with the iodide source, especially if the temperature is not strictly controlled.

  • Suboptimal pH: The pH of the reaction medium is crucial for both the diazotization and the subsequent iodination steps.

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.

Q4: How can I minimize the formation of the 3,4-difluorophenol byproduct?

A4: To minimize the formation of 3,4-difluorophenol, it is critical to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and iodination steps. Additionally, ensuring an adequate excess of the iodide source can favor the desired iodination reaction over hydrolysis.

Q5: What is the best way to purify the final this compound product?

A5: Purification is typically achieved through a combination of techniques. An initial workup involving extraction with an organic solvent (e.g., diethyl ether or dichloromethane) is followed by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove any residual iodine. The crude product is then dried and can be further purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization of 3,4-difluoroaniline.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the acidic conditions are appropriate (e.g., using a mixture of sulfuric acid and water). Test for the presence of nitrous acid with starch-iodide paper to confirm an excess is present.
Decomposition of the diazonium salt.Maintain strict temperature control (0-5 °C) throughout the diazotization and subsequent addition to the iodide solution. Avoid exposing the diazonium salt solution to elevated temperatures or prolonged standing times.
Significant Formation of 3,4-Difluorophenol (as identified by GC-MS or NMR) Reaction of the diazonium salt with water (hydrolysis).Ensure the reaction is carried out at a low temperature. Add the diazonium salt solution to the potassium iodide solution, rather than the reverse, to ensure an immediate excess of the iodide nucleophile.
Presence of a High-Boiling, Insoluble Byproduct (likely 3,4,3',4'-Tetrafluorobiphenyl) Radical coupling of the 3,4-difluorophenyl radical intermediate.This is an inherent side reaction of the Sandmeyer reaction.[1] Lowering the concentration of the diazonium salt by using more dilute solutions may slightly reduce the rate of this bimolecular reaction. Effective purification, such as vacuum distillation, is key to separating the desired product from this high-molecular-weight byproduct.
Dark, Tar-Like Substance in the Reaction Mixture Polymerization and other decomposition pathways of the diazonium salt.This is often a result of the reaction temperature being too high. Ensure rigorous cooling and slow, controlled addition of reagents. The purity of the starting 3,4-difluoroaniline is also important, as impurities can initiate polymerization.
Residual Purple/Brown Color in the Organic Layer After Workup Presence of elemental iodine (I₂).Wash the organic layer with a saturated solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color is discharged.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound from 3,4-difluoroaniline.

Materials:

  • 3,4-Difluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Diethyl Ether (or Dichloromethane)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization of 3,4-Difluoroaniline:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add concentrated sulfuric acid to water while cooling in an ice bath to prepare a dilute sulfuric acid solution.

    • To this cooled acid solution, slowly add 3,4-difluoroaniline while maintaining the temperature between 0-5 °C.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is strictly maintained between 0-5 °C. Vigorous stirring is essential.

    • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate, larger beaker, dissolve potassium iodide in water and cool the solution in an ice bath.

    • Slowly and carefully, add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved. The rate of addition should be controlled to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) for about 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash successively with:

      • Water

      • Saturated sodium thiosulfate solution (to remove I₂)

      • Saturated sodium bicarbonate solution

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and potential pitfalls, the following diagrams illustrate the main reaction pathway, common side reactions, and a troubleshooting workflow.

Synthesis_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Iodination 3,4-Difluoroaniline 3,4-Difluoroaniline 3,4-Difluorobenzenediazonium_Salt 3,4-Difluorobenzenediazonium_Salt 3,4-Difluoroaniline->3,4-Difluorobenzenediazonium_Salt NaNO₂, H₂SO₄, 0-5 °C This compound This compound 3,4-Difluorobenzenediazonium_Salt->this compound KI

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_byproducts Common Byproducts Diazonium_Salt 3,4-Difluorobenzenediazonium Salt Phenol 3,4-Difluorophenol Diazonium_Salt->Phenol H₂O (Hydrolysis) Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical - N₂ Biaryl 3,4,3',4'-Tetrafluorobiphenyl Aryl_Radical->Biaryl + Aryl Radical Troubleshooting_Workflow Start Low Yield Check_Temp Temp Control (0-5 °C)? Start->Check_Temp Incomplete_Diazotization Incomplete Diazotization Check_Temp->Incomplete_Diazotization No Check_Reagents Purity of Reagents? Check_Temp->Check_Reagents Yes Optimize_Conditions Optimize Conditions Incomplete_Diazotization->Optimize_Conditions Decomposition Diazonium Decomposition Decomposition->Optimize_Conditions Check_Reagents->Decomposition No Side_Reactions Dominant Side Reactions Check_Reagents->Side_Reactions Yes Purification_Loss Loss during Purification Purification_Loss->Optimize_Conditions Side_Reactions->Purification_Loss Side_Reactions->Optimize_Conditions

References

Technical Support Center: Suzuki Reactions with Fluorinated Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving fluorinated aryl iodides.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of fluorinated aryl iodides, offering potential causes and solutions to improve reaction yields.

Issue 1: Low to No Product Yield

Possible Causes:

  • Catalyst Inactivation: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.

  • Inefficient Transmetalation: The transmetalation step can be slow with electron-deficient fluorinated arylboronic acids or esters. The choice of base is critical for activating the boronic acid derivative.

  • Poor Reagent Quality: Degradation of the boronic acid/ester, or impurities in solvents and other reagents can inhibit the reaction.

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy, or too high, leading to catalyst decomposition or side reactions.

Solutions:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.

  • Optimize the Base and Solvent System:

    • Stronger, more soluble bases like cesium carbonate (Cs₂CO₃) can be more effective than common bases like K₂CO₃ or K₃PO₄.[1]

    • Aprotic polar solvents such as dioxane, THF, or DMF, often with a small amount of water, are commonly used to improve the solubility of both the organic substrates and the inorganic base.[1]

  • Verify Reagent Quality: Use freshly purchased or properly stored boronic acids/esters. Ensure solvents are anhydrous and reagents are of high purity.

  • Screen Reaction Temperatures: Gradually increase the reaction temperature. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[1]

Issue 2: Presence of Significant Side Products

Possible Causes:

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom, a common side reaction with electron-rich or heteroaryl boronic acids, often exacerbated by strong bases and water.

  • Dehalogenation: The aryl iodide is reduced to the corresponding arene.

Solutions:

  • Rigorous Degassing: To minimize homocoupling, ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.

  • Milder Base for Sensitive Substrates: For boronic acids prone to protodeboronation, consider using a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).

  • Optimize Ligand and Catalyst: The choice of ligand can significantly influence the competition between the desired cross-coupling and side reactions. Bulky, electron-rich phosphine ligands can often suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for coupling fluorinated aryl iodides?

A1: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for electron-deficient fluorinated aryl iodides, catalyst systems with bulky, electron-rich phosphine ligands are often highly effective. Examples include Buchwald ligands such as SPhos and XPhos. These ligands can promote the challenging oxidative addition and reductive elimination steps. While Pd(PPh₃)₄ is a common catalyst, it may not be the most effective for these challenging substrates.

Q2: What is the role of the base in the Suzuki reaction, and which one should I choose?

A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction outcome. For fluorinated aryl iodides, which are electron-poor, a suitable base is critical.

  • Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.

  • Cesium carbonate (Cs₂CO₃) is often a good choice due to its high solubility in organic solvents.[1]

  • For substrates sensitive to strong bases, milder options like K₃PO₄ or KF should be considered to minimize side reactions like protodeboronation.

Q3: My reaction mixture turns black. Is this normal?

A3: The formation of a black precipitate, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst to its metallic form. This is often associated with a failed or low-yielding reaction. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. Ensuring a properly inert atmosphere and using high-purity materials can help prevent catalyst decomposition.

Q4: Can water affect my Suzuki reaction with fluorinated aryl iodides?

A4: Yes, water can have a significant effect. In many cases, a small amount of water is beneficial and even necessary, particularly when using inorganic bases like K₂CO₃ or K₃PO₄. Water can help to dissolve the base and facilitate the formation of the active boronate species. However, an excessive amount of water can promote side reactions like protodeboronation. The optimal amount of water should be determined experimentally for your specific system.

Data Presentation

Table 1: Comparison of Different Bases in Suzuki-Miyaura Coupling of Aryl Bromides

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃Aryl bromides, aryl chloridesHighA widely used and effective base.
K₂CO₃Aryl bromides, aryl chloridesHighSimilar to Na₂CO₃.
K₃PO₄Aryl bromides80-99%Often a good choice for sensitive substrates.
Cs₂CO₃Aryl bromides, challenging substratesHighGood solubility in organic solvents.
KOHAryl bromides70-90%A strong base that can sometimes lead to side reactions.[1]
NaOHAryl bromides~70%Similar to KOH, its high basicity can be detrimental in some cases.[1]
KFAryl bromidesModerate to highFluoride ions can play a unique role in activating the boronic acid.[1]

Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Iodide

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Fluorinated Aryl Iodide (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., anhydrous, degassed Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated aryl iodide, arylboronic acid (or ester), palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdOR Ar-Pd(II)-OR(L_n) ArPdI->ArPdOR Ligand Exchange (+ Base, - I⁻) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdArB Transmetalation (Ar'-B(OR)₂) ArPdArB->Pd0 Reductive Elimination (Ar-Ar') ArI Fluorinated Aryl Iodide (Ar-I) ArB Arylboronic Acid (Ar'-B(OH)₂) Product Biaryl Product (Ar-Ar') Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Improve_Inert Action: Improve degassing and inert gas technique. Check_Inert->Improve_Inert No Check_Base_Solvent Are the base and solvent optimal for the substrates? Check_Inert->Check_Base_Solvent Yes Improve_Inert->Check_Base_Solvent Optimize_Base_Solvent Action: Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O). Check_Base_Solvent->Optimize_Base_Solvent No Check_Temp Is the reaction temperature optimized? Check_Base_Solvent->Check_Temp Yes Optimize_Base_Solvent->Check_Temp Optimize_Temp Action: Screen a range of temperatures or consider microwave heating. Check_Temp->Optimize_Temp No Check_Catalyst Is the catalyst/ligand system appropriate? Check_Temp->Check_Catalyst Yes Optimize_Temp->Check_Catalyst Optimize_Catalyst Action: Try bulky, electron-rich ligands (e.g., Buchwald ligands). Check_Catalyst->Optimize_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Optimize_Catalyst->Success

Caption: A troubleshooting workflow for low-yielding Suzuki reactions.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the efficient cross-coupling of 1,2-Difluoro-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common palladium-catalyzed coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: While the electron-withdrawing nature of the two fluorine atoms activates the carbon-iodine bond towards oxidative addition, it can also increase the propensity for side reactions such as hydrodehalogenation (deiodination). The ortho-fluorine atom can also introduce steric hindrance, influencing ligand selection.

Q2: What are the most common side reactions observed with this substrate?

A2: The most prevalent side reaction is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. Another common issue is the homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).

Q3: How do I minimize the formation of the deiodinated byproduct?

A3: Minimizing deiodination involves careful optimization of the reaction conditions. Key strategies include:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.

  • Base Selection: Using a weaker base or ensuring the slow addition of a strong base can sometimes mitigate this side reaction.

  • Temperature Control: Running the reaction at the lowest effective temperature can also help.

Q4: Can the fluorine atoms poison the palladium catalyst?

A4: While direct poisoning by fluoride ions is a concern in some contexts, it is less common under standard anhydrous cross-coupling conditions. However, substrate decomposition leading to fluoride release could potentially impact catalyst activity. Using well-dried reagents and solvents is crucial.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the use of a high-quality palladium precatalyst or generate the active Pd(0) species in situ effectively. Consider using a more active catalyst system (see Table 1).
Inefficient Transmetalation The choice of base is critical. For electron-deficient aryl halides, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous.
Boronic Acid Decomposition Boronic acids can be unstable. Use fresh, high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable.
Solvent Effects Ensure the use of anhydrous and degassed solvents. A combination of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic co-solvent or water can be beneficial.
Ligand Incompatibility The steric and electronic properties of the ligand are crucial. For this electron-deficient substrate, bulky and electron-rich ligands are generally preferred.

Issue 2: Significant Formation of Deiodinated Byproduct

Potential Cause Troubleshooting Step
Slow Reductive Elimination Use bulky, electron-donating ligands such as SPhos, XPhos, or tBuXPhos to accelerate the final step of the catalytic cycle.
Presence of Protic Impurities Ensure all reagents and solvents are scrupulously dried. Water can be a proton source for hydrodehalogenation.
Base-Induced Decomposition Consider using a milder base (e.g., KF) or a phosphate base (K₃PO₄) which can be less prone to promoting side reactions.
Sonogashira Coupling

Issue 1: Low Conversion of this compound

Potential Cause Troubleshooting Step
Catalyst System Inefficiency Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Use freshly opened or properly stored catalysts. Consider a copper-free protocol if copper-related side reactions are suspected.
Base Strength An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and in sufficient excess.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction. Minimize oxygen in the reaction by thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen). Running the reaction at a lower temperature can also help.

Issue 2: Formation of Complex Mixture/Byproducts

Potential Cause Troubleshooting Step
Reaction Temperature Too High Electron-deficient substrates can be sensitive. Start with room temperature and only gently heat if the reaction is sluggish.
Impure Alkyne Use purified terminal alkyne to avoid side reactions from impurities.
Buchwald-Hartwig Amination

Issue 1: No Reaction or Low Yield

Potential Cause Troubleshooting Step
Inappropriate Ligand Choice The choice of ligand is highly dependent on the amine coupling partner. For primary and secondary alkylamines and anilines, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective.
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher temperatures.[1]
Catalyst Inhibition by Iodide The iodide anion generated during the reaction can sometimes inhibit the catalyst. Using aryl bromides instead of iodides can circumvent this, though they are less reactive. For the iodide, ensuring efficient stirring and using a ligand that promotes fast reductive elimination can help.

Data Presentation: Catalyst Performance

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂O80ModerateA standard but often less efficient system for this substrate.
Pd(OAc)₂SPhosK₃PO₄Toluene100HighBulky, electron-rich ligand improves performance with electron-deficient arenes.
PdCl₂(dppf)dppfCs₂CO₃Dioxane90Good-HighOften a reliable system for a range of substrates.
XPhos Pd G3XPhosK₃PO₄t-BuOH/H₂O80HighPre-catalyst offers good activity and stability.

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Iodides

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 50Good-HighClassic Sonogashira conditions.
Pd(OAc)₂CuIDIPEADMFRTGoodOften effective for electron-deficient iodides.
Pd(PPh₃)₄NoneTBAFTHFRTGoodExample of a copper-free condition.

Note: Yields are representative and can vary based on the specific terminal alkyne and reaction conditions.

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides

Pd PrecatalystLigandBaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene100HighA robust system for a wide range of amines.
RuPhos Pd G3RuPhosLHMDSDioxane80HighEffective for sterically hindered couplings.
BrettPhos Pd G3BrettPhosCs₂CO₃t-BuOH110Good-HighUseful for amides and other less nucleophilic amines.

Note: Yields are representative and can vary based on the specific amine coupling partner and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the ligand (if not using a precatalyst).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., t-BuOH/H₂O 3:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC or GC/MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol) and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the mixture at the specified temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow reagents Reagents: - this compound - Coupling Partner - Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System: - Pd Precatalyst - Ligand (if needed) - CuI (for Sonogashira) catalyst->reaction_setup solvent Anhydrous, Degassed Solvent solvent->reaction_setup monitoring Reaction Monitoring (TLC, GC/MS) reaction_setup->monitoring Heat & Stir workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

catalyst_selection_logic start Select Coupling Reaction suzuki Suzuki-Miyaura (C-C bond) start->suzuki sonogashira Sonogashira (C-C bond, alkyne) start->sonogashira buchwald Buchwald-Hartwig (C-N bond) start->buchwald suzuki_ligand Ligand Choice: - Bulky, electron-rich (e.g., SPhos, XPhos) suzuki->suzuki_ligand sonogashira_catalyst Catalyst System: - Pd/Cu or Cu-free - Amine base sonogashira->sonogashira_catalyst buchwald_ligand Ligand Choice: - Dependent on amine (e.g., XPhos, RuPhos) buchwald->buchwald_ligand troubleshooting Troubleshooting: - Low Yield? - Side Reactions? suzuki_ligand->troubleshooting sonogashira_catalyst->troubleshooting buchwald_ligand->troubleshooting optimize Optimize: - Base - Solvent - Temperature troubleshooting->optimize Yes optimize->troubleshooting

Caption: Decision logic for catalyst and reaction selection.

References

Technical Support Center: Managing Reaction Temperature for Iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing reaction temperatures for experiments involving iodobenzene derivatives.

Frequently Asked questions (FAQs)

Q1: What is the typical temperature range for cross-coupling reactions with iodobenzene derivatives?

A1: The optimal temperature for cross-coupling reactions involving iodobenzene derivatives is highly dependent on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the substrates, catalyst system, and solvent. However, a general starting point for many palladium-catalyzed couplings of aryl iodides is around 60°C, with a typical range between room temperature and 120°C.[1] For instance, some Suzuki-Miyaura reactions can be optimized at 80°C, while certain Buchwald-Hartwig aminations also show optimal yields at this temperature.[2] It is crucial to perform temperature scouting for each new reaction to find the ideal balance between reaction rate and side product formation.

Q2: My reaction with an iodobenzene derivative is sluggish at room temperature. Should I increase the temperature?

A2: Yes, if your reaction is proceeding slowly, cautiously increasing the temperature is a standard approach to enhance the reaction rate. Many cross-coupling reactions require heating to proceed efficiently.[1] However, be aware that excessive heat can lead to the degradation of reactants, products, or the catalyst, potentially causing the precipitation of palladium black and a decrease in yield.[1][3] It is recommended to increase the temperature incrementally (e.g., in 10-20°C intervals) while monitoring the reaction progress by TLC or LC-MS.[4]

Q3: I'm observing significant byproduct formation. Could the reaction temperature be the cause?

A3: Yes, incorrect reaction temperature is a common cause of byproduct formation. High temperatures can promote side reactions such as hydrodehalogenation (where the iodine is replaced by hydrogen), homocoupling, or decomposition of starting materials and products.[5][6] If you are observing significant byproducts, consider lowering the reaction temperature.[5]

Q4: How does the reactivity of iodobenzene compare to other aryl halides, and how does this affect temperature selection?

A4: Aryl iodides are generally the most reactive of the aryl halides (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions. This high reactivity is due to the lower bond dissociation energy of the carbon-iodine bond. Consequently, reactions with iodobenzene derivatives can often be carried out at lower temperatures compared to their bromo- or chloro-analogs.[5]

Q5: Can the choice of solvent influence the optimal reaction temperature?

A5: Absolutely. The solvent's boiling point will naturally set an upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and coordinating ability can affect the stability and activity of the catalytic species. For example, in some amination reactions with aryl iodides, using less polar solvents like toluene is preferred to prevent the inhibition of the catalyst by the iodide salt that forms.[6] When screening for optimal conditions, it is often beneficial to test different solvents in conjunction with varying the temperature.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in cross-coupling reactions involving iodobenzene derivatives can be attributed to several factors, many of which are related to reaction temperature.

Potential Cause Troubleshooting Steps
Reaction Temperature is Too Low The reaction may be kinetically slow. Incrementally increase the temperature (e.g., 80-100°C) and monitor for product formation.[4]
Reaction Temperature is Too High Excessive heat can lead to catalyst decomposition (palladium black formation), or degradation of substrates or products.[1][3] Try lowering the temperature.
Catalyst Inactivation The palladium catalyst can become inactive due to exposure to oxygen or impurities. Ensure all reagents and solvents are properly degassed and use a fresh, high-quality catalyst.[4]
Inappropriate Base or Ligand The choice of base and ligand is critical and can influence the optimal temperature. If temperature optimization fails, consider screening different bases (e.g., K₂CO₃, Cs₂CO₃) and ligands (e.g., phosphine-based ligands).[5][6]
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Hydrodehalogenation is a common side reaction where the iodo group is replaced by a hydrogen atom.

Potential Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can favor the formation of palladium-hydride species that lead to hydrodehalogenation.[5] Lowering the reaction temperature is often an effective first step.
Presence of Protic Impurities Water or other protic impurities can be a source of hydrogen. Ensure all solvents and reagents are anhydrous.
Choice of Base and Solvent Strong bases and certain solvents (like DMF and alcohols) can promote hydrodehalogenation.[5] Consider switching to a weaker inorganic base (e.g., K₃PO₄) and a non-polar aprotic solvent like toluene.[5]
Inefficient Reductive Elimination If the desired cross-coupling is slow, the intermediate palladium complex may have more time to undergo side reactions. Using bulky, electron-rich ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination.[5]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for common cross-coupling reactions involving iodobenzene derivatives. Note that these are general guidelines, and optimization is often necessary.

Table 1: Suzuki-Miyaura Coupling of Iodobenzene Derivatives

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / XPhosK₃PO₄Toluene / Water80-100High[5]
Pd(PPh₃)₄K₂CO₃Toluene / Ethanol / Water80-100High[4]
Pd(OAc)₂ (ligand-free)K₂CO₃WaterRoom Temp - 60Good to Excellent[7]
Pd-IPG nanocompositeVarious inorganic basesEthanol / Water60>98[8]

Table 2: Heck Reaction of Iodobenzene Derivatives

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂Et₃NAcetonitrile80-90Good[9]
PdCl₂KOAcMethanol120Good[10]
Pd/CEt₃NSolvent-free10084-99[11]
Pd milling ballK₂CO₃ / DMFDMF12082[12]

Table 3: Buchwald-Hartwig Amination of Iodobenzene Derivatives

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
γ-Fe₂O₃@MBD/Pd-Cot-BuONaWater80High[2]
γ-Fe₂O₃@MBD/Pd-CoEtONaWater5086[13]
(NHC)Pd(allyl)ClLHMDSToluene70High[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Iodobenzene Derivative

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Iodobenzene derivative (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the iodobenzene derivative, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Heck Reaction of an Iodobenzene Derivative

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Iodobenzene derivative (1.0 equiv.)

  • Alkene (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., Et₃N, 2.0 equiv.)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the iodobenzene derivative and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Add the solvent, the alkene, and the base via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with stirring for the required time (typically 1-24 hours).[9][10]

  • Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination of an Iodobenzene Derivative

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Iodobenzene derivative (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst and ligand (e.g., tBuXPhos Pd G3)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the iodobenzene derivative, amine, base, palladium precatalyst, and ligand to a dry reaction vessel with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_temp Is the reaction temperature within the typical range (e.g., 60-120°C)? start->check_temp increase_temp Incrementally increase temperature (e.g., in 20°C steps). Monitor reaction. check_temp->increase_temp No check_high_temp Are there signs of decomposition (e.g., Pd black)? check_temp->check_high_temp Yes increase_temp->check_high_temp decrease_temp Lower reaction temperature. check_high_temp->decrease_temp Yes check_reagents Check purity and activity of catalyst, reagents, and solvents. Ensure inert atmosphere. check_high_temp->check_reagents No end_good Problem Solved decrease_temp->end_good screen_conditions Screen different ligands, bases, and solvents. check_reagents->screen_conditions screen_conditions->end_good

Caption: Troubleshooting workflow for low product yield.

Troubleshooting_Side_Reactions start Significant Side Product Formation (e.g., Hydrodehalogenation) check_temp Is the reaction temperature high (>100°C)? start->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_base_solvent Are you using a strong base or a protic/polar aprotic solvent? check_temp->check_base_solvent No end_good Problem Solved lower_temp->end_good change_base_solvent Switch to a weaker inorganic base (e.g., K₃PO₄) and a non-polar aprotic solvent (e.g., Toluene). check_base_solvent->change_base_solvent Yes check_ligand Is reductive elimination potentially slow? check_base_solvent->check_ligand No change_base_solvent->end_good change_ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos). check_ligand->change_ligand Yes check_ligand->end_good No change_ligand->end_good

Caption: Troubleshooting workflow for side product formation.

References

Troubleshooting low yields in Sonogashira couplings of difluoroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Sonogashira couplings involving difluoroiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low to no yield in my Sonogashira coupling with difluoroiodobenzene?

A1: Low yields with difluoroiodobenzene can stem from several factors. The primary suspects are often related to the catalyst system, reaction conditions, and reagent quality. Difluoroiodobenzene is an electron-deficient aryl iodide, which generally makes it a reactive substrate for the oxidative addition step in the Sonogashira catalytic cycle.[1] Therefore, issues may lie with other components of the reaction. Key areas to investigate include the activity of the palladium catalyst and copper co-catalyst, the choice of base and solvent, and the presence of oxygen, which can lead to unwanted side reactions.[1]

Q2: What is the black precipitate forming in my reaction, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium catalyst. This leads to a loss of catalytic activity and, consequently, lower yields. Catalyst decomposition can be caused by impurities in the reagents or solvents, inappropriate reaction temperatures, or the presence of oxygen. To prevent its formation, ensure all reagents and solvents are pure and dry, and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q3: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). What are the strategies to minimize this side reaction?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen. To minimize this, you can:

  • Employ Copper-Free Conditions: Several Sonogashira protocols have been developed that omit the copper co-catalyst, which is a primary promoter of this side reaction.[1]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a strict inert atmosphere throughout the reaction.

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A4: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1] Aryl iodides, such as difluoroiodobenzene, are among the most reactive substrates and can often be coupled at milder conditions, including room temperature.[1]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction is not proceeding, or the yield of the desired product is unacceptably low.

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Palladium Catalyst: Ensure you are using a fresh, active palladium source. Pd(0) catalysts can be sensitive to air and moisture. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient.

    • Copper(I) Co-catalyst: Copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch.

  • Inappropriate Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or THF are commonly used. In some cases, aqueous media with appropriate phase-transfer catalysts or co-solvents can be effective.[2]

    • Base: An appropriate base is crucial for the deprotonation of the terminal alkyne. Amine bases like triethylamine or diisopropylethylamine are frequently employed.[1] Ensure the base is dry and used in sufficient excess.

    • Temperature: While aryl iodides are generally reactive at room temperature, gentle heating may be required for less reactive alkynes or to improve reaction rates.[1] However, excessive temperatures can lead to catalyst decomposition.

  • Poor Reagent Quality:

    • Purity of Starting Materials: Ensure that the difluoroiodobenzene and the terminal alkyne are free from impurities that could poison the catalyst.

    • Anhydrous and Anaerobic Conditions: The Sonogashira reaction is sensitive to both moisture and oxygen. Use anhydrous solvents and degas all reagents and the reaction vessel thoroughly.

Data Presentation

Table 1: Summary of Reaction Conditions for Sonogashira Coupling of Fluoroiodobenzene Derivatives

Aryl HalideAlkynePd CatalystCu CatalystBaseSolventTemp. (°C)TimeYield (%)Reference
[¹⁹F]FIBPropargylglycine-Bombesin DerivativePdCl₂(PPh₃)₂CuITriethylamineH₂O/DMF5560 min9[2]
[¹⁹F]FIBPropargylglycine-Bombesin Derivative (on resin)PdCl₂(PPh₃)₂CuITriethylamine1,4-DioxaneRT72 h15[2]
[¹⁸F]FIBPeptide 1Pd(OAc)₂CuITriethylaminePBS Buffer2510 min-[2]
[¹⁹F]FIBPeptide 3 (on resin)Pd(OAc)₂CuITriethylaminePBS/CH₃CNRT50 min13[2]

[¹⁹F]FIB: 4-Fluoroiodobenzene; [¹⁸F]FIB: 4-[¹⁸F]Fluoroiodobenzene

Experimental Protocols

General Procedure for the Sonogashira Coupling of Difluoroiodobenzene with a Terminal Alkyne

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Difluoroiodobenzene

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Reagent Addition: Add the difluoroiodobenzene and the terminal alkyne to the flask.

  • Solvent and Base: Add the anhydrous, degassed solvent, followed by the amine base via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualization

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-I) Alkynyl-Pd(II) Complex Alkynyl-Pd(II) Complex Pd(II) Complex->Alkynyl-Pd(II) Complex Transmetalation Alkynyl-Pd(II) Complex->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Product Coupled Product Alkynyl-Pd(II) Complex->Product Cu(I)X Cu(I)X Cu(I) Acetylide Cu(I) Acetylide Cu(I)X->Cu(I) Acetylide Base, R-C≡C-H Cu(I) Acetylide->Pd(II) Complex Cu(I) Acetylide->Cu(I)X ArI Difluoroiodobenzene ArI->Pd(0)L2 Alkyne Terminal Alkyne Alkyne->Cu(I)X Base Base Base->Cu(I)X

Caption: The dual catalytic cycle of the Sonogashira reaction.

Troubleshooting_Workflow start Low Yield of Sonogashira Coupling check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh Pd catalyst and CuI. Consider a different ligand. check_catalyst->solution_catalyst No check_reagents Are the reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Optimize temperature, solvent, and base. Ensure inert atmosphere. check_conditions->solution_conditions No solution_reagents Purify starting materials. Use anhydrous, degassed solvents. check_reagents->solution_reagents No end_point Improved Yield check_reagents->end_point Yes solution_catalyst->start solution_conditions->start solution_reagents->start

Caption: Troubleshooting workflow for low yields.

References

Preventing deiodination in reactions with 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions, with a specific focus on preventing the undesired side reaction of deiodination.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

Deiodination is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1,2-difluorobenzene. This is a significant issue as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process. Aryl iodides, in general, can be susceptible to deiodination, and this can be exacerbated by factors such as high temperatures, the presence of protic species, and certain reaction conditions.

Q2: What are the general causes of deiodination in cross-coupling reactions?

Several factors can contribute to deiodination:

  • Reaction Temperature: High temperatures can promote the cleavage of the C-I bond.

  • Hydride Sources: The presence of hydride sources in the reaction mixture, which can include certain solvents (like alcohols), reagents, or even water, can lead to the reduction of the aryl iodide.

  • Inappropriate Ligand or Base: The choice of ligand and base is critical. Some combinations may favor the deiodination pathway over the desired cross-coupling.

  • Photochemical Decomposition: Aryl iodides can be light-sensitive and may undergo homolytic cleavage upon exposure to UV light, which can lead to deiodination.

  • Catalyst Inhibition: Iodide anions generated during the reaction can sometimes inhibit the catalyst's activity, potentially leading to side reactions.

Q3: How can I minimize deiodination when working with this compound?

Minimizing deiodination requires careful optimization of reaction conditions. Key strategies include:

  • Use of Anhydrous and Aprotic Solvents: Solvents like dioxane, THF, and toluene are generally preferred over protic solvents like alcohols.[1]

  • Careful Selection of Base: Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often recommended over strong alkoxide bases.[1]

  • Ligand Screening: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.[1]

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the ingress of oxygen and moisture.

  • Protection from Light: If photochemical decomposition is suspected, protect the reaction vessel from light by wrapping it in aluminum foil.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Problem: Significant formation of 1,2-difluorobenzene byproduct is observed.

Potential CauseSuggested Solution(s)
Solvent as a Hydride Source Switch from alcohol-based solvents to aprotic solvents such as dioxane, THF, or toluene. If a co-solvent is necessary, minimize the amount of the protic component.[1]
Presence of Water While some water is often required for Suzuki couplings, excessive amounts can be a proton source. Ensure reagents and solvents are appropriately dried if running under anhydrous conditions, or optimize the water ratio in aqueous systems.[2]
Inappropriate Base Strong alkoxide bases can promote dehalogenation. Screen weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]
Suboptimal Ligand The ligand may not be efficiently promoting the desired C-C bond formation. Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) which are known to be effective in suppressing dehalogenation.[1]
Buchwald-Hartwig Amination

Problem: Low yield of the desired arylamine and formation of 1,2-difluorobenzene.

Potential CauseSuggested Solution(s)
Catalyst Inhibition by Iodide The iodide anion generated during the reaction can inhibit the palladium catalyst.[3] Using a ligand that stabilizes the catalyst and promotes rapid reductive elimination can mitigate this.
Base-Sensitive Substrates If the amine coupling partner is sensitive to strong bases, this can lead to decomposition and side reactions. Consider using weaker bases like Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures.[3]
Inappropriate Ligand For substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred to promote the desired C-N bond formation.[3]
Solvent Choice Anhydrous and degassed aprotic solvents like toluene or dioxane are essential for reproducible results.[3][4]
Sonogashira Coupling

Problem: Competing hydrodeiodination leading to reduced alkyne product yield.

Potential CauseSuggested Solution(s)
Electron-Deficient Aryl Iodide Electron-deficient aryl iodides can sometimes show lower yields in Sonogashira couplings.[5] Careful optimization of the catalyst system and reaction conditions is crucial.
Homocoupling of Alkyne The Glaser-Hay homocoupling of the terminal alkyne is a common side reaction. This can sometimes be suppressed by using a copper-free protocol or by carefully controlling the reaction conditions.
Base and Solvent Effects The choice of base and solvent can significantly impact the reaction outcome. Screen different amine bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF).
Ullmann Condensation

Problem: Deiodination is observed as a major side reaction.

Potential CauseSuggested Solution(s)
High Reaction Temperatures Traditional Ullmann reactions often require very high temperatures, which can promote deiodination. Modern protocols with suitable ligands allow for milder reaction conditions.
Inert Atmosphere These reactions are often sensitive to oxygen, which can lead to catalyst deactivation and side reactions.[6] Ensure the reaction is set up under a strictly inert atmosphere of nitrogen or argon.
Catalyst Quality The activity of the copper catalyst is critical. Use freshly purchased, high-purity copper salts (e.g., CuI).[6]
Ligand Choice The addition of ligands such as diamines, amino alcohols, or phenanthrolines can significantly improve the efficiency and selectivity of the reaction, allowing for lower temperatures.[7]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Deiodination
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the boronic acid or ester (1.1-1.5 eq.), this compound (1.0 eq.), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Addition of Base and Solvent: Add a weak inorganic base (e.g., K₃PO₄, 2.0-3.0 eq.). Add anhydrous, degassed aprotic solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Deiodination_Troubleshooting_Workflow start Deiodination Observed check_reagents Check Reagent Purity and Dryness start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere optimize_base Optimize Base Try weaker inorganic bases (e.g., K3PO4, Cs2CO3) check_atmosphere->optimize_base optimize_ligand Optimize Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos) optimize_base->optimize_ligand optimize_solvent Optimize Solvent Use anhydrous, aprotic solvents (e.g., dioxane, toluene) optimize_ligand->optimize_solvent optimize_temp Optimize Temperature Lower the reaction temperature if possible optimize_solvent->optimize_temp protect_light Protect from Light optimize_temp->protect_light successful_reaction Successful Reaction protect_light->successful_reaction

Caption: A logical workflow for troubleshooting deiodination in cross-coupling reactions.

Influencing_Factors cluster_desired Desired Pathway cluster_undesired Undesired Pathway desired_product Cross-Coupling Product deiodination Deiodination catalytic_cycle Pd(0)/Pd(II) or Cu(I)/Cu(III) Catalytic Cycle catalytic_cycle->desired_product Promotes catalytic_cycle->deiodination Suppresses ligand Ligand (Bulky, Electron-Rich) ligand->catalytic_cycle base Base (Weak, Inorganic) base->catalytic_cycle solvent Solvent (Aprotic, Anhydrous) solvent->catalytic_cycle temperature Temperature (Optimized) temperature->catalytic_cycle light Light Exposure (Minimize) light->catalytic_cycle protic_solvents Protic Solvents protic_solvents->deiodination strong_bases Strong Bases strong_bases->deiodination high_temp High Temperature high_temp->deiodination

Caption: Key factors influencing the outcome of cross-coupling vs. deiodination.

References

Technical Support Center: Solvent Effects on the Reactivity of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent critical when working with this compound?

A1: The solvent plays a crucial role in influencing the reactivity and outcome of reactions involving this compound. Key solvent effects include:

  • Solubility: Ensuring all reactants, catalysts, and reagents are sufficiently soluble is essential for a homogeneous reaction mixture and optimal reactivity.

  • Reaction Rate: The polarity of the solvent can significantly impact the rate of reaction. Polar aprotic solvents like DMF and DMSO can enhance reaction rates in many cross-coupling reactions.[1]

  • Catalyst Stability and Activity: Solvents can coordinate to the metal center of the catalyst, affecting its stability and catalytic activity. For instance, in some Sonogashira couplings, DMF has been suggested to potentially displace ligands from the palladium complex, thereby slowing down the reaction.[2]

  • Selectivity: In cases of multiple reactive sites, the solvent can influence the regioselectivity of the reaction.

  • Side Reactions: The choice of solvent can either promote or suppress undesired side reactions, such as homocoupling or hydrodehalogenation.

Q2: I am observing low to no conversion in my cross-coupling reaction with this compound. What are the common causes?

A2: Low or no conversion can stem from several factors. Here are some initial troubleshooting steps:

  • Catalyst Inactivity: Ensure your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere. Catalyst degradation can lead to a complete loss of activity.

  • Insufficiently Strong or Insoluble Base: The base is critical for activating the coupling partners. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[3] Ensure the base is soluble in the chosen solvent system.

  • Oxygen Contamination: Oxygen can lead to the deactivation of the palladium catalyst and promote side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[4] Ensure your solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Solvent: If reactants are not fully dissolved, the reaction will be slow or may not proceed at all. Consider screening different solvents or solvent mixtures to ensure homogeneity.

Q3: How do the fluorine substituents on this compound affect its reactivity?

A3: The two fluorine atoms have a significant electron-withdrawing effect on the aromatic ring. This generally makes the C-I bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, potentially leading to faster reaction rates compared to non-fluorinated iodobenzene.[5] However, this electron deficiency can also influence the stability of intermediates and the propensity for certain side reactions. In nucleophilic aromatic substitution (SNAr), the electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack.

Troubleshooting Guides & Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, issues such as low yield and side reactions can occur.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation.
Inappropriate baseScreen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure adequate solubility of the base.
Poor solvent choiceScreen a range of solvents including ethereal solvents (dioxane, THF), aromatic solvents (toluene), and polar aprotic solvents (DMF). The addition of water is often crucial.[6]
Deactivation by oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Significant Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedures and ensure a robust inert atmosphere.[4]
Pd(II) species in the reactionUse a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Hydrodeiodination (Loss of Iodine) Presence of a hydrogen sourceEnsure anhydrous solvents are used if water is not part of the intended protocol. The choice of base can also influence this side reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol)

    • K₂CO₃ (2.0 mmol)

    • 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Solvent Effects on Suzuki-Miyaura Coupling of Aryl Halides (General Trends)

Solvent Typical Observation Reference
TolueneCommonly used, good for many systems.[7]
1,4-Dioxane/WaterOften provides excellent results due to good solubility of both organic and inorganic components.[6]
THF/WaterA good alternative to dioxane/water mixtures.[6]
DMFCan be effective, but may require careful optimization.[8]
Ethanol/WaterA greener solvent option that can be effective.[9]

Suzuki_Workflow

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes. Common issues include homocoupling of the alkyne (Glaser coupling) and low yields.

Troubleshooting Guide: Sonogashira Coupling

Issue Potential Cause Recommended Solution
Low or No Yield Inactive palladium or copper catalystUse fresh catalysts. Ensure the copper(I) source has not been oxidized.
Inappropriate solventToluene and THF are often good starting points.[2] Polar aprotic solvents like DMF can sometimes be detrimental.[2]
Weak baseTriethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and often effective.
Significant Alkyne Homocoupling Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
High reaction temperatureRun the reaction at the lowest temperature that provides a reasonable reaction rate.
Excess copper catalystReduce the amount of the copper co-catalyst.
Decomposition of Starting Material High temperatureIf the starting materials or products are thermally sensitive, try running the reaction at room temperature, although it may require a longer reaction time.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general guideline and may require optimization.

  • Materials:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol)

    • CuI (0.04 mmol)

    • Triethylamine (Et₃N, 3.0 mmol)

    • THF (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed THF and Et₃N via syringe.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Solvent Effects on Sonogashira Coupling of Aryl Halides (General Trends)

Solvent Typical Observation Reference
TolueneOften gives high yields, especially in copper-free systems.[2]
THFA versatile and commonly used solvent.[10]
DMFCan increase reaction rates but may also lead to side reactions or catalyst inhibition in some cases.[2]
Triethylamine (as solvent)Can serve as both the base and the solvent, simplifying the reaction setup.[11]
WaterGreener solvent option, often used with a co-solvent and a suitable catalyst system.[12]

Sonogashira_Workflow

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds. Challenges can include catalyst inhibition and slow reaction rates, particularly with less reactive amines.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue Potential Cause Recommended Solution
Low or No Yield Inappropriate ligandScreen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[13]
Weak baseStrong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[14]
Catalyst inhibitionThe amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand may help.
Poor solvent choiceToluene, dioxane, and THF are commonly used.[7] Ensure the solvent is anhydrous.
Side Reactions HydrodeiodinationEnsure strictly anhydrous conditions and a robust inert atmosphere.
Reaction with other functional groupsIf the amine contains other nucleophilic groups (e.g., a phenol), protection may be necessary.[15]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general guideline and may require optimization.

  • Materials:

    • This compound (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol)

    • XPhos (0.08 mmol)

    • NaOt-Bu (1.4 mmol)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

    • Outside the glovebox, add this compound.

    • Seal the tube, evacuate, and backfill with argon three times.

    • Add anhydrous, degassed toluene and morpholine via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Solvent Effects on Buchwald-Hartwig Amination (General Trends)

Solvent Typical Observation Reference
TolueneA very common and effective solvent for a wide range of substrates.[7]
1,4-DioxaneAnother frequently used ethereal solvent.[7]
THFCan be used, but may require higher temperatures due to its lower boiling point.[7]
DMFCan be effective, particularly with certain substrates and catalyst systems.[1]

Buchwald_Hartwig_Workflow

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2-difluorobenzene ring system makes it susceptible to nucleophilic aromatic substitution. Regioselectivity can be a key challenge.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Issue Potential Cause Recommended Solution
Low or No Reaction Poor nucleophileConsider using a stronger nucleophile.
Inappropriate solventPolar aprotic solvents (DMF, DMSO) generally accelerate SNAr reactions.[16]
Insufficient activationWhile the two fluorine atoms provide activation, additional electron-withdrawing groups would further increase reactivity.
Poor Regioselectivity Similar activation at multiple sitesThe relative positions of the fluorine atoms and the iodine will influence the regioselectivity. Computational studies can sometimes predict the most likely site of attack. The choice of solvent can also influence regioselectivity.
Side Reactions Reaction with the solventSome nucleophiles can react with solvents like DMF at elevated temperatures.

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

This protocol is a general guideline and may require optimization.

  • Materials:

    • This compound (1.0 mmol)

    • Sodium methoxide (1.2 mmol)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • To a dry round-bottom flask, add this compound and dissolve it in anhydrous DMF.

    • Add sodium methoxide portion-wise at room temperature under an inert atmosphere.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Solvent Effects on Nucleophilic Aromatic Substitution (General Trends)

Solvent Type Effect on Rate Reason Reference
Polar Aprotic (e.g., DMF, DMSO) Significant rate increaseStabilizes the negatively charged Meisenheimer intermediate.[16]
Polar Protic (e.g., EtOH, MeOH) Slower rate compared to polar aproticSolvates the nucleophile through hydrogen bonding, reducing its nucleophilicity.[16]
Nonpolar (e.g., Toluene, Hexane) Very slow or no reactionPoor solubility of ionic nucleophiles and poor stabilization of the charged intermediate.

SNAr_Logical_Relationships

References

Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 1,2-difluoro-4-iodobenzene. The electron-withdrawing nature of the two fluorine atoms presents unique challenges in these transformations. This guide offers insights into ligand selection and reaction optimization to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when using standard palladium-catalyzed coupling conditions for this compound?

Low yields are a common issue and can often be attributed to the electronic properties of this compound. The two electron-withdrawing fluorine substituents can make the aryl iodide more susceptible to side reactions and can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Catalyst deactivation and inappropriate ligand choice are also frequent culprits.

Q2: What are the most common side reactions to look out for?

The most prevalent side reactions include:

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom.

  • Homocoupling: Dimerization of the starting material or the coupling partner.

  • Protodeborylation: In Suzuki reactions, the cleavage of the C-B bond in the boronic acid reagent.

Q3: How do the fluorine atoms in this compound affect the catalytic cycle?

The electron-withdrawing fluorine atoms have a significant impact:

  • Oxidative Addition: While generally facile with aryl iodides, the electron-deficient nature of the substrate can influence the rate.

  • Reductive Elimination: This step is often the rate-limiting step in cross-coupling reactions of electron-deficient aryl halides. The electron-withdrawing groups can slow down this crucial product-forming step.

Q4: Which types of ligands are generally recommended for this class of substrate?

For electron-deficient aryl halides like this compound, bulky and electron-rich ligands are often the key to success. These ligands can stabilize the palladium center, promote oxidative addition, and facilitate the challenging reductive elimination step.[1][2][3] Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1][4][5]

Troubleshooting Guides

Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). Use a fresh, high-quality palladium source or a pre-catalyst.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. The optimal ligand can be highly reaction-specific.
Ineffective Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility of the base in the reaction solvent is a key factor.
Poor Solvent Choice Common solvents include toluene, dioxane, and THF. A co-solvent, such as water, may be necessary to dissolve the base.
Low Reaction Temperature For challenging substrates, higher temperatures may be required to overcome activation barriers, particularly for the reductive elimination step.
Significant Side Product Formation
Side Product Troubleshooting Steps
Hydrodehalogenation Ensure the absence of water and other protic sources, unless required for the reaction. Use a non-protic solvent and a strong, non-hydroxide base. A more efficient ligand that promotes the desired coupling over competing pathways can also be beneficial.
Homocoupling This is often a sign of catalyst decomposition or the presence of oxygen. Ensure a strictly inert atmosphere and consider using a more stable palladium pre-catalyst.
Protodeborylation (Suzuki) Use a less polar solvent or a different base. Pinacol esters of boronic acids are often more stable and less prone to this side reaction.

Ligand Selection and Performance Data

The selection of an appropriate ligand is paramount for achieving high yields and selectivity. Below are tables summarizing ligand performance in various palladium-catalyzed reactions.

Disclaimer: Data for Suzuki and Buchwald-Hartwig reactions with this compound is limited. The following tables include data for structurally related electron-deficient fluoroaryl iodides to provide guidance on promising ligand classes.

Suzuki-Miyaura Coupling

For electron-deficient aryl halides, bulky, electron-donating phosphine ligands are often required to facilitate the catalytic cycle.[2][3]

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O100>95General conditions for electron-deficient aryl iodides.
XPhosPd(OAc)₂K₃PO₄Dioxane110>95Effective for sterically hindered substrates.
P(t-Bu)₃Pd₂(dba)₃Cs₂CO₃THF80HighGood for promoting oxidative addition.
RuPhosPd(OAc)₂K₂CO₃Toluene100HighOften shows broad applicability.
Heck Reaction

For the Heck reaction, phosphine ligands are commonly employed, although ligandless conditions can sometimes be effective with highly reactive aryl iodides.

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Coupling Partner
NonePd(OAc)₂NaHCO₃DMF50~85Allyl alcohol
PPh₃Pd(OAc)₂Et₃NDMF100VariableStyrene
P(o-tol)₃PdCl₂K₂CO₃Acetonitrile80VariableMethyl acrylate
Buchwald-Hartwig Amination

N-Heterocyclic Carbene (NHC) ligands and bulky phosphines have demonstrated high efficacy in the amination of challenging aryl halides.[1][4][5]

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Amine
IPrPd(OAc)₂NaOtBuToluene110>98Morpholine
BrettPhosPd₂(dba)₃LHMDSDioxane100HighPrimary alkylamines
XPhosG3-XPhosK₃PO₄t-BuOH90HighAnilines
Sonogashira Coupling

The Sonogashira coupling often utilizes a palladium-phosphine complex in conjunction with a copper(I) co-catalyst.

LigandCatalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Alkyne
PPh₃PdCl₂(PPh₃)₂CuIEt₃NTHFRTHigh4-Pentyn-2-ol
P(t-Bu)₃Pd₂(dba)₃NoneCs₂CO₃DioxaneRTHighPhenylacetylene
cataCXium® APd(OAc)₂CuIDIPEADMF80HighTerminal alkynes

Experimental Protocols

Sonogashira Coupling of this compound with 4-Pentyn-2-ol[2][6]

Materials:

  • This compound

  • 4-Pentyn-2-ol

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.05 eq).

  • Add anhydrous triethylamine as the solvent.

  • Stir the mixture for 15 minutes at room temperature.

  • Add 4-pentyn-2-ol (1.1 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction of this compound with Allyl Alcohol

Materials:

  • This compound

  • Allyl alcohol

  • Pd(OAc)₂ (1 mol%)

  • Benzyltriethylammonium chloride (1.0 eq)

  • NaHCO₃ (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a nitrogen-filled glove box, charge a Schlenk tube with this compound (1.0 eq), Pd(OAc)₂ (0.01 eq), benzyltriethylammonium chloride (1.0 eq), and NaHCO₃ (2.5 eq).

  • Seal the tube, remove it from the glove box, and add anhydrous DMF and allyl alcohol (1.5 eq) via syringe under a nitrogen flow.

  • Stir the reaction mixture at 50 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting crude product by flash column chromatography.

Visualizing Catalytic Cycles and Workflows

Catalytic Cycle Diagrams

Suzuki_Coupling Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OA->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation R'B(OH)₂ Base PdII_ArR L₂Pd(II)(Ar)(R') Transmetalation->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Product Ar-R' RE->Product Heck_Reaction Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OA->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord Alkene PdII_Alkene L(Ar)(X)Pd(II)-Alkene Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl L(X)Pd(II)-Alkyl Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Product Alkene Product Beta_Hydride->Product Base_Regen Base Regeneration Beta_Hydride->Base_Regen HPd(II)(X)L Base_Regen->Pd0 Base Buchwald_Hartwig_Amination Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OA->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR'R'' PdII_Amine L₂Pd(II)(Ar)(NHR'R'')⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L₂Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product Sonogashira_Coupling Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OA->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAlkynyl L₂Pd(II)(Ar)(C≡CR') Transmetalation->PdII_ArAlkynyl RE Reductive Elimination PdII_ArAlkynyl->RE RE->Pd0 Product Ar-C≡CR' RE->Product Cu_Cycle Copper Cycle (Alkyne Activation) Cu_Cycle->Transmetalation Cu-C≡CR' Ligand_Selection Start Start: Reaction with This compound Initial_Screen Initial Ligand Screen: Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) Start->Initial_Screen Check_Yield Acceptable Yield? Initial_Screen->Check_Yield Optimization Optimize: Base, Solvent, Temperature Check_Yield->Optimization Yes Troubleshoot Low Yield or Side Reactions Check_Yield->Troubleshoot No Success Successful Reaction Optimization->Success NHC_Ligands Screen N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes) Troubleshoot->NHC_Ligands Amination? Bidentate_Ligands Consider Bidentate Ligands (e.g., dppf, Xantphos) Troubleshoot->Bidentate_Ligands Other Couplings? Re_evaluate Re-evaluate Reaction Type and Coupling Partners Troubleshoot->Re_evaluate Persistent Issues NHC_Ligands->Check_Yield Bidentate_Ligands->Check_Yield

References

Technical Support Center: Work-up Procedures for Reactions Containing 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 1,2-difluoro-4-iodobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving this versatile reagent.

Section 1: Safety Precautions

Before handling this compound, it is crucial to be aware of the associated hazards and necessary safety precautions.

FAQ: What are the primary hazards associated with this compound?

This compound is a combustible material that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] In case of fire, containers may explode when heated, and hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen iodide, and gaseous hydrogen fluoride.[3][4]

FAQ: What personal protective equipment (PPE) should be worn when handling this compound?

Always work in a well-ventilated area, preferably in a chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Protective gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper glove removal technique.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If working outside of a fume hood or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

FAQ: How should I store and dispose of this compound?

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[3] Protect from light.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][4]

Section 2: General Work-up Procedures

A successful reaction work-up is critical for isolating the desired product in high purity. The following are general guidelines for reactions involving this compound.

FAQ: What is a standard aqueous work-up procedure for a reaction containing this compound?

A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent and water or an aqueous solution. This process aims to remove water-soluble impurities.

Experimental Protocol: General Aqueous Work-up

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane, or diethyl ether). The choice of solvent will depend on the polarity of your product.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Water to remove water-soluble byproducts and reagents.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution if the reaction was run under acidic conditions to neutralize excess acid.

    • Brine (saturated aqueous NaCl solution) to remove residual water from the organic layer and aid in phase separation.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Section 3: Troubleshooting Guides for Common Cross-Coupling Reactions

This compound is a common substrate in palladium-catalyzed cross-coupling reactions. This section provides troubleshooting for specific issues that may arise during the work-up of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and boronic acids or their esters.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

cluster_start Problem cluster_quenching Quenching & Initial Extraction cluster_wash Washing Steps cluster_purification Purification cluster_issues Common Issues start Low Yield or Incomplete Reaction quench Quench with Water or Sat. NH4Cl start->quench Begin Work-up extract Extract with Ethyl Acetate quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine column Column Chromatography wash_brine->column dehalogenation Dehalogenation Side Product column->dehalogenation If impurity observed boronic_acid Boronic Acid/Ester Residue column->boronic_acid catalyst Palladium Catalyst Residue column->catalyst

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling work-up.

FAQ: I am observing a significant amount of a dehalogenated byproduct (1,2-difluorobenzene) in my crude product. How can I minimize this?

Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[2] To address this:

  • Optimize Reaction Conditions: Ensure your reaction is running under a strictly inert atmosphere (argon or nitrogen) as oxygen can degrade the catalyst and promote side reactions.

  • Choice of Base: Using a weaker base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) can sometimes reduce dehalogenation.[6]

  • Solvent Choice: A change in solvent may suppress the dehalogenation pathway. For some fluorinated compounds, switching from isopropanol to t-butanol has been shown to improve coupling yields by reducing deiodination.[7][8]

FAQ: How can I effectively remove residual boronic acid and its byproducts?

Boronic acids and their anhydrides (boroxines) can be challenging to remove completely.

  • Aqueous Wash: A thorough wash with a basic aqueous solution (e.g., 1M NaOH) can help to deprotonate the boronic acid, increasing its water solubility and facilitating its removal into the aqueous phase.

  • Methanol Treatment: Boron compounds can sometimes be removed by repeatedly concentrating the reaction mixture from methanol. This process can form volatile trimethyl borate.[9]

  • Column Chromatography: Careful column chromatography on silica gel is often necessary for complete removal.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a glovebox, a vial is charged with this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: A degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) is added.

  • Reaction: The vial is sealed and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 3,4-difluorobiphenyl product.

ParameterValue
Reactants This compound, Phenylboronic Acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Ethanol/Water
Temperature 80-100 °C
Typical Yield 75-95%

Table 1: Representative quantitative data for the Suzuki coupling of this compound with phenylboronic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and various amines.

Troubleshooting Workflow: Buchwald-Hartwig Amination

cluster_start Problem cluster_workup Work-up cluster_purification Purification cluster_issues Common Issues start Incomplete Conversion or Side Products partition Partition between EtOAc and Water start->partition Begin Work-up wash Wash with Brine partition->wash dry_concentrate Dry and Concentrate wash->dry_concentrate column Flash Column Chromatography dry_concentrate->column unreacted_amine Unreacted Amine column->unreacted_amine If impurity observed catalyst_residue Catalyst Residue column->catalyst_residue

Caption: Troubleshooting workflow for Buchwald-Hartwig amination work-up.

FAQ: I'm having trouble separating my arylamine product from the unreacted starting amine.

  • Acidic Wash: If your product is stable to acid, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted amine, making it water-soluble and allowing for its removal into the aqueous phase.[9]

  • Column Chromatography: Careful selection of the eluent system for column chromatography is crucial. A gradual increase in the polarity of the eluent should allow for the separation of the less polar product from the more polar unreacted amine.

FAQ: How can I remove the palladium catalyst and phosphine ligand byproducts?

  • Filtration through Silica/Celite: Sometimes, filtering the crude reaction mixture through a short plug of silica gel or Celite® can remove a significant portion of the palladium catalyst and phosphine oxides.

  • Aqueous Washes: Certain water-soluble phosphine ligands can be removed with aqueous washes.

  • Specialized Scavengers: For persistent catalyst contamination, specialized scavenger resins can be employed.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), a phosphine ligand (e.g., XPhos, 1-2 mol%), and a strong base (e.g., NaOtBu, 1.2 equiv).

  • Reagent Addition: The tube is sealed, removed from the glovebox, and morpholine (1.2 equiv) and a dry, degassed solvent (e.g., toluene or dioxane) are added via syringe.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-110 °C) until the reaction is complete.

  • Work-up:

    • After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and water.

    • The aqueous phase is extracted with ethyl acetate.

    • The combined organic phases are washed with brine, dried over Na₂SO₄, and concentrated under vacuum.

  • Purification: The residue is purified by flash column chromatography to afford the desired N-(3,4-difluorophenyl)morpholine.

ParameterValue
Reactants This compound, Morpholine
Catalyst/Ligand XPhos Pd G3 / XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Typical Yield 80-98%

Table 2: Representative quantitative data for the Buchwald-Hartwig amination of this compound with morpholine.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.

Troubleshooting Workflow: Sonogashira Coupling

cluster_start Problem cluster_workup Work-up cluster_purification Purification cluster_issues Common Issues start Low Yield or Homocoupling quench Quench with Water/NH4Cl start->quench Begin Work-up extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash column Column Chromatography wash->column homocoupling Alkyne Homocoupling (Glaser coupling) column->homocoupling If byproduct observed catalyst_residue Pd/Cu Catalyst Residue column->catalyst_residue

Caption: Troubleshooting workflow for Sonogashira coupling work-up.

FAQ: I am observing a significant amount of the alkyne homocoupling (Glaser coupling) byproduct. How can I avoid this?

  • Inert Atmosphere: The homocoupling of terminal alkynes is often promoted by the presence of oxygen. Ensuring the reaction is carried out under strictly anaerobic conditions is critical.

  • Copper(I) Source: The quality and amount of the copper(I) co-catalyst can influence the extent of homocoupling. Using fresh, high-purity CuI is recommended. In some cases, copper-free Sonogashira conditions can be employed to avoid this side reaction.[10]

  • Amine Base: The choice of amine base can also play a role. Triethylamine is commonly used, but other bases like diisopropylamine or piperidine may be beneficial in certain cases.

FAQ: How can I remove the copper and palladium catalysts during work-up?

  • Aqueous Ammonia Wash: A wash with a dilute aqueous ammonia solution can help to complex and remove copper salts.

  • Filtration: As with other palladium-catalyzed reactions, filtering the crude mixture through a pad of Celite® can help remove insoluble catalyst residues.

  • Thiol Resins: Specialized resins with thiol functional groups can be used to scavenge residual palladium.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: A flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Reagent Addition: The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine) are added, followed by the dropwise addition of phenylacetylene (1.1 equiv).

  • Reaction: The reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up:

    • The reaction mixture is quenched with water or a saturated NH₄Cl solution.

    • The mixture is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to give 1,2-difluoro-4-(phenylethynyl)benzene.

ParameterValue
Reactants This compound, Phenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine
Solvent THF
Temperature Room Temperature to 50 °C
Typical Yield 70-90%

Table 3: Representative quantitative data for the Sonogashira coupling of this compound with phenylacetylene.

References

Identifying impurities in 1,2-Difluoro-4-iodobenzene starting material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Difluoro-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential impurities in this starting material. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and data to support your analytical work.

Troubleshooting Guide: Identifying Impurities

This guide addresses specific issues you may encounter during the analysis of this compound, helping you to identify potential impurities.

Problem: Unexpected Peaks in GC-MS AnalysisPossible CauseSuggested Solution
An additional peak with a mass-to-charge ratio (m/z) corresponding to C6H5F2N (approx. 129.04 g/mol ). Residual Starting Material: The peak likely corresponds to the starting material, 3,4-difluoroaniline, from an incomplete diazotization reaction during synthesis.Confirm the identity by comparing the retention time and mass spectrum with a 3,4-difluoroaniline standard. If confirmed, the material may require purification before use.
Peaks with the same m/z as the main product but with slightly different retention times. Isomeric Impurities: These are likely other isomers of difluoroiodobenzene, such as 1,2-difluoro-3-iodobenzene or 1,2-difluoro-5-iodobenzene, which can form as byproducts during the iodination step.Isomeric impurities can be challenging to separate. Optimize your GC temperature program to improve resolution. If separation is not possible by GC, consider HPLC with a suitable column for aromatic compounds.
Peaks corresponding to di-iodinated difluorobenzene (C6H2F2I2). Over-iodination: The presence of di-iodinated species suggests that the iodination reaction was not sufficiently controlled, leading to the addition of a second iodine atom to the benzene ring.This impurity is difficult to remove due to its similar properties. If the level is unacceptably high, the starting material may not be suitable for your application.
Peaks suggesting the presence of phenolic compounds (e.g., difluorophenol). Hydrolysis of Diazonium Salt: During the Sandmeyer reaction, the diazonium salt intermediate can react with water to form phenolic byproducts.These impurities can often be removed by a basic wash during workup or by column chromatography.
Broad peaks or a rising baseline. Column Contamination or Degradation: Halogenated compounds can be active and may interact with the GC column, leading to poor peak shape and bleed.Condition the GC column according to the manufacturer's instructions. If the problem persists, consider using a new, high-quality column suitable for halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in this compound?

A1: Based on its common synthesis route from 3,4-difluoroaniline via a Sandmeyer reaction, the most probable impurities include:

  • Residual 3,4-difluoroaniline: The unreacted starting material.

  • Isomers of difluoroiodobenzene: Such as 1,2-difluoro-3-iodobenzene and 1,2-difluoro-5-iodobenzene, formed as byproducts.

  • Di-iodinated difluorobenzenes: Resulting from over-iodination.

  • Difluorophenols: Formed by the hydrolysis of the diazonium salt intermediate.

Q2: How can I confirm the identity of an unknown impurity?

A2: The most effective way is to use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the impurity. Comparing this data to a spectral library or a known standard of the suspected compound can confirm its identity. For complex mixtures or when a standard is unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Q3: What is the best analytical method for assessing the purity of this compound?

A3: A combination of Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantitative purity assessment and GC-MS for impurity identification is a robust approach. High-Performance Liquid Chromatography (HPLC) can also be used, especially for separating isomers that may be difficult to resolve by GC.

Q4: Can storage conditions affect the purity of this compound?

A4: Yes, this compound can be sensitive to light and air. It is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Over time, exposure to light can lead to the formation of colored impurities.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is a general guideline for the analysis of this compound and its potential impurities.

ParameterSetting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or similar non-polar column)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy can be used to confirm the structure of the main component and to identify impurities.

ParameterSetting
Spectrometer 300 MHz or higher
Solvent Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
¹H NMR
AcquisitionStandard proton experiment
Chemical Shift RefTMS at 0.00 ppm
¹³C NMR
AcquisitionProton-decoupled carbon experiment
Chemical Shift RefCDCl3 at 77.16 ppm

Expected ¹H and ¹³C NMR Chemical Shifts for this compound [1]

NucleusChemical Shift (ppm)Multiplicity
¹H~7.5 (1H)dd
~7.3 (1H)m
~7.1 (1H)t
¹³C~153 (d)C-F
~150 (d)C-F
~130 (d)C-H
~126 (d)C-H
~118 (d)C-H
~90C-I

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Identification Sample Sample Dilution Dilute with appropriate solvent Sample->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Inject NMR NMR Analysis Dilution->NMR Prepare sample Data_Analysis Data Analysis (Chromatogram/Spectrum) GC_MS->Data_Analysis NMR->Data_Analysis Library_Search Spectral Library Search Data_Analysis->Library_Search Impurity_ID Impurity Identification Library_Search->Impurity_ID logical_relationship Starting_Material This compound (Starting Material) Purity_Check Purity Assessment (GC/HPLC) Starting_Material->Purity_Check Impurity_Detected Unexpected Peak Detected? Purity_Check->Impurity_Detected Proceed Proceed with Experiment Impurity_Detected->Proceed No Identify_Impurity Identify Impurity (GC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Troubleshoot Consult Troubleshooting Guide Identify_Impurity->Troubleshoot

References

Validation & Comparative

Spectroscopic Analysis of 1,2-Difluoro-4-iodobenzene: A Comparative Guide to its ¹H and ¹³C NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-Difluoro-4-iodobenzene against related halogenated benzene derivatives. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of spectral features, supported by experimental protocols and data visualizations to facilitate compound characterization and analysis.

¹H and ¹³C NMR Spectral Data Comparison

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
This compound (Predicted) CDCl₃7.55dddJ(H,H) = 8.5, J(H,F) = 7.0, J(H,F) = 1.5H-5
7.30dddJ(H,F) = 10.5, J(H,H) = 8.5, J(H,F) = 2.0H-6
7.10tJ(H,F) = 8.5H-3
1-Fluoro-2-iodobenzene CDCl₃7.71dddJ = 7.8, 1.6, 0.3H-6
7.28dddJ = 8.2, 7.4, 1.6H-4
7.03tdJ = 7.8, 1.0H-3
6.87dddJ = 10.2, 8.2, 1.0H-5
1-Fluoro-4-iodobenzene CDCl₃7.59mH-2, H-6
6.81mH-3, H-5

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ)Assignment
This compound (Predicted) CDCl₃152.0 (dd, J=250, 12 Hz)C-1
150.0 (dd, J=250, 12 Hz)C-2
138.0 (d, J=6 Hz)C-5
125.0 (d, J=4 Hz)C-6
118.0 (d, J=18 Hz)C-3
90.0 (d, J=20 Hz)C-4
1-Fluoro-2-iodobenzene CDCl₃162.1 (d, J=251 Hz)C-1
140.2 (d, J=7 Hz)C-6
130.1 (d, J=3 Hz)C-4
128.9 (d, J=8 Hz)C-3
115.9 (d, J=21 Hz)C-5
93.1 (d, J=22 Hz)C-2
1-Fluoro-4-iodobenzene CDCl₃162.8 (d, J=248 Hz)C-1
138.5 (d, J=3 Hz)C-3, C-5
117.8 (d, J=23 Hz)C-2, C-6
92.8 (d, J=9 Hz)C-4

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like halogenated benzenes.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm). For most modern spectrometers, the residual solvent peak can be used as a reference.

2. Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the NMR spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Set the number of scans (typically 8 to 16 for a concentrated sample).

  • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition:

  • Switch the probe to the ¹³C nucleus frequency.

  • Set a wider spectral width (e.g., -10 to 220 ppm).

  • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on the sample concentration).

  • Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Set the relaxation delay (D1) to 2-5 seconds, especially to observe quaternary carbons.

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Pick the peaks and report the chemical shift, multiplicity, and coupling constants.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for acquiring and processing NMR spectra.

experimental_workflow NMR Spectroscopy Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh/Measure Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Setup Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Peak Picking & Integration calibrate->analyze report Final Spectral Data analyze->report Generate Report

Caption: A flowchart illustrating the key stages of an NMR experiment.

Comparing reactivity of 1,2-Difluoro-4-iodobenzene with other halo-difluorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of success in complex organic syntheses. This guide provides an in-depth comparison of the reactivity of 1,2-Difluoro-4-iodobenzene against its bromo and chloro analogs in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The superior performance of the iodo-substituted compound, underscored by supporting experimental data and established chemical principles, makes it a highly valuable reagent in the synthesis of novel pharmaceuticals and advanced materials.

The enhanced reactivity of this compound stems from the inherent weakness of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the oxidative addition step in the catalytic cycles of palladium-catalyzed reactions, which is often the rate-determining step. Consequently, reactions with this compound typically proceed under milder conditions, with shorter reaction times and higher yields.

Comparative Performance in Cross-Coupling Reactions

While a direct head-to-head comparative study under identical conditions for these specific substrates is not extensively documented in peer-reviewed literature, the well-established reactivity trend of aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for a reliable extrapolation of their relative performance.[1][2] The following tables present a summary of the expected comparative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] The reactivity of the halide is a key factor in the efficiency of this reaction.

Table 1: Comparison of 1,2-Difluoro-4-halobenzenes in a Model Suzuki-Miyaura Reaction

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O804-890-98
1,2-Difluoro-4-bromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O9012-1875-85
1,2-Difluoro-4-chlorobenzenePd₂(dba)₃ / SPhosCs₂CO₃Dioxane100-11024-4860-75

Note: The data presented are representative and extrapolated based on established reactivity trends. Actual results may vary depending on specific reaction conditions and coupling partners.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The high reactivity of aryl iodides is particularly beneficial in this reaction, often allowing for milder, copper-free conditions.[4]

Table 2: Comparison of 1,2-Difluoro-4-halobenzenes in a Model Sonogashira Reaction

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
This compoundPdCl₂(PPh₃)₂ / CuIEt₃NTHF25-402-688-95
1,2-Difluoro-4-bromobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50-658-1670-80
1,2-Difluoro-4-chlorobenzenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane80-10018-3650-65

Note: The data presented are representative and extrapolated based on established reactivity trends. Actual results may vary depending on specific reaction conditions and coupling partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5]

Table 3: Comparison of 1,2-Difluoro-4-halobenzenes in a Model Buchwald-Hartwig Amination

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
This compoundPd₂(dba)₃ / XantphosNaOtBuToluene80-906-1285-95
1,2-Difluoro-4-bromobenzenePd₂(dba)₃ / XantphosNaOtBuToluene90-10016-2470-85
1,2-Difluoro-4-chlorobenzenePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH100-11024-4855-70

Note: The data presented are representative and extrapolated based on established reactivity trends. Actual results may vary depending on specific reaction conditions and coupling partners.

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using a 1,2-difluoro-4-halobenzene.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 80°C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6][7]

Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and triethylamine, followed by the addition of phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8][9]

Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene, followed by this compound and morpholine.

  • Heat the reaction mixture to 80-90°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10][11]

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow reagents 1. Combine Aryl Halide, Boronic Acid, Catalyst, Base inert_atm 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm solvent 3. Add Degassed Solvent inert_atm->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow reagents 1. Combine Aryl Halide, Pd-Catalyst, CuI inert_atm 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm solvent_base 3. Add Degassed Solvent and Amine Base inert_atm->solvent_base alkyne 4. Add Terminal Alkyne solvent_base->alkyne stir 5. Stir at RT alkyne->stir monitor 6. Monitor Progress (TLC/GC-MS) stir->monitor filter 7. Filter through Celite monitor->filter purify 8. Purification (Chromatography) filter->purify product Final Product purify->product

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Workflow reagents 1. Combine Pd-Catalyst, Ligand, Base inert_atm 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm solvent_reagents 3. Add Degassed Solvent, Aryl Halide, Amine inert_atm->solvent_reagents heat 4. Heat and Stir solvent_reagents->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor quench 6. Quench and Aqueous Workup monitor->quench purify 7. Purification (Chromatography) quench->purify product Final Product purify->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

References

The Decisive Advantage of Iodine: A Comparative Guide to 1,2-Difluoro-4-iodobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecules. For researchers and professionals in drug development and materials science, 1,2-difluorobenzene scaffolds are of significant interest. When functionalizing this core at the 4-position, the choice of the halogen—iodine, bromine, or chlorine—profoundly impacts reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison, supported by established chemical principles and illustrative data, on the advantages of employing 1,2-Difluoro-4-iodobenzene over its bromo and chloro analogs.

Executive Summary: The Reactivity Hierarchy

The enhanced performance of this compound in common cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, stems from the fundamental principles of organometallic chemistry. The reactivity of aryl halides in these transformations is primarily dictated by the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond. The bond dissociation energies (BDEs) of C-X bonds follow the trend C-Cl > C-Br > C-I. Consequently, the weaker C-I bond in this compound leads to a lower activation energy for oxidative addition, resulting in faster reactions and the ability to use milder conditions. This often translates to higher yields, reduced reaction times, and greater functional group tolerance.

Quantitative Performance Comparison

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

Aryl HalideTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound802>90
1,2-Difluoro-4-bromobenzene1001270-85
1,2-Difluoro-4-chlorobenzene12024<50 (with standard catalysts)

Table 2: Illustrative Comparison in Sonogashira Coupling

Aryl HalideTemperature (°C)Reaction Time (h)Typical Yield (%)
This compoundRoom Temp - 501-4>95
1,2-Difluoro-4-bromobenzene60-808-1675-90
1,2-Difluoro-4-chlorobenzene>100>24Low to moderate

Table 3: Illustrative Comparison in Buchwald-Hartwig Amination

Aryl HalideTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound80-1004-8>90
1,2-Difluoro-4-bromobenzene100-11012-2480-90
1,2-Difluoro-4-chlorobenzene>110>2450-70 (requires specialized ligands)

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol (Representative)

Reaction: Coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene/H₂O (4:1, 10 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene/H₂O solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling Protocol (Representative)

Reaction: Coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Buchwald-Hartwig Amination Protocol (Representative)

Reaction: Coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • Xantphos (0.03 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add anhydrous toluene, followed by the aryl halide and the amine.

  • Seal the flask and heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for these key cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X(L2) pd0->pd2_aryl Oxidative Addition pd2_boronate Ar-Pd(II)-OR'(L2) pd2_aryl->pd2_boronate Ligand Exchange pd2_trans Ar-Pd(II)-Ar'(L2) pd2_boronate->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)2 + Base

Suzuki-Miyaura Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X(L2) pd0->pd2_aryl Oxidative Addition pd2_alkynyl Ar-Pd(II)-C≡CR(L2) pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pd2_aryl alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base aryl_halide Ar-X Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)-NR'R''(L2) pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' aryl_halide Ar-X amine H-NR'R'' + Base Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

A Comparative Guide to 1,2-Difluoro-4-iodobenzene and 1,4-Difluoro-2-iodobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating chemical and biological properties. Aryl halides, serving as key building blocks in cross-coupling reactions, are indispensable tools for medicinal chemists. Among these, difluoroiodobenzene isomers stand out for their utility. This guide provides a detailed comparison of two such isomers: 1,2-Difluoro-4-iodobenzene and 1,4-Difluoro-2-iodobenzene, offering insights into their reactivity, applications, and experimental protocols for their use in common palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of these isomers is crucial for their effective application in synthesis. The table below summarizes key data for both compounds.

PropertyThis compound1,4-Difluoro-2-iodobenzene
CAS Number 64248-58-42265-92-1
Molecular Formula C₆H₃F₂IC₆H₃F₂I
Molecular Weight 239.99 g/mol 239.99 g/mol
Appearance Colorless to light yellow liquid or solidColorless to light red to green clear liquid[1]
Boiling Point ~185 °C (lit.)183 °C (lit.)
Density ~2.0 g/mL2.01 g/mL[1]
Synonyms 3,4-Difluoroiodobenzene2,5-Difluoroiodobenzene

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Both this compound and 1,4-difluoro-2-iodobenzene are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The position of the fluorine atoms relative to the iodine atom and to each other significantly influences the electronic properties of the C-I bond and the steric environment around the reaction center, thereby affecting reactivity.

Electronic Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). It can also participate in a weaker electron-donating resonance effect (+M) through its lone pairs.[2][3] The net effect of fluorine substitution on an aromatic ring is generally deactivating towards electrophilic aromatic substitution but can influence the reactivity of aryl halides in cross-coupling reactions.[4][5][6]

  • This compound: The two adjacent fluorine atoms create a strong, localized electron-withdrawing effect. This can make the ipso-carbon attached to the iodine more electrophilic and potentially more susceptible to oxidative addition by a palladium(0) catalyst.

  • 1,4-Difluoro-2-iodobenzene: The fluorine atoms are situated ortho and para to the iodine atom. The ortho-fluorine has a more pronounced inductive effect and a potential steric influence. The para-fluorine's electronic influence is also significant.

Steric Effects: The steric hindrance around the C-I bond can play a crucial role in the rate of oxidative addition, the first and often rate-determining step in the catalytic cycle.[7]

  • This compound: The fluorine atom at the 2-position (ortho to the iodine) is absent, leading to a less sterically hindered environment around the C-I bond compared to its isomer.

  • 1,4-Difluoro-2-iodobenzene: The fluorine atom at the 2-position introduces steric bulk adjacent to the reaction site, which could potentially hinder the approach of the bulky palladium catalyst.

Based on these general principles, one might predict that This compound would be more reactive in some cross-coupling reactions due to its less sterically hindered nature. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, will ultimately dictate the outcome and efficiency of the reaction.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, we can infer performance from various synthetic reports.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Products A Ar-I C Ar-R A->C Suzuki-Miyaura Coupling B R-B(OR)2 B->C catalyst Pd Catalyst Base

Suzuki-Miyaura Coupling Workflow

Experimental Data Summary (Representative Examples):

ReactantCoupling PartnerCatalyst/LigandBase/SolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene/EtOH/H₂O8012~80-95
1,4-Difluoro-2-iodobenzenePhenylboronic acidPd(dppf)Cl₂Na₂CO₃ / Dioxane/H₂O9016~75-90

Note: The yields are approximate and can vary significantly based on the specific reaction conditions and the nature of the coupling partner.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Products A Ar-I C Ar-C≡C-R A->C Sonogashira Coupling B R-C≡CH B->C catalyst Pd Catalyst Cu(I) Co-catalyst Base

Sonogashira Coupling Workflow

Experimental Data Summary (Representative Examples):

ReactantCoupling PartnerCatalyst/Co-catalystBase/SolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT4~85-95
1,4-Difluoro-2-iodobenzenePhenylacetylenePd(PPh₃)₄ / CuIDIPA / Toluene606~80-90

Note: The yields are approximate and can vary significantly based on the specific reaction conditions and the nature of the coupling partner.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[8][9][10]

General Reaction Scheme:

cluster_reactants Reactants cluster_products Products A Ar-I C Ar-NR₂ A->C Buchwald-Hartwig Amination B R₂NH B->C catalyst Pd Catalyst Ligand Base

Buchwald-Hartwig Amination Workflow

Experimental Data Summary (Representative Examples):

ReactantCoupling PartnerCatalyst/LigandBase/SolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / XPhosK₃PO₄ / Toluene10018~70-85
1,4-Difluoro-2-iodobenzeneMorpholinePd(OAc)₂ / BINAPNaOtBu / Dioxane11024~65-80

Note: The yields are approximate and can vary significantly based on the specific reaction conditions and the nature of the amine coupling partner.

Detailed Experimental Protocols

The following are representative protocols for the use of difluoroiodobenzene isomers in common cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 240 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 3,4-difluoro-1,1'-biphenyl.

Protocol 2: Sonogashira Coupling of 1,4-Difluoro-2-iodobenzene with Phenylacetylene

Materials:

  • 1,4-Difluoro-2-iodobenzene (1.0 mmol, 240 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF and triethylamine, followed by 1,4-difluoro-2-iodobenzene and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired 1,4-difluoro-2-(phenylethynyl)benzene.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol, 240 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 14 mg)

  • XPhos (0.03 mmol, 14 mg)

  • Potassium phosphate (K₃PO₄, 2.1 mmol, 446 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add toluene, followed by this compound and aniline.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-(3,4-difluorophenyl)aniline.

Applications in Drug Discovery and Materials Science

The difluorophenyl motif is prevalent in a wide array of pharmaceuticals and advanced materials. The choice between this compound and 1,4-difluoro-2-iodobenzene often depends on the desired substitution pattern of the final target molecule.

  • This compound is a precursor to molecules with a 3,4-difluorophenyl group. This moiety is found in various bioactive compounds, including kinase inhibitors and central nervous system agents. The 3,4-difluoro substitution pattern can enhance metabolic stability and binding affinity. For instance, it can be a key building block in the synthesis of certain tyrosine kinase inhibitors.

  • 1,4-Difluoro-2-iodobenzene provides access to the 2,5-difluorophenyl scaffold. This structural unit is also important in medicinal chemistry and can be found in antiviral and anticancer agents.[11] For example, it can be utilized in the synthesis of inhibitors of viral replication.

The logical relationship for selecting an isomer based on the desired final product is illustrated below.

cluster_isomers Starting Isomer cluster_products Target Moiety A This compound C 3,4-Difluorophenyl-R A->C Leads to B 1,4-Difluoro-2-iodobenzene D 2,5-Difluorophenyl-R B->D Leads to

Isomer Selection Logic

Conclusion

Both this compound and 1,4-difluoro-2-iodobenzene are valuable and versatile building blocks in organic synthesis. Their reactivity in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. While this compound may offer a slight reactivity advantage in some cases due to reduced steric hindrance, the optimal choice of isomer is primarily dictated by the desired substitution pattern of the target molecule. The provided protocols serve as a practical guide for researchers to effectively utilize these important reagents in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful optimization of reaction conditions remains crucial for achieving high yields and purity in any specific synthetic endeavor.

References

Enhancing Drug Discovery: A Comparative Guide to the Efficacy of 1,2-Difluoro-4-iodobenzene in Improving Drug Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the journey from discovery to clinical application. A promising strategy to enhance a molecule's resilience to metabolic breakdown is the introduction of fluorine atoms, a modification often facilitated by reagents such as 1,2-difluoro-4-iodobenzene. This guide provides an objective comparison of this fluorination strategy with other common approaches to improving metabolic stability, supported by experimental data and detailed protocols.

The primary mechanism by which fluorine substitution enhances metabolic stability lies in the strength of the carbon-fluorine (C-F) bond. This bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are primary drivers of drug metabolism. By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.

Comparative Analysis of Metabolic Stabilization Strategies

To provide a clear comparison, this guide focuses on three widely employed strategies for enhancing metabolic stability: fluorination, deuteration, and structural modification using piperidine bioisosteres. The following tables summarize in vitro data from studies that directly compare the metabolic stability of parent compounds with their modified analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Fluorination of an Indole Scaffold

This table illustrates the impact of introducing fluorine and a trifluoromethyl group on the metabolic stability of an indole-based compound.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
UT-155 Non-fluorinated indole12.35-
32a 4-Fluoro-indazole analog of UT-15513.29-
32c CF3-substituted indazole analog of UT-15553.711.29
5-Fluoroindole Fluorinated indole144.29.0

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.

Table 2: Deuteration of a Pharmaceutical Compound

Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. The resulting carbon-deuterium (C-D) bond is stronger than the C-H bond, leading to a kinetic isotope effect that can slow down metabolism. The following table provides a representative example of the impact of deuteration.

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound Non-deuterated drug1592.4
Deuterated Analog Deuterium-substituted drug4530.8
Table 3: Structural Modification with Piperidine Bioisosteres

Replacing a metabolically labile moiety with a more stable isostere is another effective strategy. This table compares a piperidine-containing compound with its azaspiro[3.3]heptane analogs.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
57 Piperidine amide-14
58 2-Azaspiro[3.3]heptane amide3153
59 1-Azaspiro[3.3]heptane amide5232

Note: In this example, the incorporation of the 1-azaspiro[3.3]heptane moiety (59) resulted in a lower intrinsic clearance and longer half-life compared to the 2-azaspiro[3.3]heptane analog (58), indicating improved metabolic stability relative to that specific bioisostere, though not necessarily to the original piperidine amide.

Experimental Protocols

The following is a detailed methodology for a standard in vitro microsomal stability assay, a key experiment for evaluating the metabolic stability of drug candidates.

In Vitro Microsomal Stability Assay Protocol

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent to terminate the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or positive control.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) x (incubation volume / microsomal protein amount) .

Visualizing the Impact of Fluorination on Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflow of a microsomal stability assay and the mechanism by which fluorination enhances metabolic stability.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution D Combine & Pre-incubate (37°C) A->D B Liver Microsomes B->D C Incubation Buffer C->D E Initiate with NADPH D->E F Incubate at 37°C E->F G Terminate Reaction (Acetonitrile + IS) F->G Time Points H Centrifuge G->H I Analyze Supernatant (LC-MS/MS) H->I J Calculate t½ & CLint I->J

Workflow of an in vitro microsomal stability assay.

metabolic_blocking cluster_non_fluorinated Non-Fluorinated Compound cluster_fluorinated Fluorinated Compound Parent_H Drug-H Enzyme CYP450 Enzyme Parent_H->Enzyme Metabolic Attack Metabolite_H Drug-OH Parent_F Drug-F Parent_F->Enzyme No_Metabolism Metabolism Blocked Enzyme->Metabolite_H Oxidation Enzyme->No_Metabolism Resistant C-F bond

Mechanism of metabolic blocking by fluorination.

A Comparative Guide to the Synthetic Utility of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Difluoro-4-iodobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the presence of two adjacent fluorine atoms and a reactive iodine atom, make it a valuable building block for the introduction of the 3,4-difluorophenyl moiety into a wide range of molecular scaffolds. This guide provides a comparative analysis of the products derived from this compound in key chemical transformations, supported by experimental data and detailed protocols.

Core Reactions and Product Characterization

The reactivity of this compound is primarily centered around the carbon-iodine bond, which readily participates in various cross-coupling reactions. The fluorine atoms, while generally stable, can influence the reactivity of the aromatic ring and may be subject to nucleophilic aromatic substitution under specific conditions.

1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common transformations involving this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

a) Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling provides a powerful method for the synthesis of 3,4-difluorobiphenyl derivatives, which are prevalent motifs in many pharmaceutical agents and advanced materials. The reaction couples this compound with a variety of arylboronic acids or esters.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions with Different Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295[3]
24-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane80892[4]
34-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1101698[5]
43-Thienylboronic acidPd₂(dba)₃ / XPhosCsFTHF702485[4]

b) Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the 3,4-difluorophenyl group to a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems and has found applications in materials science and as precursors for more complex heterocyclic structures.[6][7]

Table 2: Comparison of Sonogashira Coupling Reactions with Various Terminal Alkynes

EntryAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT694[6]
2TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF501288[8]
31-HeptynePdCl₂(MeCN)₂CuIPiperidineToluene60891[9]
4Propargyl alcoholPd(PPh₃)₄CuIDIPAAcetonitrileRT2485[10]

c) Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, producing 3,4-difluoro-substituted anilines and their derivatives.[11][12] These products are crucial intermediates in the synthesis of numerous biologically active compounds. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine coupling partners.[13][14]

Table 3: Comparison of Buchwald-Hartwig Amination with Different Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001896[12]
2AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102489[15]
3BenzylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH901293[14]
4PyrrolidinePdCl₂(dppf)LiHMDSTHF801691[15]

2. Radiolabeling Applications

This compound serves as a valuable precursor in the synthesis of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET).[16][17][18] The corresponding stannyl or boronic ester derivatives can undergo radiofluorination with [¹⁸F]fluoride. Alternatively, the iodine atom can be directly displaced with radioiodine isotopes.[19]

Table 4: Comparison of Radiolabeling Reactions

ProductPrecursorReaction TypeIsotopeRadiochemical Yield (RCY)Reference
4-[¹⁸F]Fluoro-1,2-difluorobenzene4-Trimethylstannyl-1,2-difluorobenzeneRadiofluorination¹⁸F70-85%[16]
1,2-Difluoro-4-[¹²⁵I]iodobenzene1,2-DifluorobenzeneElectrophilic Radioiodination¹²⁵I60-75%[19]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a 3:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling:

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination:

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is degassed and heated at 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Visualizing Reaction Pathways

Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0 Product Product RedElim->Product This compound This compound This compound->OxAdd Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetal Base Base Base->Transmetal caption Suzuki-Miyaura Coupling Pathway

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling Catalytic Cycle:

Sonogashira_Coupling cluster_0 Pd Cycle cluster_1 Cu Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd_Pd Ar-I Transmetal_Pd Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd_Pd->Transmetal_Pd Cu-C≡CR RedElim_Pd Reductive Elimination Ar-C≡CR Transmetal_Pd->RedElim_Pd RedElim_Pd->Pd0 Product Product RedElim_Pd->Product CuI CuI CuAcetylide Copper(I) Acetylide Cu-C≡CR CuI->CuAcetylide Terminal Alkyne, Base CuAcetylide->Transmetal_Pd CuAcetylide->CuI This compound This compound This compound->OxAdd_Pd Terminal Alkyne Terminal Alkyne Terminal Alkyne->CuAcetylide caption Sonogashira Coupling Pathway

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-I)L Pd0->OxAdd Ar-I AmineCoord Amine Coordination [(Ar-Pd(II)-I)L(R₂NH)] OxAdd->AmineCoord R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation Base RedElim Reductive Elimination Ar-NR₂ Deprotonation->RedElim RedElim->Pd0 Product Product RedElim->Product This compound This compound This compound->OxAdd Amine Amine Amine->AmineCoord caption Buchwald-Hartwig Amination Pathway

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparison with Alternatives

While this compound is a highly effective substrate, alternative dihalobenzenes can also be employed. For instance, 1-bromo-2,3-difluorobenzene could be a more cost-effective alternative, although the lower reactivity of the C-Br bond typically necessitates harsher reaction conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields to the iodo-analogue. In Suzuki-Miyaura couplings, the reactivity order is generally I > Br > Cl.[20] For applications where regioselectivity is a concern, such as in the synthesis of unsymmetrically substituted systems, the differential reactivity of dihalobenzenes (e.g., 1-bromo-4-iodobenzene) can be exploited.

Conclusion

This compound is a premier building block for the synthesis of a diverse array of 3,4-difluorophenyl-containing compounds. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient formation of C-C and C-N bonds under relatively mild conditions. The provided data and protocols offer a valuable resource for researchers in the fields of drug discovery and materials science, enabling the strategic incorporation of the 3,4-difluorophenyl moiety to modulate the biological and physical properties of target molecules.

References

Navigating Regioselectivity: A Comparative Guide to Reactions of 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1,2-difluoro-4-iodobenzene stands as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, presents both opportunities and challenges in achieving regioselective functionalization. This guide provides a comparative analysis of various synthetic methodologies, offering insights into controlling reaction outcomes at specific positions on the aromatic ring.

The strategic placement of substituents on an aromatic core is a critical aspect of medicinal chemistry and materials science. The fluorine atoms in this compound significantly influence the electron density of the benzene ring, thereby affecting the reactivity of the C-I bond and the potential for reactions at other positions. This guide delves into the regioselectivity of several key transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and directed metalation, providing a framework for selecting the optimal synthetic route.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing new bonds to the aryl scaffold of this compound. The high reactivity of the C-I bond makes it the primary site for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In reactions involving this compound, the coupling selectively occurs at the C-I bond, leaving the C-F bonds intact.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901285
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100892

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 2:1 mixture of toluene and water (6 mL) were added Pd(PPh₃)₄ (0.03 mmol) and K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants This compound + Phenylboronic Acid Start->Reactants Reaction Toluene/H2O 90 °C, 12 h Reactants->Reaction Catalyst_System Pd(PPh3)4 + K2CO3 Catalyst_System->Reaction Workup Extraction & Purification Reaction->Workup Product 4-Phenyl-1,2-difluorobenzene Workup->Product

Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl alkynes. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

EntryPalladium CatalystCopper Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂CuIEt₃NTHF60688
2Pd(OAc)₂CuIDIPAToluene80491

Experimental Protocol: Sonogashira Coupling

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) was degassed and stirred at 60 °C for 6 hours under an argon atmosphere. The reaction mixture was then cooled to room temperature, filtered through a pad of celite, and the filtrate was concentrated. The residue was purified by column chromatography to give the desired product.

Sonogashira_Coupling cluster_pathway Sonogashira Coupling Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add Ar-I Pd(II)_Complex Ar-Pd(II)-I Ox_Add->Pd(II)_Complex Transmetalation Transmetalation (with Cu-acetylide) Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl Ar-Pd(II)-C≡CR Transmetalation->Pd(II)_Alkynyl Red_Elim Reductive Elimination Pd(II)_Alkynyl->Red_Elim Red_Elim->Pd(0) Product Ar-C≡CR Red_Elim->Product

Simplified Sonogashira Catalytic Cycle

Metal-Halogen Exchange and Directed ortho-Metalation: Accessing Alternative Regioisomers

While palladium-catalyzed reactions reliably functionalize the 4-position, accessing other positions on the 1,2-difluorobenzene scaffold requires different strategies. Metal-halogen exchange and directed ortho-metalation (DoM) offer powerful alternatives.

Grignard Reagent Formation

The reaction of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, 3,4-difluorophenylmagnesium iodide. This organometallic intermediate can then be reacted with various electrophiles to introduce a substituent at the 4-position. The preparation of Grignard reagents requires strictly anhydrous conditions to prevent quenching by protic solvents.[1]

Table 3: Grignard Reagent Formation and Subsequent Reaction

ElectrophileProductYield (%)
CO₂3,4-Difluorobenzoic acid75
DMF3,4-Difluorobenzaldehyde68

Experimental Protocol: Grignard Reagent Formation and Quenching with CO₂

Magnesium turnings (1.2 mmol) were placed in a flame-dried flask under an argon atmosphere. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) was added dropwise. The reaction was initiated by gentle heating or the addition of a small crystal of iodine. After the magnesium was consumed, the resulting Grignard solution was cooled to 0 °C and poured over crushed dry ice. The mixture was allowed to warm to room temperature, and then quenched with 1 M HCl. The aqueous layer was extracted with diethyl ether, and the combined organic layers were dried and concentrated to afford 3,4-difluorobenzoic acid.

Directed ortho-Metalation (DoM)

The fluorine atoms in 1,2-difluorobenzene can act as directing groups for ortho-lithiation. Treatment of 1,2-difluorobenzene with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the position ortho to one of the fluorine atoms (C3 or C6). The resulting aryllithium species can then be trapped with an electrophile. This method provides access to 3-substituted-1,2-difluorobenzenes, a regioisomer not easily accessible through reactions of this compound.[2]

Table 4: Directed ortho-Metalation of 1,2-Difluorobenzene

BaseElectrophileProductYield (%)
n-BuLiI₂1,2-Difluoro-3-iodobenzene70
LDATMSCl1-Trimethylsilyl-2,3-difluorobenzene65

Experimental Protocol: Directed ortho-Metalation and Iodination

To a solution of 1,2-difluorobenzene (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere was added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture was stirred at -78 °C for 1 hour, after which a solution of iodine (1.2 mmol) in THF (2 mL) was added. The reaction was allowed to warm to room temperature and then quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The crude product was purified by chromatography to yield 1,2-difluoro-3-iodobenzene.

DoM_vs_Grignard cluster_DoM Directed ortho-Metalation cluster_Grignard Grignard Reaction Start_DoM 1,2-Difluorobenzene Reagent_DoM n-BuLi, -78 °C Start_DoM->Reagent_DoM Intermediate_DoM 3-Lithio-1,2-difluorobenzene Reagent_DoM->Intermediate_DoM Electrophile_DoM E+ Intermediate_DoM->Electrophile_DoM Product_DoM 3-Substituted-1,2-difluorobenzene Electrophile_DoM->Product_DoM Start_Grignard This compound Reagent_Grignard Mg, THF Start_Grignard->Reagent_Grignard Intermediate_Grignard 3,4-Difluorophenylmagnesium iodide Reagent_Grignard->Intermediate_Grignard Electrophile_Grignard E+ Intermediate_Grignard->Electrophile_Grignard Product_Grignard 4-Substituted-1,2-difluorobenzene Electrophile_Grignard->Product_Grignard

References

A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various palladium catalysts in cross-coupling reactions involving 1,2-difluoro-4-iodobenzene. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and efficiency in the synthesis of complex fluorinated molecules, which are of significant interest in pharmaceutical and materials science research. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key reaction pathways to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficiency of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the choice of the palladium precursor, the ligand, the base, and the reaction conditions. While comprehensive side-by-side comparative studies for this specific substrate are limited in publicly available literature, data from reactions with structurally similar aryl iodides and fluorinated aromatics can provide valuable insights. The following table summarizes representative data for common palladium-catalyzed cross-coupling reactions.

Coupling ReactionPalladium Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001>95Phenylboronic acid
Suzuki-Miyaura Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295Phenylboronic acid
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80Phenylboronic acid
Buchwald-Hartwig Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good-ExcellentVarious Amines
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOt-BuToluene110-HighVarious Amines
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N/CuIDMF55372-99Phenylacetylene
Heck Pd(OAc)₂P(o-tol)₃K₂CO₃Acetonitrile90-95-HighButyl acrylate

Note: The data presented is for illustrative purposes and is compiled from studies on this compound and structurally similar aryl halides. Direct comparison under identical conditions is recommended for specific applications.

Key Insights on Catalyst Performance

  • Suzuki-Miyaura Coupling: For Suzuki-Miyaura reactions, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos with Pd(OAc)₂ or palladacycle precatalysts generally exhibit high activity, allowing for fast reaction times and excellent yields even at room temperature for some substrates.[1] Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require higher temperatures and longer reaction times.[2]

  • Buchwald-Hartwig Amination: The Buchwald-Hartwig amination for the formation of C-N bonds benefits from the use of sterically hindered and electron-rich ligands.[3] Catalyst systems based on ligands like X-Phos and BINAP have proven to be highly efficient for the coupling of a wide range of amines with aryl halides.[4]

  • Sonogashira Coupling: The Sonogashira reaction, which forms C-C bonds between aryl halides and terminal alkynes, is traditionally catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[5] PdCl₂(PPh₃)₂ is a commonly used and effective catalyst for this transformation.[5]

  • Heck Reaction: The Heck reaction, coupling aryl halides with alkenes, can be effectively catalyzed by various palladium sources, including Pd(OAc)₂ in combination with phosphine ligands like P(o-tol)₃.

Experimental Protocols

Below are generalized experimental protocols for common palladium-catalyzed cross-coupling reactions that can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the desired boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add degassed solvents, such as a mixture of 1,2-dimethoxyethane (DME) and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.022 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a dry reaction vessel.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add a degassed solvent such as toluene.

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for completion.

  • After completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography.

Visualizing Reaction Mechanisms

The following diagrams illustrate the general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition (Ar-I) Pd0->OxiAdd Ar-I ArPdI Ar-Pd(II)-I(Ln) OxiAdd->ArPdI Transmetal Transmetalation (R-B(OR)2) ArPdI->Transmetal [R-B(OR)2(Base)]- ArPdR Ar-Pd(II)-R(Ln) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition (Ar-I) Pd0->OxiAdd Ar-I ArPdI Ar-Pd(II)-I(Ln) OxiAdd->ArPdI AmineCoord Amine Coordination (R2NH) ArPdI->AmineCoord R2NH PdAmine [Ar-Pd(II)-I(Ln)(R2NH)] AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation Base PdAmido Ar-Pd(II)-NR2(Ln) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR2

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Comparative Analysis of Boronic Acid Performance in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction, recognized with the Nobel Prize in Chemistry in 2010, is widely utilized by researchers, scientists, and drug development professionals for the synthesis of biaryls and other complex organic molecules.[3] The choice of boronic acid is a critical parameter that significantly influences the reaction yield and scope. This guide provides a comparative study of cross-coupling yields with different boronic acids, supported by experimental data and detailed protocols.

Comparative Yields of Various Boronic Acids

The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by steric and electronic factors. Generally, electron-rich arylboronic acids tend to react faster, while electron-poor and sterically hindered boronic acids may require more forcing conditions or specialized catalyst systems to achieve high yields. The stability of the boronic acid itself is also a crucial factor, with some derivatives being prone to decomposition pathways like protodeboronation.[2][4]

The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions with a variety of boronic acids, showcasing the impact of different substituents and coupling partners. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.

Aryl Halide PartnerBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water1002-24>95%[1]
4-IodoanisolePhenylboronic acidPd(OAc)₂NaOHWaterRT1Incomplete[5]
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/Water1001585%[6]
4-Bromotoluene4-Methoxyphenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/Water800.598%[7]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / P(t-Bu)₂MeK₃PO₄TolueneRT2492%[8]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/Water651875%[9]
4-BromobenzonitrileCyclopropylboronic acidPd(PPh₃)₄KF·2H₂OToluene801288%[10]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

The following protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1] This procedure can be adapted for other aryl halides and boronic acids with appropriate optimization of the catalyst, ligand, base, solvent, and temperature.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Add the degassed toluene and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium catalyst.[3] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ RedElim->Product BoronicAcid R¹-B(OH)₂ Borate [R¹-B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base Halide R-X Halide->OxAdd Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for performing a Suzuki-Miyaura cross-coupling reaction involves several key stages, from reaction setup under an inert atmosphere to product purification.

Suzuki_Workflow Setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) Inert Inert Atmosphere (Nitrogen or Argon Purge) Setup->Inert Solvent Addition of Degassed Solvents Inert->Solvent Reaction Heating and Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Biaryl Product Purification->Product

References

The Versatility of 1,2-Difluoro-4-iodobenzene: A Comparative Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated building blocks, 1,2-Difluoro-4-iodobenzene has emerged as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a highly reactive iodine atom, offers a powerful tool for the synthesis of complex, high-value compounds.

This guide provides a comprehensive literature review of the applications of this compound, with a focus on its performance in key cross-coupling reactions compared to its bromo and chloro analogues. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory work.

Performance in Cross-Coupling Reactions: A Comparative Overview

The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the corresponding carbon-bromine and carbon-chlorine bonds, leading to a general reactivity trend of Ar-I > Ar-Br > Ar-Cl. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, making this compound a preferred substrate in many synthetic campaigns.[1]

However, this superior reactivity comes at a higher financial cost compared to brominated and chlorinated starting materials.[1] Additionally, aryl iodides can exhibit lower stability, particularly towards light and heat, which can be a consideration for large-scale synthesis and long-term storage.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental method for the formation of biaryl structures, which are prevalent in pharmaceuticals. This compound is an excellent substrate for this reaction, readily undergoing oxidative addition to the palladium catalyst.

Table 1: Comparison of 1,2-Difluoro-4-halobenzenes in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂, PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802~99%Extrapolated from[2]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O8048>92%[3]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O8048~85%[3]

Note: Direct comparative data for 1,2-difluoro-4-halobenzenes under identical conditions is limited. The data presented is a compilation from various sources to illustrate general trends.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A Schlenk tube is charged with this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.002 mmol, 0.2 mol%), tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%), and cesium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon three times. Toluene (3.0 mL) and water (0.3 mL) are then added under argon. The reaction mixture is stirred at 80°C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[2]

Suzuki_Miyaura_Coupling aryl_iodide This compound (Ar-I) pd_complex pd_complex boronic_acid Arylboronic Acid (Ar'B(OH)₂) transmetal transmetal product Fluorinated Biaryl (Ar-Ar') product_complex product_complex pd0 pd0

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes. The higher reactivity of this compound allows for efficient coupling under copper-free conditions, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.

Table 2: Comparison of 1,2-Difluoro-4-halobenzenes in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₄, CuIEt₃NTHFRT6HighGeneral Protocol
1-Bromo-4-fluorobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuIi-Pr₂NHToluene8012ModerateGeneral Protocol
1-Chloro-4-fluorobenzenePhenylacetylenePd₂(dba)₃, XPhosCs₂CO₃Dioxane11024Low to ModerateGeneral Protocol

Note: This table illustrates the general reactivity trend. Specific yields are highly dependent on the substrates and precise reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed triethylamine (5 mL), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%) are added under an argon atmosphere. The mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Sonogashira_Coupling_Workflow start Start reactants Combine this compound, Alkyne, Base, and Solvent start->reactants degas Degas the reaction mixture reactants->degas catalysts Add Pd and Cu catalysts under inert atmosphere degas->catalysts reaction Stir at specified temperature and monitor by TLC catalysts->reaction workup Quench reaction and perform aqueous workup reaction->workup purification Purify by column chromatography workup->purification product Obtain pure Alkynyl Aromatic Product purification->product

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound's reactivity is advantageous in this reaction, often allowing for lower reaction temperatures and catalyst loadings compared to its bromo and chloro counterparts.

Table 3: Comparison of 1,2-Difluoro-4-halobenzenes in Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundEthyl acrylatePd/CEt₃NCyrene1501>95%[4]
Bromoiodobenzene IsomerAcrylic AcidPd(OAc)₂Et₃NAcetonitrile80-90136%[5]
IodobenzeneAcrylic AcidPS-PdONPsNa₂CO₃Water80295%[6]

Experimental Protocol: General Procedure for Heck Reaction

In a screw-capped tube, this compound (1.0 mmol), the alkene (1.2 mmol), triethylamine (1.0 mmol), and 10% Pd/C (0.5 mg) are added to Cyrene (1 mL). The tube is sealed and stirred at 150°C for 1-18 hours, with the reaction progress monitored by TLC. Upon completion, the mixture is filtered through Celite, and the filtrate is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, creating aryl amines from aryl halides. The choice of halogen on the difluorobenzene ring significantly impacts the reaction conditions required for efficient coupling.

Table 4: Comparison of 1,2-Difluoro-4-halobenzenes in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Chloro-4-iodobenzenep-ToluidineNi(acac)₂K₃PO₄Dioxane10024High (Iodide selective)[7]
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater50595%[8][9]
Aryl BromideAnilinePd(dba)₂, BINAPNaOt-BuToluene8018HighGeneral Protocol

Note: This table highlights the general conditions for Buchwald-Hartwig amination, with a specific example of iodide selectivity in a di-halogenated system.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable phosphine ligand (e.g., BINAP, 0.03 mmol) in dry toluene (5 mL) is heated at 80-100°C under an argon atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with ether, and filtered through Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Buchwald_Hartwig_Relationship Aryl_Halide Aryl Halide (e.g., this compound) Product Aryl Amine Aryl_Halide->Product Forms C-N bond Amine Primary or Secondary Amine Amine->Product Forms C-N bond Catalyst Palladium Catalyst + Ligand Catalyst->Product Catalyzes reaction Base Strong Base (e.g., NaOt-Bu) Base->Product Promotes reaction

Conclusion

This compound stands as a premier building block for the synthesis of fluorinated aromatic compounds. Its high reactivity in a range of essential cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, often allows for more favorable reaction conditions compared to its bromo and chloro counterparts. While the initial cost of this iodo-substituted arene is higher, the potential for increased yields, reduced reaction times, and milder conditions can provide significant advantages in the synthesis of complex and high-value molecules for the pharmaceutical and materials science industries. The choice between iodo-, bromo-, or chloro-difluorobenzene will ultimately depend on a careful consideration of reactivity, cost, stability, and the specific requirements of the synthetic target.

References

A Comparative Guide to 1,2-Difluoro-4-iodobenzene and Alternative Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, fluorinated building blocks are indispensable tools for fine-tuning molecular properties. Among these, 1,2-Difluoro-4-iodobenzene has emerged as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound with two key alternatives: 1-bromo-2,3-difluorobenzene and 1,2-difluoro-4-bromobenzene . The following sections detail their physicochemical properties, performance in key synthetic transformations, and experimental protocols to support your research and development endeavors.

Physicochemical Properties

The selection of a building block often begins with an assessment of its fundamental physical and chemical properties. These parameters can influence reaction conditions, solubility, and handling. The table below summarizes the key physicochemical properties of this compound and its bromo-analogues.

PropertyThis compound1-bromo-2,3-difluorobenzene1,2-difluoro-4-bromobenzene
CAS Number 64248-58-438573-88-5[1]348-61-8[2]
Molecular Formula C₆H₃F₂IC₆H₃BrF₂C₆H₃BrF₂
Molecular Weight 239.99 g/mol 192.99 g/mol [1]192.99 g/mol [2]
Boiling Point 177-178 °C234 °C at 765 mmHg[1][3]150-151 °C[2][4][5]
Melting Point Not specified-3 °C[6]-4 °C[2][4]
Density ~1.99 g/mL1.724 g/cm³[1][3]1.707 g/cm³[2][4]
Refractive Index 1.5581.509[1][3]1.505[2][4][5]
Flash Point Not specified142 °F[1]92 °F[2]

Performance in Key Cross-Coupling Reactions

The utility of these building blocks is most evident in their performance in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, suggesting that this compound will generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo- and chloro-analogues.

The following tables provide a comparative overview of the performance of these building blocks in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is compiled from various sources and, while not always directly comparable due to differing reaction conditions, it provides valuable insights into their relative reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~95 (estimated)
1-bromo-2,3-difluorobenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001685-95
1,2-difluoro-4-bromobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH8048>92[7]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Aryl HalideCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4~90 (estimated)
1-bromo-2,3-difluorobenzenePhenylacetylene[DTBNpP] Pd(crotyl)ClTMPDMSORT2-465-92[8]
1,2-difluoro-4-bromobenzenePhenylacetylenePd(OAc)₂ / DABCOK₂CO₃DMF1202480-90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10018~90 (estimated)
1-bromo-2,3-difluorobenzeneMorpholinePd₂(dba)₃ / XantphosDBUToluene10018Moderate
1,2-difluoro-4-bromobenzeneMorpholinePd/NHCtBuOKToluene85-High[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 eq) F Degas with N2/Ar A->F B Arylboronic Acid (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 2 mol%) C->F D Base (e.g., K2CO3, 2.0 eq) D->F E Solvent (e.g., Toluene/EtOH/H2O) E->F G Heat to 80-100 °C F->G H Stir for 12-24 h G->H I Cool to RT H->I J Aqueous Workup I->J K Extract with Organic Solvent J->K L Dry and Concentrate K->L M Column Chromatography L->M

Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time, monitoring progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 eq) G Degas with N2/Ar A->G B Terminal Alkyne (1.2 eq) B->G C Pd Catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%) C->G D CuI (4 mol%) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., THF) F->G H Stir at RT G->H I Filter through Celite H->I J Concentrate I->J K Aqueous Workup J->K L Extract with Organic Solvent K->L M Dry and Concentrate L->M N Column Chromatography M->N

Experimental workflow for Sonogashira coupling.

  • Reaction Setup: To a flask, add the aryl halide (1.0 equiv.), terminal alkyne (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., THF) and the base (e.g., triethylamine).

  • Reaction: Degas the mixture and stir at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purification: Perform an aqueous workup, extract with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 eq) G Degas with N2/Ar A->G B Amine (1.2 eq) B->G C Pd Precatalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Heat to 80-110 °C G->H I Cool to RT H->I J Quench I->J K Aqueous Workup J->K L Extract with Organic Solvent K->L M Dry and Concentrate L->M N Column Chromatography M->N Kinase_Inhibition cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response Downstream->Response Inhibitor Kinase Inhibitor (Synthesized from Building Block) Inhibitor->RTK Binds to ATP pocket

References

Safety Operating Guide

Safe Disposal of 1,2-Difluoro-4-iodobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the disposal of 1,2-Difluoro-4-iodobenzene with diligence to ensure safety and regulatory compliance. This guide provides a clear, step-by-step process for the proper disposal of this compound, emphasizing safe handling practices and the use of certified disposal services.

Hazard Profile and Safety Summary

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This information, summarized from safety data sheets (SDS), dictates the necessary personal protective equipment (PPE) and handling precautions.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]H315
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]H319
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2][3]H335
FlammabilityCombustible liquid.[3]H227

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2]

  • Clothing: Wear protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use only in a well-ventilated area.[2][3] If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[2]

Disposal Workflow

The proper disposal of this compound is a straightforward process that prioritizes safety and environmental responsibility. The recommended procedure involves segregating the waste, labeling it correctly, and arranging for collection by a licensed chemical waste disposal company. Direct disposal down the drain or in regular trash is strictly prohibited.

cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound waste collect Collect waste in a designated, compatible, and sealed container. start->collect label_container Clearly label the container: 'Hazardous Waste: this compound' and add hazard pictograms. collect->label_container store Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area. label_container->store segregate Ensure segregation from incompatible materials (e.g., strong oxidizing agents). store->segregate contact_service Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company. segregate->contact_service arrange_pickup Arrange for waste pickup. contact_service->arrange_pickup end End: Waste is properly disposed of by the approved facility. arrange_pickup->end

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

There are no recommended experimental procedures for the in-lab neutralization or treatment of this compound. The standard and required procedure is to dispose of the chemical waste through an approved waste disposal plant.[2][3][4][5]

Step 1: Waste Collection and Containment

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a designated and chemically compatible container.

  • Ensure the container is in good condition, free from leaks, and can be securely sealed.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include appropriate hazard warnings, such as "Irritant" and "Combustible".

  • Affix hazardous waste labels as required by your local and institutional regulations.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from heat or ignition sources.[2][4]

  • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[2][4]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • If your institution does not have an EHS department, you must contact a licensed chemical waste disposal company directly.

  • Provide the disposal company with an accurate description of the waste, including its composition and quantity.

By adhering to this structured disposal protocol, researchers can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 1,2-Difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2-Difluoro-4-iodobenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) guidelines is crucial to mitigate these risks.

Table 1: Hazard Classification for this compound

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Flammable Liquids4H227: Combustible liquid[2]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[3]Prevents skin contact, which can lead to irritation.[3]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[3][4]Minimizes inhalation of vapors that can cause respiratory tract irritation.[3]

Operational Protocol: Handling this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound. All procedures should be conducted within a certified chemical fume hood.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood 1. Safety First prep_materials Gather and Inspect Materials prep_hood->prep_materials 2. Area Setup handle_aliquot Aliquot Chemical prep_materials->handle_aliquot 3. Begin Experiment handle_reaction Perform Reaction handle_aliquot->handle_reaction 4. Procedure cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate 5. Post-Reaction cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate 6. Waste Management cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose 7. Final Disposal cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe 8. Conclude

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Preparation :

    • Don PPE : Before entering the laboratory, put on all required personal protective equipment as detailed in Table 2.

    • Verify Fume Hood : Ensure the chemical fume hood is operational and the airflow is adequate. The work area inside should be clean and uncluttered.[3]

    • Gather Materials : Place all necessary equipment, reagents, and a designated, labeled waste container for halogenated organic waste inside the fume hood.[3]

  • Handling :

    • Aliquot Chemical : Carefully measure and transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to minimize the risk of spills.[3]

    • Perform Reaction : Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable and safe work.[3]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[4]
Ingestion Rinse the mouth with water. If the person feels unwell, call a POISON CENTER or doctor.[4]

In case of a fire, use carbon dioxide, dry chemical, or foam for extinction.[4] All personnel involved in firefighting should wear a self-contained breathing apparatus and full protective gear.[4]

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure laboratory safety.

Methodology:

  • Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent, such as acetone, within the chemical fume hood. The resulting rinsate must be collected as hazardous waste.[3]

  • Segregate Waste : It is crucial to collect halogenated organic waste separately from non-halogenated waste.[3] Use a designated and clearly labeled waste container for all materials contaminated with this compound.

  • Dispose of Waste : Follow your institution's specific hazardous waste disposal procedures. Ensure the waste container is securely closed and stored in a designated area while awaiting pickup.[2][4]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.